molecular formula C11H13NO3 B556413 N-Acetyl-L-phenylalanine CAS No. 2018-61-3

N-Acetyl-L-phenylalanine

Numéro de catalogue: B556413
Numéro CAS: 2018-61-3
Poids moléculaire: 207.23 g/mol
Clé InChI: CBQJSKKFNMDLON-JTQLQIEISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-acetyl-L-phenylalanine is the N-acetyl derivative of L-phenylalanine. It has a role as a metabolite. It is a N-acyl-L-phenylalanine, a N-acetyl-L-amino acid and a N-acetylphenylalanine. It is a conjugate acid of a N-acetyl-L-phenylalaninate. It is an enantiomer of a N-acetyl-D-phenylalanine.
This compound has been reported in Daphnia pulex, Bombyx mori, and other organisms with data available.
N-Acetyl-D-phenylalanine is a metabolite found in or produced by Saccharomyces cerevisiae.
RN given refers to (DL)-isome

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2S)-2-acetamido-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-8(13)12-10(11(14)15)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQJSKKFNMDLON-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20883539
Record name L-Phenylalanine, N-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20883539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-Acetyl-L-phenylalanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000512
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2018-61-3, 2901-75-9
Record name N-Acetyl-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2018-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetylphenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002018613
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Afalanine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760131
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name L-Phenylalanine, N-acetyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name L-Phenylalanine, N-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20883539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-acetyl-3-phenyl-L-alanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.328
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-ACETYLPHENYLALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NP5BT39467
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N-Acetyl-L-phenylalanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000512
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

171 - 173 °C
Record name N-Acetyl-L-phenylalanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000512
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-Acetyl-L-phenylalanine from L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for N-Acetyl-L-phenylalanine, a key intermediate in the production of various pharmaceuticals, including the artificial sweetener Aspartame. The document details both established chemical and enzymatic synthesis routes from the precursor L-phenylalanine, presenting quantitative data, detailed experimental protocols, and visual representations of the core processes to facilitate understanding and replication in a research and development setting.

Introduction

This compound is a derivatized form of the essential amino acid L-phenylalanine, where the amino group is protected by an acetyl group. This modification is crucial in various synthetic applications to prevent unwanted side reactions at the amine terminus. The synthesis of this compound can be achieved through chemical methods, most commonly utilizing acetic anhydride, or through enzymatic catalysis, which offers high specificity and milder reaction conditions. This guide will explore both pathways in detail.

Chemical Synthesis Pathway: Acetylation with Acetic Anhydride

The most prevalent chemical method for the N-acetylation of L-phenylalanine involves the use of acetic anhydride as the acetylating agent. This reaction is typically carried out in an acidic medium, which acts as a solvent and catalyst.

Reaction Mechanism

The chemical synthesis of this compound proceeds through the nucleophilic attack of the amino group of L-phenylalanine on one of the carbonyl carbons of acetic anhydride. The reaction is facilitated by a base, such as sodium hydroxide, which deprotonates the amino group, increasing its nucleophilicity. The subsequent collapse of the tetrahedral intermediate results in the formation of the N-acetylated product and an acetate leaving group.

L_Phe L-Phenylalanine Reaction_Step_1 Nucleophilic Attack L_Phe->Reaction_Step_1 + Acetic Anhydride Acetic_Anhydride Acetic Anhydride NA_L_Phe This compound Acetic_Acid Acetic Acid Tetrahedral_Intermediate Tetrahedral Intermediate Reaction_Step_1->Tetrahedral_Intermediate Forms Tetrahedral_Intermediate->NA_L_Phe Collapse & Proton Transfer Tetrahedral_Intermediate->Acetic_Acid Releases

Diagram 1: Chemical Synthesis Reaction Mechanism.
Experimental Protocol

The following protocol is based on established laboratory procedures for the chemical synthesis of this compound.[1][2]

Materials:

  • L-Phenylalanine

  • Acetic Anhydride

  • Glacial Acetic Acid

  • Water (deionized)

  • Magnetic stirrer and stir bar

  • Three-necked flask

  • Peristaltic pump

  • Heating mantle or water bath

Procedure:

  • In a three-necked flask, dissolve L-phenylalanine (1.65 g, 0.01 mol) in 16.5 mL of 80% (w/w) aqueous acetic acid.[2]

  • Stir the mixture using a magnetic stirrer at room temperature until the L-phenylalanine is completely dissolved.[2]

  • Using a peristaltic pump, add approximately 3 mL of acetic anhydride to the solution continuously over a period of 40 minutes.[2]

  • Continue stirring the reaction mixture for a total of 2.5 hours at room temperature.[2]

  • Monitor the reaction progress using a suitable analytical method, such as NMR or HPLC, to confirm the consumption of L-phenylalanine and the formation of this compound.[1]

  • Upon completion, the product can be isolated by cooling the reaction mixture and inducing crystallization. The resulting crystals are then filtered, washed with cold water, and dried under vacuum.

Quantitative Data
ParameterValueReference
Yield ~94%[1]
Optical Purity >98%[3]

Enzymatic Synthesis Pathway: Phenylalanine N-acetyltransferase

The enzymatic synthesis of this compound offers a highly specific and environmentally benign alternative to chemical methods. This pathway utilizes the enzyme Phenylalanine N-acetyltransferase (EC 2.3.1.53), which catalyzes the transfer of an acetyl group from acetyl-CoA to the amino group of L-phenylalanine.[4][5]

Enzymatic Reaction

The core of the enzymatic pathway is the reaction catalyzed by Phenylalanine N-acetyltransferase, which is found in organisms such as Escherichia coli.[4][6]

L_Phe L-Phenylalanine Enzyme Phenylalanine N-acetyltransferase L_Phe->Enzyme Acetyl_CoA Acetyl-CoA Acetyl_CoA->Enzyme NA_L_Phe This compound CoA Coenzyme A Enzyme->NA_L_Phe Catalyzes Enzyme->CoA

Diagram 2: Enzymatic Synthesis of this compound.
Experimental Protocol (Hypothetical)

This protocol is a composite based on general procedures for enzymatic reactions involving N-acetyltransferases.

I. Enzyme Preparation (Purification of Phenylalanine N-acetyltransferase from E. coli):

  • Cultivate E. coli K12 cells known to express Phenylalanine N-acetyltransferase.[4]

  • Harvest the cells by centrifugation and resuspend them in a suitable lysis buffer.

  • Lyse the cells using sonication or a French press.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Subject the cell-free extract to a series of purification steps, which may include ammonium sulfate precipitation, followed by column chromatography (e.g., ion exchange, gel filtration) to achieve a 160-fold purification of the enzyme.[4][6]

II. Enzymatic Reaction:

  • Prepare a reaction mixture containing a suitable buffer with a pH optimum of 8.[4][6]

  • Add L-phenylalanine and acetyl-CoA to the reaction buffer.

  • Initiate the reaction by adding the purified Phenylalanine N-acetyltransferase.

  • Incubate the reaction mixture at an optimal temperature (typically 25-37°C) with gentle agitation.

  • Monitor the reaction progress by measuring the decrease in substrates or the increase in product concentration over time.

III. Product Isolation and Purification:

  • Terminate the enzymatic reaction, for example, by heat inactivation of the enzyme or by adding a quenching agent.

  • Separate the this compound from the reaction mixture using techniques such as ion-exchange chromatography or crystallization.

Quantitative Data

Quantitative data for the enzymatic synthesis is less commonly reported in a standardized format. The following table provides key parameters for the enzyme.

ParameterValueReference
Enzyme Source Escherichia coli K12[4][6]
Enzyme Purification Fold 160[4][6]
Optimal pH 8.0[4][6]

Experimental Workflows

The following diagrams illustrate the general experimental workflows for both the chemical and enzymatic synthesis of this compound.

cluster_chemical Chemical Synthesis Workflow A Dissolve L-Phe in Acetic Acid B Add Acetic Anhydride A->B C Reaction (2.5 hours) B->C D Crystallization C->D E Filtration & Washing D->E F Drying E->F G This compound F->G

Diagram 3: Experimental Workflow for Chemical Synthesis.

cluster_enzymatic Enzymatic Synthesis Workflow A Enzyme Purification D Initiate with Enzyme A->D B Prepare Reaction Mixture (pH 8) C Add Substrates (L-Phe, Acetyl-CoA) B->C C->D E Incubation D->E F Reaction Quenching E->F G Product Purification F->G H This compound G->H

Diagram 4: Experimental Workflow for Enzymatic Synthesis.

Conclusion

Both chemical and enzymatic pathways offer viable routes for the synthesis of this compound from L-phenylalanine. The choice of method will depend on the specific requirements of the application, including scale, desired purity, and environmental considerations. Chemical synthesis using acetic anhydride is a well-established and high-yielding method.[1] Enzymatic synthesis, while potentially requiring more complex initial setup for enzyme purification, provides high specificity and operates under milder, more sustainable conditions.[4][6] This guide provides the foundational technical details for researchers and professionals to explore and optimize these synthesis pathways for their specific needs.

References

N-Acetyl-L-phenylalanine: A Comprehensive Physicochemical Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Acetyl-L-phenylalanine (Ac-L-Phe-OH) is a derivative of the essential amino acid L-phenylalanine, playing a role as a metabolite and finding applications in pharmaceutical and biotechnological research.[1][2] This technical guide provides an in-depth overview of its core physicochemical properties, supported by experimental methodologies and relevant biological context.

Core Physicochemical Properties

A summary of the key quantitative physicochemical properties of this compound is presented in Table 1. These parameters are crucial for understanding its behavior in various experimental and physiological settings.

PropertyValueReferences
Molecular Formula C₁₁H₁₃NO₃[1][2]
Molecular Weight 207.23 g/mol [1]
Melting Point 171-173 °C[1][3]
Optical Rotation [α]22/D +39° to +41° (c=1 in methanol)[4]
pKa 3.56 ± 0.10 (Predicted)[2]
LogP 0.93[1][3]
Water Solubility 6450 mg/L @ 25 °C (estimated)[3]
Crystal System Orthorhombic[5]
Space Group P2₁2₁2₁[5]

Solubility Profile

The solubility of this compound in various solvents is a critical factor for its handling, formulation, and application in experimental assays.

SolventSolubilityReferences
Water 6450 mg/L @ 25 °C (estimated)[3]
Methanol Soluble (almost transparent)[2]
Ethanol 20 mg/mL[6]
Acetone Soluble[2]
Chloroform 0.34 w% at 25°C (for the DL-isomer)[2]
Dimethyl Sulfoxide (DMSO) ~12 mg/mL[7]
Dimethylformamide (DMF) ~16 mg/mL[7]
Phosphate Buffered Saline (PBS, pH 7.2) ~0.25 mg/ml[7]

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized experimental protocols. Below are methodologies for key analytical techniques used to characterize this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Separation

HPLC is a versatile technique for assessing the purity and enantiomeric excess of this compound.[8]

Experimental Protocol: Chiral HPLC-UV [8]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the N-Acetyl-DL-phenylalanine sample.

    • Dissolve the sample in 10 mL of the mobile phase to achieve a concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Instrumentation and Conditions:

    • Column: A chiral stationary phase (CSP) is essential for separating the L- and D-enantiomers. Columns based on teicoplanin or cyclodextrin derivatives are commonly used.

    • Mobile Phase: A typical mobile phase consists of a mixture of an organic modifier (e.g., acetonitrile) and an aqueous buffer (e.g., water with an acidic modifier like formic acid). An example is a 75:25 (v/v) mixture of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at an appropriate wavelength (e.g., 210 nm).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound.[9][10]

Experimental Protocol: ¹H-NMR

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

    • Transfer the solution to an NMR tube.

  • Instrumentation and Data Acquisition:

    • Acquire the ¹H-NMR spectrum on a spectrometer (e.g., 60 MHz or higher).[10]

    • Key spectral regions for this compound include the aromatic protons of the phenyl group, the alpha-proton, the beta-protons, and the acetyl methyl protons.[10]

Biological Context and Metabolic Pathway

This compound is a metabolite of L-phenylalanine.[3][11] In certain metabolic conditions, such as phenylketonuria (PKU), where the conversion of phenylalanine to tyrosine is impaired, elevated levels of this compound can be observed in urine.[3][6] It is formed through the action of phenylalanine N-acetyltransferase.[3][6]

metabolic_pathway L_Phe L-Phenylalanine Ac_L_Phe This compound L_Phe->Ac_L_Phe Ac_CoA Acetyl-CoA Ac_CoA->Ac_L_Phe CoA CoA Enzyme Phenylalanine N-acetyltransferase Enzyme->Ac_L_Phe

Caption: Biosynthesis of this compound from L-Phenylalanine.

Role in Drug Development

The unique properties of this compound make it a subject of interest in drug development. Its structure can be incorporated into larger molecules to modify their properties. For instance, it has been used in the synthesis of compounds with potential anti-inflammatory activity.[12] Furthermore, as an amino acid derivative, it can be explored in prodrug strategies to enhance the transport and delivery of therapeutic agents.[13] The study of its racemization during chemical synthesis is crucial for producing enantiomerically pure pharmaceuticals.[12]

Experimental Workflow for Characterization

The logical flow for the comprehensive characterization of a new batch of this compound is outlined below.

experimental_workflow start Sample Received structure Structural Confirmation (NMR, IR) start->structure purity Purity Assessment (HPLC, Titration) structure->purity enantiomeric_purity Enantiomeric Purity (Chiral HPLC, Optical Rotation) purity->enantiomeric_purity physical_prop Physical Properties (Melting Point, Solubility) enantiomeric_purity->physical_prop end Qualified for Use physical_prop->end

Caption: Characterization workflow for this compound.

References

N-Acetyl-L-phenylalanine structure and stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structure and Stereochemistry of N-Acetyl-L-phenylalanine

Abstract

This compound is the N-acetylated derivative of the essential amino acid L-phenylalanine.[1] This modification, where an acetyl group is attached to the alpha-amino group, alters its chemical properties and biological roles. It serves as a key metabolite in various biological systems and a versatile building block in synthetic chemistry, particularly in peptide synthesis.[2] This document provides a comprehensive technical overview of the structure, stereochemistry, physicochemical properties, and analytical characterization of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound is structurally composed of a central alpha-carbon bonded to a hydrogen atom, a carboxyl group, a benzyl side chain, and an acetamido group. The presence of the acetyl group protects the amine, making it a useful intermediate in peptide synthesis.[2]

The standard identifiers and molecular properties are summarized below:

IdentifierValueReference
IUPAC Name (2S)-2-acetamido-3-phenylpropanoic acid[1][3][4]
CAS Number 2018-61-3[2][5][6]
Molecular Formula C₁₁H₁₃NO₃[1][2][5]
Molecular Weight 207.23 g/mol [1][2][7]
InChI Key CBQJSKKFNMDLON-JTQLQIEISA-N[1][6]
SMILES CC(=O)N--INVALID-LINK--C(=O)O[1][8]

graph {
layout=neato;
node [shape=circle, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];
edge [color="#5F6368"];

// Nodes for the atoms C_alpha [label="Cα", pos="0,0!"]; H_alpha [label="H", pos="-0.7,-0.5!"]; COOH_C [label="C", pos="1.2,0.5!"]; COOH_O1 [label="O", pos="1.8,0!"]; COOH_OH [label="OH", pos="1.5,1.3!"]; NH_N [label="N", pos="-0.5,1!"]; NH_H [label="H", pos="-0.2,1.7!"]; Ac_C1 [label="C", pos="-1.5,1.3!"]; Ac_O [label="O", pos="-1.8,2.1!"]; Ac_CH3 [label="CH₃", pos="-2.2,0.7!"]; Benzyl_C [label="CH₂", pos="0,-1.2!"]; Phenyl [label="C₆H₅", pos="0,-2.2!"];

// Edges to represent bonds C_alpha -- H_alpha; C_alpha -- COOH_C; C_alpha -- NH_N; C_alpha -- Benzyl_C; COOH_C -- COOH_O1 [style=double]; COOH_C -- COOH_OH; NH_N -- NH_H; NH_N -- Ac_C1; Ac_C1 -- Ac_O [style=double]; Ac_C1 -- Ac_CH3; Benzyl_C -- Phenyl; }

Figure 1: 2D representation of this compound structure.

Stereochemistry

The stereochemistry of this compound is defined by the single chiral center at the alpha-carbon (Cα). This carbon is bonded to four different groups: a hydrogen atom, a carboxyl group, a benzyl group, and an acetamido group.

  • Configuration : The "L" designation indicates that it belongs to the same relative configuration as L-glyceraldehyde. According to the Cahn-Ingold-Prelog (CIP) priority rules, the absolute configuration at the Cα is (S).

  • Enantiomer : The corresponding enantiomer is N-Acetyl-D-phenylalanine, which has the (R) configuration.[1]

  • Optical Activity : As a chiral molecule, this compound is optically active, meaning it rotates the plane of polarized light. The specific rotation is a key parameter for its identification and purity assessment.[6]

(S)-Configuration at Cα C_alpha H H C_alpha->H (4) COOH COOH C_alpha->COOH (1) NHAc NHCOCH₃ C_alpha->NHAc (2) Benzyl CH₂-Ph C_alpha->Benzyl (3)

Figure 2: Stereochemistry of this compound (CIP priorities shown).

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, formulation, and application in research and development.

PropertyValueReference(s)
Appearance White to off-white fine crystalline powder[2][7]
Melting Point 171-173 °C[1][2][6]
Optical Rotation [α]²²/D +39° to +41° (c=1 in methanol)[4]
pKa 3.56 ± 0.10 (Predicted)[9]
Water Solubility 6.45 g/L at 25 °C (estimated)[3]
Solubility in Organic Solvents Soluble in methanol, acetone, and ethanol (20 mg/mL).[2][9] Slightly soluble in PBS (pH 7.2) at 0.25 mg/mL.[5] Soluble in DMF (16 mg/mL) and DMSO (12 mg/mL).[5][2][5][9]

Synthesis and Biological Formation

This compound can be synthesized chemically or is formed through biological pathways.

  • Chemical Synthesis : The most common laboratory synthesis involves the direct acetylation of L-phenylalanine using reagents like acetic anhydride in a suitable solvent system.

  • Biological Formation : In biological systems, it is a metabolite of L-phenylalanine.[5] It can be synthesized from L-phenylalanine and acetyl-CoA, a reaction catalyzed by the enzyme phenylalanine N-acetyltransferase.[3][7] This metabolite is found in organisms like E. coli and has been detected in human serum and brain tissue.[5][10] Elevated levels have been associated with conditions such as phenylketonuria (PKU), COVID-19, and Alzheimer's disease.[5][11]

cluster_synthesis Chemical Synthesis cluster_bio Biological Formation L_Phe L-Phenylalanine Product_S This compound L_Phe->Product_S Acetylation Ac2O Acetic Anhydride (or other acetylating agent) Ac2O->Product_S L_Phe_Bio L-Phenylalanine Product_B This compound L_Phe_Bio->Product_B AcCoA Acetyl-CoA AcCoA->Product_B Enzyme Phenylalanine N-acetyltransferase Enzyme->Product_B

Figure 3: Chemical synthesis and biological formation pathways.

Experimental Protocols for Characterization

Accurate characterization is essential to confirm the identity, purity, and stereochemical integrity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective : To elucidate the molecular structure by identifying the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR).

  • Methodology :

    • Sample Preparation : Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

    • Expected ¹H NMR Signals (DMSO-d₆) :

      • ~1.8 ppm (singlet, 3H, acetyl CH₃)

      • ~2.8-3.1 ppm (multiplet, 2H, β-CH₂)

      • ~4.4-4.5 ppm (multiplet, 1H, α-CH)

      • ~7.2-7.3 ppm (multiplet, 5H, aromatic CH)

      • ~8.2 ppm (doublet, 1H, amide NH)

      • ~12.7 ppm (broad singlet, 1H, carboxylic acid OH)

    • Expected ¹³C NMR Signals (DMSO-d₆) :

      • ~22 ppm (acetyl CH₃)

      • ~37 ppm (β-CH₂)

      • ~54 ppm (α-CH)

      • ~126-130 ppm (aromatic carbons)

      • ~138 ppm (quaternary aromatic carbon)

      • ~169 ppm (acetyl C=O)

      • ~173 ppm (carboxyl C=O)

Mass Spectrometry (MS)
  • Objective : To confirm the molecular weight and elemental composition.

  • Methodology :

    • Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water).

    • Ionization : Use a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation.

    • Analysis : Analyze in both positive and negative ion modes.

    • Expected Results :

      • Positive Mode : Look for the protonated molecule [M+H]⁺ at m/z 208.09.

      • Negative Mode : Look for the deprotonated molecule [M-H]⁻ at m/z 206.08.

      • High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula C₁₁H₁₃NO₃.

Optical Rotation Measurement
  • Objective : To confirm the stereochemical identity (L-form) and assess enantiomeric purity.

  • Methodology :

    • Instrument : Use a calibrated polarimeter with a sodium lamp (D-line, 589 nm).

    • Sample Preparation : Accurately prepare a solution of known concentration (e.g., c = 1 g/100 mL or 1%) in a specified solvent (typically methanol).[6]

    • Measurement : Measure the observed rotation (α) at a defined temperature (e.g., 22 °C) and path length (l).

    • Calculation : Calculate the specific rotation [α] using the formula: [α] = α / (l × c).

    • Expected Result : The specific rotation should fall within the range of +39° to +41°.[4] A significantly lower value may indicate the presence of the D-enantiomer or other impurities.

Melting Point Determination
  • Objective : To assess the purity of the compound.

  • Methodology :

    • Sample Preparation : Place a small amount of the dry, crystalline powder into a capillary tube.

    • Analysis : Use a calibrated melting point apparatus. Heat the sample slowly (1-2 °C/min) near the expected melting point.

    • Observation : Record the temperature range from the first appearance of liquid to the complete melting of the solid.

    • Expected Result : A pure sample should exhibit a sharp melting range close to 171-173 °C.[2] A broad melting range typically indicates the presence of impurities.

References

N-Acetyl-L-phenylalanine: A Comprehensive Technical Guide on its Discovery, History, and Scientific Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-L-phenylalanine (Ac-L-Phe), an acetylated derivative of the essential amino acid L-phenylalanine, has garnered significant interest across various scientific disciplines. From its early implications in metabolic disorders to its crucial role in unraveling the mechanisms of protein biosynthesis, Ac-L-Phe has proven to be a valuable molecule in biochemical and pharmaceutical research. This technical guide provides an in-depth exploration of the discovery and history of this compound, its physicochemical properties, detailed experimental protocols for its synthesis, and its involvement in key biological pathways.

Discovery and Historical Context

The story of this compound is intrinsically linked to the discovery and study of its parent amino acid, L-phenylalanine. L-phenylalanine was first isolated in 1879 by Schulze and Barbieri from yellow lupine seedlings.[1] Its chemical synthesis was achieved in 1882 by Erlenmeyer and Lipp.[1]

While the exact date and discoverer of the first chemical synthesis of this compound are not prominently documented in readily available historical records, its emergence in scientific literature coincides with the burgeoning field of amino acid chemistry and metabolism in the mid-20th century. Early research into inborn errors of metabolism, particularly phenylketonuria (PKU), brought N-acetylated amino acids to the forefront. In individuals with PKU, the inability to properly metabolize phenylalanine leads to its accumulation and conversion into various metabolites, including this compound, which is subsequently excreted in the urine.[2] This pathological observation spurred further investigation into the biochemical pathways involving N-acetylation of amino acids.

A pivotal moment in the scientific history of this compound came with the work on protein synthesis. In the 1960s, it was discovered that N-acetylated aminoacyl-tRNAs, such as N-acetylphenylalanyl-tRNA, could initiate the synthesis of polypeptide chains in in vitro systems.[3][4][5] This was a crucial finding that helped to elucidate the mechanism of translation initiation, particularly in bacterial systems, and established this compound as a key tool for molecular biologists.

Industrially, the development of enzymatic and chemical processes for the production of optically pure amino acid derivatives has been driven by the pharmaceutical and food industries. This compound is an important intermediate in the synthesis of various compounds, including the artificial sweetener aspartame.[2] Patents from the latter half of the 20th century describe various methods for the efficient production and resolution of N-acetylated phenylalanine derivatives.[6]

Physicochemical Properties

This compound is a white crystalline solid. Its key quantitative properties are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₁₁H₁₃NO₃[7]
Molecular Weight 207.23 g/mol [7]
Melting Point 171-173 °C[8]
Solubility in Water Information not readily available
Solubility in Ethanol Soluble[8]
Solubility in Acetone Soluble[8]
Appearance White to off-white crystalline powder[8]

Experimental Protocols

This section provides detailed methodologies for key experiments related to this compound, including its chemical synthesis and its enzymatic synthesis, reflecting both historical and contemporary approaches.

Chemical Synthesis of this compound

This protocol describes a standard laboratory procedure for the N-acetylation of L-phenylalanine using acetic anhydride.

Materials:

  • L-phenylalanine

  • Acetic anhydride

  • Sodium bicarbonate (NaHCO₃)

  • Hydrochloric acid (HCl), concentrated and 1M

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • pH paper or pH meter

Procedure:

  • Dissolution of L-phenylalanine: In a round-bottom flask, dissolve L-phenylalanine in a 1 M solution of sodium bicarbonate. Use a sufficient volume to fully dissolve the amino acid with stirring.

  • Acetylation: Cool the solution in an ice bath. While stirring vigorously, slowly add acetic anhydride dropwise to the cooled solution. The amount of acetic anhydride should be in slight molar excess relative to the L-phenylalanine.

  • Reaction Monitoring: Continue stirring the reaction mixture in the ice bath for 1-2 hours. Monitor the pH of the solution and add small portions of solid sodium bicarbonate as needed to maintain a slightly alkaline pH (around 8-9).

  • Acidification: After the reaction is complete (as determined by thin-layer chromatography or the cessation of gas evolution), carefully acidify the reaction mixture to a pH of approximately 2 using concentrated hydrochloric acid. This should be done in a fume hood and with caution as it is an exothermic reaction.

  • Extraction: Transfer the acidified solution to a separatory funnel. Extract the aqueous phase three times with ethyl acetate.

  • Drying and Evaporation: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude this compound.

  • Purification (Optional): The crude product can be purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture, to obtain a pure crystalline product.

Enzymatic Synthesis of this compound

This protocol outlines the enzymatic synthesis of this compound using phenylalanine N-acetyltransferase.[9][10]

Materials:

  • L-phenylalanine

  • Acetyl-CoA

  • Purified phenylalanine N-acetyltransferase (EC 2.3.1.53)[11]

  • Tris-HCl buffer (pH 8.0)

  • Reaction tubes

  • Incubator or water bath at 37°C

  • Method for quenching the reaction (e.g., addition of acid)

  • Analytical method for product detection (e.g., HPLC, mass spectrometry)

Procedure:

  • Reaction Setup: In a reaction tube, prepare a reaction mixture containing Tris-HCl buffer, L-phenylalanine, and acetyl-CoA at their optimal concentrations.

  • Enzyme Addition: Initiate the reaction by adding a predetermined amount of purified phenylalanine N-acetyltransferase to the reaction mixture.

  • Incubation: Incubate the reaction mixture at 37°C for a specific period (e.g., 30-60 minutes).

  • Reaction Quenching: Stop the reaction by adding a quenching agent, such as a strong acid (e.g., trichloroacetic acid), which will denature the enzyme.

  • Analysis: Analyze the reaction mixture to determine the amount of this compound produced. This can be achieved using techniques like High-Performance Liquid Chromatography (HPLC) or mass spectrometry, by comparing the results to a standard curve of the pure product.

Signaling Pathways and Experimental Workflows

This compound is involved in significant biological processes. The following diagrams, created using the DOT language, illustrate these pathways and workflows.

Phenylalanine Metabolism and N-Acetylation Pathway

This diagram illustrates the metabolic fate of L-phenylalanine, highlighting the pathway leading to the formation of this compound, which is particularly relevant in the context of Phenylketonuria (PKU).

Phenylalanine_Metabolism Phe L-Phenylalanine Tyr L-Tyrosine Phe->Tyr Phenylalanine Hydroxylase (PAH) PKU_block PAH Deficiency (Phenylketonuria) AcPhe This compound Phe->AcPhe Phenylalanine N-acetyltransferase Further Metabolism Further Metabolism Tyr->Further Metabolism PKU_block->Tyr   Inhibited Pathway AcetylCoA Acetyl-CoA AcetylCoA->AcPhe Excretion Urinary Excretion AcPhe->Excretion

Phenylalanine Metabolism and N-Acetylation Pathway
Experimental Workflow for In Vitro Polyphenylalanine Synthesis

This diagram outlines the key steps in an in vitro experiment demonstrating the initiation of polyphenylalanine synthesis using N-acetylphenylalanyl-tRNA.

Polyphenylalanine_Synthesis_Workflow cluster_preparation Component Preparation cluster_reaction In Vitro Translation cluster_analysis Analysis Phe_tRNA Phenylalanyl-tRNA (Phe-tRNA) Acetylation Acetylation (Acetic Anhydride) Phe_tRNA->Acetylation AcPhe_tRNA N-acetylphenylalanyl-tRNA (Ac-Phe-tRNA) Acetylation->AcPhe_tRNA Incubation Incubation at 37°C AcPhe_tRNA->Incubation Ribosomes Ribosomes (70S) Ribosomes->Incubation PolyU Poly(U) mRNA PolyU->Incubation Factors Initiation & Elongation Factors (IFs, EFs) Factors->Incubation GTP GTP GTP->Incubation Polypeptide Polyphenylalanine Synthesis Incubation->Polypeptide Translation Precipitation Trichloroacetic Acid (TCA) Precipitation Polypeptide->Precipitation Filtration Filtration & Washing Precipitation->Filtration Scintillation Scintillation Counting (if radiolabeled Phe) Filtration->Scintillation

In Vitro Polyphenylalanine Synthesis Workflow

Conclusion

This compound, from its initial identification as a metabolite in a human genetic disorder to its instrumental role in deciphering the fundamentals of protein synthesis, has proven to be a molecule of considerable scientific importance. Its well-characterized physicochemical properties and established synthetic routes make it a readily accessible tool for researchers. The biological pathways in which it participates continue to be an area of active investigation, particularly in the context of metabolic diseases and drug development. This guide serves as a comprehensive resource for professionals seeking to understand and utilize this compound in their research endeavors.

References

An In-depth Technical Guide to the Natural Occurrence of N-Acetyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-L-phenylalanine (N-Ac-L-Phe) is an N-acetylated derivative of the essential amino acid L-phenylalanine. Long known primarily as a metabolite associated with the genetic disorder phenylketonuria (PKU), recent advancements in metabolomics have revealed its widespread natural occurrence across various biological kingdoms and its involvement in a range of physiological and pathological processes. This technical guide provides a comprehensive overview of the natural occurrence of N-Ac-L-Phe, its biosynthesis and metabolism, physiological roles, and its emerging significance in disease and drug development. Detailed experimental protocols for its analysis and quantitative data on its distribution are presented to support further research in this expanding field.

Introduction

This compound is an alpha-amino acid derivative where an acetyl group is attached to the alpha-amino group of L-phenylalanine.[1] Historically, its presence in biological systems was most notably documented in the urine and blood of patients with phenylketonuria (PKU), an inborn error of metabolism characterized by the inability to properly metabolize phenylalanine.[2][3] Consequently, N-Ac-L-Phe was largely considered a detoxification product of excess phenylalanine.

However, its roles are now understood to be more diverse. It is an endogenous metabolite in microorganisms, plants, and animals, participating in various metabolic pathways.[4][5] N-Ac-L-Phe can be synthesized directly from L-phenylalanine and acetyl-CoA or derived from the breakdown of N-terminally acetylated proteins. This guide synthesizes the current knowledge on the natural occurrence and biological significance of N-Ac-L-Phe, aiming to provide a foundational resource for researchers in biochemistry, medicine, and pharmacology.

Natural Occurrence and Distribution

N-Ac-L-Phe has been identified in a wide array of organisms, from simple bacteria to complex mammals. Its concentration can vary significantly depending on the organism, tissue, and metabolic state.

Microorganisms

The enzymatic machinery for N-Ac-L-Phe synthesis is present in various bacteria. Cell-free extracts of Escherichia coli K12 have been shown to catalyze its synthesis.[6] Soil microorganisms and gut microbiota are also known to produce N-acylated amino acids, including derivatives of phenylalanine.[7] An antimicrobial compound produced by Streptomyces sp. G91353 was identified as N-acetyl-phenylalanine, exhibiting inhibitory activity against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 50 μg/ml against Streptococcus pyogenes.[8] Additionally, the enantiomer, N-acetyl-D-phenylalanine, has been identified as a metabolite in Saccharomyces cerevisiae.[4]

Plants

In plants, phenylalanine is a critical precursor for a vast array of secondary metabolites, including flavonoids and lignans, through its conversion to cinnamic acid.[5] While data on free N-Ac-L-Phe concentrations in plants is limited, related long-chain N-acyl phenylalanines, such as N-palmitoyl-phenylalanine, have been identified in bamboo shoots.[7] The biosynthesis of phenylalanine itself occurs in both plastids and the cytoplasm, with the cytosolic pathway appearing to be a response to stress or damage.[9]

Animals and Humans

N-Ac-L-Phe has been reported in invertebrates such as Daphnia pulex (water flea) and Bombyx mori (silkworm).[4] In mammals, it is considered an endogenous metabolite. Its presence is significantly elevated in pathological conditions like PKU, where it is formed as an alternative metabolite due to the deficiency of the phenylalanine hydroxylase enzyme.[1][2] It is also classified as a uremic toxin, a group of molecules that can cause systemic damage if not properly cleared by the kidneys.[1]

Recent metabolomic studies have linked N-Ac-L-Phe to other human diseases. Targeted metabolomics of postmortem brain tissue revealed that N-Ac-L-Phe is significantly upregulated in the hippocampus of patients with Alzheimer's disease (AD).[10] This suggests that dysregulation of phenylalanine metabolism may be an important factor in AD pathogenesis.[2][10]

Quantitative Data on this compound Occurrence

Quantitative data for N-Ac-L-Phe is often context-dependent, particularly in humans where levels are closely tied to disease states. The following table summarizes available quantitative information.

Organism/SystemTissue/FluidConditionConcentration / LevelCitation(s)
Streptomyces sp. G91353Culture-MIC: 50 µg/mL (vs. S. pyogenes)[8]
HumanBlood PlasmaPhenylketonuria (PKU)Elevated (levels vary, can exceed 700-800 µmol/L for total Phe)[11]
HumanUrinePhenylketonuria (PKU)Significantly elevated[1][2]
HumanBrain (Hippocampus)Alzheimer's DiseaseUpregulated compared to controls[10]
HumanBlood SerumHealthy Controls~20–150 μM (for total aromatic amino acids)[7]

Note: Specific concentration values for N-Ac-L-Phe in healthy human tissues are not widely reported and are generally low. Much of the quantitative data, especially for PKU, refers to the parent amino acid L-phenylalanine, from which N-Ac-L-Phe levels are derived.

Biosynthesis and Metabolism

There are two primary pathways for the formation of N-Ac-L-Phe in organisms.

Direct Enzymatic Acetylation

The most direct route is the enzymatic N-acetylation of free L-phenylalanine. This reaction is catalyzed by the enzyme phenylalanine N-acetyltransferase (EC 2.3.1.53). It utilizes acetyl-coenzyme A (acetyl-CoA) as the acetyl group donor.

  • Reaction: L-phenylalanine + Acetyl-CoA ⇌ this compound + CoA

This enzyme, also known as acetyl-CoA:L-phenylalanine N-acetyltransferase, has been isolated and characterized from E. coli.

This compound Biosynthesis Direct Enzymatic Synthesis of this compound Phe L-Phenylalanine Enzyme Phenylalanine N-acetyltransferase (EC 2.3.1.53) Phe->Enzyme AcCoA Acetyl-CoA AcCoA->Enzyme NAcPhe This compound Enzyme->NAcPhe CoA CoA Enzyme->CoA

Figure 1: Enzymatic synthesis of this compound.

Proteolytic Degradation

N-Ac-L-Phe can also be generated from the breakdown of larger proteins. N-terminal acetylation is a common co-translational and post-translational modification in eukaryotes. The subsequent degradation of these acetylated proteins by proteases releases N-acetylated peptides, which can be further broken down by enzymes like N-acylpeptide hydrolase to yield N-acetylated amino acids, including N-Ac-L-Phe.[1]

Physiological and Pathological Roles

Detoxification and Metabolism

In mammals, the N-acetylation of phenylalanine is considered a detoxification mechanism to manage high cellular levels of the amino acid, most evident in PKU.[7] In this condition, the primary metabolic pathway for phenylalanine (conversion to tyrosine) is blocked. The body compensates by shunting excess phenylalanine into alternative pathways, including transamination to phenylpyruvic acid and N-acetylation to N-Ac-L-Phe, which are then excreted.[2]

Phenylketonuria Metabolic Pathway Simplified Phenylalanine Metabolism in Phenylketonuria (PKU) cluster_normal Normal Pathway cluster_pku PKU Pathway Phe L-Phenylalanine (Excess) Tyr L-Tyrosine Phe->Tyr Phenylalanine Hydroxylase Phe->Tyr Block label_block Enzyme Deficient in PKU Tyr->label_block Phe2 L-Phenylalanine (Excess) PPA Phenylpyruvic Acid Phe2->PPA Transaminase NAcPhe This compound Phe2->NAcPhe N-acetyltransferase

Figure 2: Altered phenylalanine metabolism in PKU.

Neurological Function and Disease

The accumulation of phenylalanine and its metabolites, including N-Ac-L-Phe, is neurotoxic. In PKU, high levels are associated with severe intellectual disability if untreated.[5] The upregulation of N-Ac-L-Phe in the hippocampus of Alzheimer's patients points to a potential role in neurodegeneration, possibly through disruption of normal metabolic pathways or direct neurotoxic effects.[10]

Role in Drug Development and Therapeutics

N-Ac-L-Phe and its derivatives are of growing interest to the pharmaceutical industry.

  • Prodrugs and Synthesis: The N-acetyl group can serve as a protecting group in peptide synthesis. A derivative, 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA), has shown anti-inflammatory properties and is being investigated for treating joint diseases.

  • Therapeutics: The racemic mixture N-Acetyl-DL-phenylalanine (known as Afalanine) has been approved for use as an antidepressant.[1] Furthermore, the combination of D-phenylalanine with N-acetyl-L-cysteine (NAC) is being explored as a novel therapy for Reward Deficiency Syndrome by modulating dopamine and glutamate systems.

Experimental Protocols

Accurate detection and quantification of N-Ac-L-Phe are crucial for research. Several analytical techniques are employed.

Sample Preparation (from Biological Fluids)
  • Collection: Collect blood (for serum/plasma) or urine samples. For tissue, homogenize in an appropriate buffer.

  • Deproteinization: To remove proteins that interfere with analysis, add a solvent like acetonitrile, methanol, or perchloric acid to the sample (e.g., 3 volumes of solvent to 1 volume of plasma).

  • Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g for 15 minutes at 4°C).

  • Extraction: Collect the supernatant containing the metabolites.

  • Drying and Reconstitution: The supernatant can be dried under a stream of nitrogen and reconstituted in a suitable solvent (e.g., mobile phase for LC-MS) for analysis.

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying small molecules like N-Ac-L-Phe due to its high sensitivity and specificity.

  • Chromatography: A reversed-phase column (e.g., C18) is typically used. A gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is effective for separation.

  • Mass Spectrometry: Electrospray ionization (ESI) in either positive or negative mode is used. Quantification is achieved using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for N-Ac-L-Phe and a stable isotope-labeled internal standard are monitored.

    • Example Transition (Positive Mode): m/z 208.1 → 120.1 (Precursor ion [M+H]⁺ to a characteristic fragment ion).

LC-MS Quantification Workflow General Workflow for N-Ac-L-Phe Quantification cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase Sample Biological Sample (Plasma, Urine, Tissue) Deproteinize Protein Precipitation (e.g., Acetonitrile) Sample->Deproteinize Centrifuge Centrifugation Deproteinize->Centrifuge Extract Supernatant Collection Centrifuge->Extract LC Liquid Chromatography (Separation) Extract->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Data Data Analysis (Concentration Calculation) MS->Data Result Final Concentration Data->Result

Figure 3: Experimental workflow for LC-MS/MS quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR offers a non-destructive and absolute quantification method. It is particularly useful for monitoring reaction kinetics in real-time.

  • Protocol: Samples, often with a known concentration of an internal standard (e.g., TSP), are analyzed in a high-field NMR spectrometer.

  • Identification: N-Ac-L-Phe can be distinguished from L-phenylalanine by the chemical shift of the alpha-proton. For example, in one study, the alpha-CH group for L-phenylalanine was observed at 3.8–4.2 ppm, while for N-Ac-L-Phe, it shifted to 4.2–4.8 ppm.

  • Quantification: The concentration is determined by integrating the area of a specific peak and comparing it to the integral of the internal standard.

Conclusion

This compound, once viewed narrowly through the lens of metabolic disease, is now emerging as a multifaceted metabolite with a broad natural occurrence and diverse biological implications. Its synthesis and presence in microorganisms, plants, and animals underscore its fundamental role in amino acid metabolism. The association of N-Ac-L-Phe with neurodegenerative diseases like Alzheimer's opens new avenues for diagnostic and therapeutic research. For drug development professionals, its chemical properties make it a valuable molecule for synthesis and as a basis for novel therapeutics. The continued application of advanced analytical techniques will undoubtedly further elucidate the complex roles of this compound in health and disease.

References

N-Acetyl-L-phenylalanine CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-L-phenylalanine, the N-acetylated derivative of the essential amino acid L-phenylalanine, is a molecule of significant interest in various scientific disciplines. This technical guide provides a thorough overview of its chemical identity, physicochemical properties, and established experimental protocols for its synthesis, purification, and analysis. Furthermore, it delves into its emerging roles in health and disease, particularly in the contexts of Alzheimer's disease, COVID-19, and the metabolic interplay with the gut microbiota. This document aims to serve as a centralized resource for professionals engaged in research and development involving this multifaceted compound.

Chemical Identifiers and Physicochemical Properties

This compound is unambiguously identified by a unique set of chemical identifiers. Its fundamental physicochemical properties are summarized in the tables below, providing a foundational dataset for experimental design and computational modeling.

Table 1: Primary Chemical Identifiers for this compound
Identifier TypeIdentifierSource
CAS Number 2018-61-3[1][2][3][4][5][6][7]
PubChem CID 74839[1]
EC Number 217-959-8[1][4]
UNII NP5BT39467[1]
ChEBI ID CHEBI:16259[1]
HMDB ID HMDB0000512[1][3]
KEGG ID C03519[1]
Table 2: Molecular and Structural Identifiers for this compound
Identifier TypeIdentifierSource
Molecular Formula C₁₁H₁₃NO₃[1][2][3][5][8]
IUPAC Name (2S)-2-acetamido-3-phenylpropanoic acid[1][3][5]
InChI InChI=1S/C11H13NO3/c1-8(13)12-10(11(14)15)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15)/t10-/m0/s1[1][2][3][8]
InChIKey CBQJSKKFNMDLON-JTQLQIEISA-N[1][2][3][8]
SMILES CC(=O)N--INVALID-LINK--C(=O)O[1][3][5][8]
Table 3: Physicochemical Properties of this compound
PropertyValueSource
Molecular Weight 207.23 g/mol [1][4][8]
Monoisotopic Mass 207.08954328 Da[1][3]
Melting Point 171-173 °C[1][4][9]
Physical Description Solid, powder[1][4][8]
Solubility DMF: 16 mg/mLDMSO: 12 mg/mLEthanol: Slightly solublePBS (pH 7.2): 0.25 mg/mLWater: 6450 mg/L[2][7][9]
logP (octanol-water) 0.93[7]
Optical Activity [α]22/D +40.0°, c = 1 in methanol[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound, compiled from various sources to ensure reproducibility and accuracy.

Synthesis of this compound

A common method for the N-acetylation of L-phenylalanine involves the use of acetic anhydride.[4][10]

Materials:

  • L-Phenylalanine

  • Acetic acid (80 wt-% in H₂O)

  • Acetic anhydride

  • Three-necked flask

  • Magnetic stirrer

  • Peristaltic pump

Procedure:

  • Dissolve L-Phenylalanine (1.0 equivalent) in acetic acid (80 wt-% in H₂O). For example, 1.65 g of L-phenylalanine in 16.5 mL of acetic acid solution.[4][10]

  • Continuously add acetic anhydride (approximately 3 mL for the given scale) to the solution at room temperature over a period of 40 minutes using a peristaltic pump.[4][10]

  • Stir the reaction mixture using a magnetic stirrer.[4][10]

  • The reaction can be monitored for completion over approximately 2.5 hours.[4][10]

  • The product, this compound, can be isolated from the reaction mixture.

Purification by Recrystallization

Recrystallization is a standard method to purify the crude product.[8][11]

Materials:

  • Crude this compound

  • Ethanol or other suitable solvent (e.g., water, methanol/water mixture, chloroform)[9]

  • Heating apparatus

  • Filtration apparatus (e.g., Buchner funnel)

  • Activated charcoal (optional, for removing colored impurities)[8]

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot solvent (e.g., ethanol).[11]

  • If colored impurities are present, add a small amount of activated charcoal to the hot solution and swirl for a few minutes.[8]

  • Perform a hot gravity filtration to remove insoluble impurities and activated charcoal. Ensure the funnel and receiving flask are pre-heated to prevent premature crystallization.[8]

  • Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the collected crystals with a small amount of ice-cold solvent to remove residual impurities.[8]

  • Dry the purified crystals.

Analytical Methodologies

A variety of analytical techniques can be employed for the characterization and quantification of this compound.

HPLC is a versatile technique for assessing the purity and quantifying this compound. Chiral HPLC is particularly useful for determining enantiomeric purity.[2]

Sample Preparation:

  • Accurately weigh approximately 10 mg of the N-Acetyl-DL-phenylalanine sample.[2]

  • Dissolve the sample in 10 mL of the mobile phase to achieve a concentration of 1 mg/mL.[2]

  • Filter the solution through a 0.45 µm syringe filter prior to injection.[2]

Instrumentation and Conditions (Chiral HPLC-UV):

  • Column: Chiral stationary phase (CSP), such as a teicoplanin-based column.[2]

  • Mobile Phase: A mixture of an organic modifier (e.g., acetonitrile) and an aqueous buffer (e.g., water with formic acid). A typical ratio is acetonitrile:water (75:25 v/v).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV detector at a suitable wavelength (e.g., 210 nm).[2]

GC-MS analysis of this compound requires derivatization to increase its volatility. Silylation is a common derivatization technique.

Derivatization (Silylation):

  • React the this compound sample with a silylating reagent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). This reagent forms more stable tert-butyl dimethylsilyl (TBDMS) derivatives compared to smaller silylating agents.

Instrumentation and Conditions:

  • The specific GC-MS parameters (e.g., column type, temperature program, mass analyzer settings) will depend on the derivatized analyte and the instrument used.

NMR spectroscopy is a powerful tool for structural elucidation and quantitative analysis.[2][11]

Sample Preparation:

  • Dissolve the this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).[11][12]

¹H NMR Data (400 MHz, DMSO-d₆):

  • δ 12.65 (s, 1H), 8.18 (d, J = 8.1 Hz, 1H), 7.31 – 7.17 (m, 5H), 4.40 (ddd, J = 9.6, 8.1, 4.9 Hz, 1H), 3.03 (dd, J = 13.8, 4.9 Hz, 1H), 2.83 (dd, J = 13.8, 9.6 Hz, 1H), 1.77 (s, 3H).[11]

¹³C NMR Data (101 MHz, DMSO-d₆):

  • δ 173.15, 169.19, 137.71, 129.03, 128.16, 126.38, 53.48, 36.77, 22.33.[11]

Biological Significance and Pathways

This compound is not merely a synthetic derivative but also an endogenous metabolite with implications in several pathophysiological conditions.

Role in Neurological Disorders: Alzheimer's Disease

Recent metabolomics studies have implicated dysregulation of phenylalanine metabolism in the pathology of Alzheimer's disease.[9] Targeted metabolomics of postmortem human brain tissues revealed that this compound, along with phenylalanine and phenylpyruvic acid, is upregulated in the hippocampus of individuals with Alzheimer's disease.[9][13] This suggests that altered phenylalanine metabolism may be an important aspect of Alzheimer's disease pathogenesis.[9]

Involvement in Infectious Diseases: COVID-19

Metabolomic profiling of patients with COVID-19 has identified this compound as a potential biomarker. While some studies have noted alterations in its levels, the broader context of phenylalanine metabolism has been more consistently linked to disease severity.[14][15][16] Elevated levels of phenylalanine have been associated with a more severe disease course, potentially reflecting an increased inflammatory state and muscle catabolism.[16][17]

Interplay with Gut Microbiota

The gut microbiota plays a crucial role in metabolizing dietary aromatic amino acids, including phenylalanine.[18] Gut bacteria can convert phenylalanine into various metabolites that enter systemic circulation and influence host physiology.[18][19] The enzymatic machinery for the synthesis of N-acetylated amino acids, such as phenylalanine N-acetyltransferase, exists in microorganisms like E. coli.[5][20] This microbial metabolic activity can impact host health, and alterations in these pathways are being investigated in various diseases.

Visualizations: Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key experimental and logical workflows related to this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis l_phe L-Phenylalanine reaction N-Acetylation Reaction l_phe->reaction reagents Acetic Anhydride, Acetic Acid reagents->reaction crude Crude this compound reaction->crude purification Recrystallization crude->purification pure Purified this compound purification->pure hplc HPLC pure->hplc gcms GC-MS pure->gcms nmr NMR pure->nmr data Purity, Structure, Quantification hplc->data gcms->data nmr->data

General experimental workflow for this compound.

metabolic_pathway cluster_diet_gut Dietary Intake & Gut Microbiota cluster_host_metabolism Host Metabolism & Systemic Circulation cluster_disease Disease Association diet Dietary Protein phe L-Phenylalanine diet->phe gut Gut Microbiota phe->gut enzyme Phenylalanine N-acetyltransferase (EC 2.3.1.53) gut->enzyme Microbial Metabolism acetyl_coa Acetyl-CoA acetyl_coa->enzyme nap This compound enzyme->nap circulation Systemic Circulation nap->circulation alzheimers Alzheimer's Disease (↑ in Hippocampus) circulation->alzheimers covid COVID-19 (Altered Levels) circulation->covid

References

Enzymatic Synthesis of N-Acetyl-L-phenylalanine in E. coli: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-L-phenylalanine (NAP) is a valuable chiral intermediate with applications in pharmaceuticals, particularly as a precursor for the synthesis of the artificial sweetener Aspartame. Microbial production of NAP through the enzymatic acetylation of L-phenylalanine in engineered Escherichia coli presents a promising and sustainable alternative to chemical synthesis methods. This technical guide provides an in-depth overview of the core principles, metabolic engineering strategies, experimental protocols, and analytical methods for the enzymatic synthesis of NAP in E. coli. The guide focuses on leveraging the inherent metabolic capabilities of E. coli for the high-level production of the precursor L-phenylalanine and its subsequent conversion to NAP. While quantitative data for engineered NAP production is limited in publicly available literature, this guide consolidates the extensive research on L-phenylalanine production and the enzymatic machinery for N-acetylation to provide a comprehensive framework for developing efficient NAP biocatalysts.

Introduction: The Enzymatic Route to this compound

The enzymatic synthesis of this compound in Escherichia coli is a two-stage process that involves:

  • High-level production of the precursor amino acid, L-phenylalanine. This is achieved through extensive metabolic engineering of E. coli to channel carbon flux from central metabolism towards the aromatic amino acid biosynthesis pathway.

  • Enzymatic N-acetylation of L-phenylalanine. This final step is catalyzed by an N-acetyltransferase that utilizes acetyl-CoA as the acetyl group donor.

E. coli naturally possesses the enzymatic machinery for both stages.[1] Cell-free extracts of E. coli K12 have been shown to catalyze the synthesis of this compound from acetyl-CoA and L-phenylalanine.[1] The key enzyme responsible for this reaction is acetyl-CoA:L-phenylalanine α-N-acetyltransferase (EC 2.3.1.53).[2] The primary challenge and focus of research have been the optimization of L-phenylalanine production, as this is often the rate-limiting step for the overall synthesis of NAP.

Metabolic Engineering Strategies for L-phenylalanine Overproduction

The biosynthesis of L-phenylalanine in E. coli originates from the central carbon metabolism intermediates, phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P).[3] A series of enzymatic reactions, known as the shikimate pathway, leads to the synthesis of chorismate, a key branch-point intermediate for all three aromatic amino acids.[3] From chorismate, the pathway proceeds through prephenate and phenylpyruvate to yield L-phenylalanine.[3]

To achieve high-level production of L-phenylalanine, several metabolic engineering strategies have been successfully employed:

  • Increasing the supply of precursors (PEP and E4P):

    • Overexpression of key enzymes in the pentose phosphate pathway, such as transketolase (tktA).

    • Inactivation of the phosphoenolpyruvate:carbohydrate phosphotransferase system (PTS) to conserve PEP.[4]

  • Alleviating feedback inhibition and transcriptional repression:

    • Overexpression of feedback-resistant (fbr) variants of key enzymes like 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (aroGfbr) and chorismate mutase/prephenate dehydratase (pheAfbr).[3][4]

    • Deletion of transcriptional repressors such as tyrR and trpR.[3]

  • Blocking competing metabolic pathways:

    • Minimizing the formation of byproducts like acetate by deleting genes such as pta and poxB.

  • Enhancing product export:

    • Overexpression of the aromatic amino acid exporter protein YddG to reduce intracellular accumulation and feedback inhibition.[3]

The following diagram illustrates the engineered metabolic pathway for L-phenylalanine production in E. coli.

Metabolic_Pathway Glucose Glucose G6P Glucose-6-P Glucose->G6P Glycolysis Glycolysis G6P->Glycolysis PPP Pentose Phosphate Pathway G6P->PPP E4P Erythrose-4-P DAHP DAHP PEP Phosphoenolpyruvate (PEP) aroG aroGfbr ↑ Chorismate Chorismate DAHP->Chorismate Shikimate Pathway Prephenate Prephenate Chorismate->Prephenate Phenylpyruvate Phenylpyruvate Prephenate->Phenylpyruvate pheA pheAfbr ↑ L_Phe L-Phenylalanine Phenylpyruvate->L_Phe NAP N-Acetyl-L- phenylalanine L_Phe->NAP tyrB tyrB ↑ Acetyl_CoA Acetyl-CoA Acetyl_CoA->NAP NAT N-acetyltransferase (native or overexpressed) Glycolysis->PEP PPP->E4P aroG->DAHP pheA->Prephenate tyrB->L_Phe NAT->NAP

Caption: Engineered metabolic pathway for this compound synthesis in E. coli.

Quantitative Data on L-phenylalanine Production

While specific quantitative data for the fermentative production of this compound in engineered E. coli is not extensively reported in the literature, a substantial amount of data exists for the production of its precursor, L-phenylalanine. This data serves as a critical benchmark for estimating the potential for NAP production.

StrainGenetic ModificationsFermentation ScaleTiter (g/L)Yield (g/g glucose)Productivity (g/L/h)Reference
E. coli WSH-Z06Overexpression of pheAfbr and aroFwt3-L Fermentor35.380.26 (mol/mol)Not Reported[4]
E. coli Xllp21PTS inactivation, overexpression of galP and glk, engineered TyrR, optimized aroD promoter5-L Fermentor72.9Not ReportedNot Reported[4][5]
E. coli with PheA(T326P)NTG mutation, selection for PheA mutantNot Specified57.63Not Reported1.5[4]
Recombinant E. coliCo-expression of vgb, aroF, and pheAfbrNot SpecifiedIncreased by 16.6%Not ReportedNot Reported[6]

Experimental Protocols

Construction of an this compound Producing E. coli Strain

This protocol describes the general steps for constructing an engineered E. coli strain capable of producing this compound. The strategy involves starting with a known high-yield L-phenylalanine producing strain and potentially overexpressing a suitable N-acetyltransferase.

Materials:

  • High L-phenylalanine producing E. coli strain (e.g., a derivative of W3110 or MG1655 with the aforementioned genetic modifications).

  • Expression vector (e.g., pET or pTrc series).

  • Gene encoding an N-acetyltransferase (e.g., a native E. coli acetyltransferase or a heterologous enzyme with high specificity for L-phenylalanine).

  • Restriction enzymes, T4 DNA ligase, and other standard molecular biology reagents.

  • Competent E. coli cells for cloning and expression.

  • LB agar plates and liquid medium with appropriate antibiotics.

Procedure:

  • Gene Amplification and Cloning:

    • Amplify the N-acetyltransferase gene from the source organism's genomic DNA using PCR with primers containing appropriate restriction sites.

    • Digest the PCR product and the expression vector with the corresponding restriction enzymes.

    • Ligate the digested gene into the expression vector using T4 DNA ligase.

  • Transformation:

    • Transform the ligation mixture into a suitable cloning strain of E. coli (e.g., DH5α).

    • Plate the transformed cells on selective LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Plasmid Verification:

    • Select several colonies and culture them in liquid LB medium.

    • Isolate the plasmid DNA and verify the correct insertion of the N-acetyltransferase gene by restriction digestion and DNA sequencing.

  • Transformation into Production Host:

    • Transform the verified plasmid into the high L-phenylalanine producing E. coli strain.

    • Plate the transformed cells on selective LB agar plates and incubate to obtain single colonies.

The following diagram illustrates the experimental workflow for strain construction.

Strain_Construction_Workflow Start Start: Select N-acetyltransferase gene PCR Amplify gene by PCR Start->PCR Digestion Digest PCR product and vector PCR->Digestion Ligation Ligate gene into expression vector Digestion->Ligation Transformation_Cloning Transform into cloning host (e.g., DH5α) Ligation->Transformation_Cloning Selection_Cloning Select colonies on antibiotic plates Transformation_Cloning->Selection_Cloning Verification Verify plasmid by restriction digestion and sequencing Selection_Cloning->Verification Transformation_Production Transform verified plasmid into L-phenylalanine overproducing E. coli Verification->Transformation_Production Selection_Production Select colonies for fermentation Transformation_Production->Selection_Production End End: Engineered strain ready Selection_Production->End

Caption: Workflow for constructing an this compound producing E. coli strain.

Fed-Batch Fermentation for this compound Production

This protocol outlines a general fed-batch fermentation process for high-density cultivation of the engineered E. coli and production of this compound.

Media and Solutions:

  • Seed Culture Medium (e.g., LB or a defined minimal medium): Containing appropriate antibiotics.

  • Batch Fermentation Medium (Defined Mineral Medium): Containing glucose, ammonium sulfate, phosphate salts, and trace elements.[7]

  • Feeding Solution: Concentrated solution of glucose and a nitrogen source (e.g., ammonia or ammonium hydroxide for pH control and as a nitrogen source).[7][8]

  • Inducer Solution (e.g., IPTG): If an inducible promoter is used for the N-acetyltransferase gene.

Procedure:

  • Inoculum Preparation:

    • Inoculate a single colony of the engineered E. coli strain into the seed culture medium.

    • Incubate at 37°C with shaking until the culture reaches the mid-exponential phase.

  • Batch Phase:

    • Inoculate the fermentor containing the batch fermentation medium with the seed culture.

    • Maintain the temperature at 37°C and pH at a controlled value (e.g., 7.0) by the addition of a base.

    • Provide aeration and agitation to maintain a dissolved oxygen (DO) level above a certain setpoint (e.g., 20-30%).

  • Fed-Batch Phase:

    • Once the initial glucose in the batch medium is depleted (indicated by a sharp increase in DO), start the feeding of the concentrated glucose solution.

    • Use a feeding strategy (e.g., exponential feeding) to maintain a desired specific growth rate and avoid the accumulation of inhibitory byproducts.

  • Induction and Production Phase:

    • When the cell density reaches a high level, induce the expression of the N-acetyltransferase gene by adding the inducer (if applicable).

    • Continue the fed-batch fermentation for a specified period to allow for the production of this compound.

  • Sampling:

    • Periodically take samples from the fermentor to monitor cell growth (OD600), glucose concentration, and the concentration of L-phenylalanine and this compound.

HPLC Analysis of this compound

This protocol provides a general method for the quantification of this compound in fermentation broth using High-Performance Liquid Chromatography (HPLC) with UV detection.

Materials and Equipment:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column.

  • Mobile phase: A mixture of an aqueous buffer (e.g., phosphate buffer or water with an acidic modifier like formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).[9]

  • This compound standard.

  • Syringe filters (0.22 µm).

Procedure:

  • Sample Preparation:

    • Centrifuge the fermentation broth sample to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

    • Dilute the filtered supernatant with the mobile phase if necessary to bring the concentration of this compound within the linear range of the calibration curve.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient elution can be used. A typical mobile phase could be a mixture of acetonitrile and water with 0.1% trifluoroacetic acid.[10][11]

    • Flow Rate: 1.0 mL/min.[9]

    • Detection Wavelength: UV detection at a wavelength where this compound has significant absorbance (e.g., 210-220 nm).

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Inject the standards into the HPLC system to generate a calibration curve of peak area versus concentration.

    • Inject the prepared samples and determine the concentration of this compound by comparing the peak area to the calibration curve.

The following diagram illustrates the experimental workflow for fermentation and analysis.

Fermentation_Analysis_Workflow Start Start: Engineered E. coli strain Inoculum Prepare inoculum in seed culture Start->Inoculum Batch Batch fermentation phase Inoculum->Batch FedBatch Fed-batch fermentation phase Batch->FedBatch Induction Induce N-acetyltransferase expression FedBatch->Induction Production Production of this compound Induction->Production Sampling Periodic sampling Production->Sampling SamplePrep Sample preparation: Centrifugation and filtration Sampling->SamplePrep HPLC HPLC analysis SamplePrep->HPLC Quantification Quantification of this compound HPLC->Quantification End End: Production data Quantification->End

Caption: Workflow for fed-batch fermentation and HPLC analysis of this compound.

Conclusion and Future Perspectives

The enzymatic synthesis of this compound in E. coli is a highly promising approach for the sustainable production of this valuable chemical. The extensive knowledge and established metabolic engineering strategies for L-phenylalanine overproduction provide a strong foundation for the development of efficient NAP-producing strains. Future research should focus on the identification and overexpression of highly efficient N-acetyltransferases that can convert the high flux of L-phenylalanine into the desired N-acetylated product. The optimization of fermentation conditions to balance cell growth, L-phenylalanine supply, and N-acetylation will be crucial for achieving economically viable titers, yields, and productivities of this compound. The protocols and data presented in this guide offer a comprehensive starting point for researchers and professionals in the field to advance the microbial production of this important molecule.

References

The Role of N-Acetyl-L-phenylalanine in Phenylketonuria: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the current understanding of phenylketonuria (PKU) pathology, with a specific focus on the available literature regarding N-Acetyl-L-phenylalanine (NAP). While the central role in PKU pathology is attributed to elevated levels of phenylalanine itself, this document synthesizes the existing, though limited, research on NAP and places it within the broader context of the disease's molecular and cellular mechanisms.

Executive Summary

Phenylketonuria is an inborn error of metabolism resulting from a deficiency of the enzyme phenylalanine hydroxylase (PAH). This deficiency leads to the accumulation of phenylalanine (Phe) and its metabolites in the body, causing severe neurotoxicity if left untreated.[1][2][3] While the primary pathogenic agent is considered to be Phe, other metabolites, including this compound, are also observed in elevated concentrations in individuals with PKU.[4] This guide details the established pathophysiology of PKU, explores the metabolic fate of Phe, and reviews the specific findings related to NAP.

Phenylalanine Metabolism and its Aberration in PKU

Under normal physiological conditions, the essential amino acid L-phenylalanine is primarily metabolized in the liver to L-tyrosine by the enzyme phenylalanine hydroxylase, a reaction requiring tetrahydrobiopterin (BH4) as a cofactor.[3] Tyrosine is a precursor for the synthesis of vital neurotransmitters such as dopamine, norepinephrine, and epinephrine, as well as melanin.[1][5]

In PKU, the deficiency of PAH disrupts this primary metabolic pathway, leading to the accumulation of Phe in the blood and brain.[6][7] This forces Phe to be metabolized through alternative, minor pathways, resulting in the production of phenylpyruvic acid, phenylacetic acid, and phenyllactic acid.[5] this compound is another such metabolite found in increased amounts in the urine of PKU patients.[4]

Phenylalanine_Metabolism Phe L-Phenylalanine PAH Phenylalanine Hydroxylase (PAH) (Deficient in PKU) Phe->PAH Primary Pathway AltPath Alternative Metabolic Pathways Phe->AltPath In PKU (High Phe) Tyr L-Tyrosine Neurotransmitters Dopamine, Norepinephrine, Epinephrine, Melanin Tyr->Neurotransmitters PAH->Tyr BH4 BH4 BH4->PAH PPA Phenylpyruvic Acid AltPath->PPA PLA Phenyllactic Acid AltPath->PLA PAA Phenylacetic Acid AltPath->PAA NAP This compound AltPath->NAP

Caption: Phenylalanine metabolism in health and PKU.

The Role of this compound in PKU

Direct research on the specific role of this compound in the pathology of PKU is limited. However, some studies have characterized its presence and metabolic fate.

This compound is found in significant amounts in the urine of individuals with PKU.[4] It is considered a hazardous amphipathic metabolite of phenylalanine.[4] One study in rats investigated the mechanism of its renal elimination. The findings from this study are summarized in the table below.

ParameterValueSignificance in PKU
Plasma Albumin Association Constant8.52 x 10³ M⁻¹Indicates binding to plasma proteins, affecting its distribution.
Binding Sites per Albumin Molecule0.98Nearly a 1:1 binding ratio with albumin.
Primary Organ of ExtractionKidneyThe kidney is the main organ responsible for clearing NAP from the blood.
Effect of Bilateral NephrectomyMarkedly decreased plasma clearanceConfirms the kidney's primary role in elimination.
Effect of ProbenecidSharply decreased disappearance from circulationSuggests that NAP is actively secreted by the renal tubules via an organic anion transport system.[8]

These findings suggest that the body has a mechanism for actively excreting this compound, which may be a protective response to eliminate this potentially harmful metabolite.[8] However, the direct contribution of NAP to the neurotoxicity observed in PKU remains to be elucidated.

Established Pathophysiology of Phenylketonuria

The primary driver of pathology in PKU is the high concentration of phenylalanine in the brain. The mechanisms of Phe-induced neurotoxicity are multifactorial and include:

  • Competition for Transport Across the Blood-Brain Barrier: Phenylalanine competes with other large neutral amino acids (LNAAs), such as tyrosine and tryptophan, for transport across the blood-brain barrier via the L-amino acid transporter 1 (LAT1).[9][10] This competition reduces the availability of these essential precursors for neurotransmitter synthesis in the brain.[9]

  • Impaired Neurotransmitter Synthesis: The reduced uptake of tyrosine and tryptophan into the brain leads to decreased synthesis of dopamine, norepinephrine, and serotonin.[9] This imbalance in neurotransmitters is a major contributor to the cognitive and neurological impairments seen in untreated PKU.

  • Oxidative Stress and Mitochondrial Dysfunction: High levels of Phe have been shown to induce oxidative stress and impair mitochondrial function in the brain.

  • Defective Synaptogenesis and Myelination: Phenylalanine accumulation can lead to defective synapse formation, impaired neuronal growth, and abnormal myelination.[11]

PKU_Pathology HighPhe High Blood Phenylalanine BBB Blood-Brain Barrier (LAT1 Transporter) HighPhe->BBB BrainPhe Increased Brain Phenylalanine BBB->BrainPhe Saturation of LAT1 LNAA Reduced Brain uptake of other LNAAs (Tyrosine, Tryptophan) BBB->LNAA Competition Myelin Impaired Myelination BrainPhe->Myelin Synapse Defective Synaptogenesis BrainPhe->Synapse Neurotransmitter Decreased Neurotransmitter Synthesis (Dopamine, Serotonin) LNAA->Neurotransmitter Neurotoxicity Neurotoxicity & Cognitive Impairment Neurotransmitter->Neurotoxicity Myelin->Neurotoxicity Synapse->Neurotoxicity

Caption: Mechanisms of neurotoxicity in PKU.

Experimental Protocols

Detailed experimental protocols for the study of this compound's role in PKU pathology are not available in the provided search results. However, a general methodology for studying the renal clearance of NAP in an animal model can be inferred from the available information.

Experimental Model: Male rats.

Protocol Outline:

  • Preparation of this compound: Radiolabeled N-acetyl-¹⁴C(ul)-phenylalanine is used for tracing.

  • In Vivo Analysis:

    • Administration: Intravenous injection of N-acetyl-¹⁴C(ul)-phenylalanine.

    • Blood Sampling: Serial blood samples are collected to determine the plasma clearance rate.

    • Surgical Interventions:

      • Bilateral Nephrectomy: Removal of both kidneys to assess their role in clearance.

      • Bilateral Ureter Ligation: Tying off the ureters to distinguish between renal excretion and metabolism.

    • Inhibitor Studies: Administration of probenecid, an inhibitor of organic anion transport, to elucidate the mechanism of renal secretion.

  • In Vitro Analysis:

    • Plasma Protein Binding: Equilibrium dialysis is used to determine the association constant and number of binding sites of N-acetyl-¹⁴C(ul)-phenylalanine to plasma albumin.

  • Analysis:

    • Radioactivity in plasma, urine, and kidney tissue is measured to quantify the distribution and excretion of the compound.

Conclusion and Future Directions

The pathology of phenylketonuria is primarily attributed to the neurotoxic effects of high phenylalanine concentrations in the brain. While this compound is a known metabolite that is elevated in PKU, its direct contribution to the disease's pathology is not well-established and represents a potential area for future research. Understanding the roles of all phenylalanine metabolites may provide a more complete picture of PKU pathophysiology and could potentially uncover new therapeutic targets.

Future research should aim to:

  • Investigate the potential neurotoxicity of this compound in relevant in vitro and in vivo models of PKU.

  • Elucidate the enzymatic pathways responsible for the formation of this compound in hyperphenylalaninemia.

  • Determine if plasma or urine levels of this compound correlate with the severity of neurological symptoms in individuals with PKU.

By addressing these questions, the scientific community can gain a more comprehensive understanding of the molecular basis of PKU and work towards the development of more effective therapies.

References

An In-depth Technical Guide to the Biosynthesis of N-Acylated Aromatic Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylated aromatic amino acids (NA-ArAAs) represent a fascinating and increasingly important class of lipid signaling molecules. As a subclass of N-acyl amino acids (NA-AAs), they are structurally related to the endocannabinoid anandamide and are involved in a variety of physiological processes.[1][2] This technical guide provides a comprehensive overview of the core biosynthetic pathways of NA-ArAAs, including N-acylphenylalanine, N-acyltyrosine, and N-acyltryptophan. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development by detailing the enzymatic machinery, presenting quantitative data, outlining experimental protocols, and visualizing the key pathways and workflows.

Core Biosynthetic Pathways

The biosynthesis of NA-ArAAs is primarily accomplished through two major enzymatic pathways that facilitate the formation of an amide bond between a fatty acid and an aromatic amino acid. These pathways are distinguished by the nature of the acyl donor and the class of enzyme catalyzing the reaction.

  • Acyl-CoA Dependent N-Acylation: This is a common pathway involving the transfer of an acyl group from an activated acyl-coenzyme A (acyl-CoA) thioester to the amino group of an aromatic amino acid. This reaction is catalyzed by N-acyltransferases (NATs).[1]

  • ATP-Dependent N-Acylation: In this pathway, the carboxyl group of a fatty acid is activated in an ATP-dependent manner, typically forming an acyl-adenylate or acyl-phosphate intermediate. This activated fatty acid then reacts with the amino group of an aromatic amino acid to form the N-acyl bond, a reaction often catalyzed by ATP-grasp ligases or similar enzymes.[3]

Key Enzyme Families

Several enzyme superfamilies are implicated in the biosynthesis of NA-ArAAs:

  • GCN5-related N-Acetyltransferases (GNATs): This large and diverse superfamily of enzymes catalyzes the transfer of an acyl group from acyl-CoA to a primary amine of a wide range of substrates.[2][4] While initially characterized for their role in histone acetylation, members of this family are involved in the metabolism of various small molecules, including amino acids.

  • ATP-Grasp Ligases: These enzymes utilize the energy from ATP hydrolysis to catalyze the formation of amide bonds.[5][6][7][8] They are characterized by a conserved structural fold that "grasps" an ATP molecule.[5][6][7][8]

  • Acyl-CoA Synthetases: While not directly forming the N-acyl bond, these enzymes are crucial for activating fatty acids into their corresponding acyl-CoA thioesters, which are then used by N-acyltransferases.

Quantitative Data on Enzyme Activity

The following tables summarize key quantitative data for enzymes involved in or related to the biosynthesis of N-acylated amino acids. Data for enzymes with specific activity towards aromatic amino acids is prioritized where available.

Table 1: Kinetic Parameters of N-Acyltransferases

EnzymeSubstrate (Acyl Donor)Substrate (Acyl Acceptor)Kmkcatkcat/Km (M-1s-1)OrganismReference
Mouse Glycine N-Acyltransferase (mGLYAT)Benzoyl-CoAGlycine12 ± 0.9 µM (Benzoyl-CoA)2.8 ± 0.05 s-14.5 x 105Mus musculus[4]
Acetyl-CoAGlycine2.1 ± 0.2 mM0.9 ± 0.02 s-14.3 x 102Mus musculus[4]
Propionyl-CoAGlycine1.1 ± 0.1 mM1.1 ± 0.03 s-11.0 x 103Mus musculus[4]
Pigeon Liver N-AcetyltransferaseAcetyl-CoAp-Aminobenzoate0.11 mM--Columba livia[9]
Acetyl-CoAAniline0.45 mM--Columba livia[9]
N-Acetylornithine Aminotransferase (Slr1022)N-Acetylornithineα-Ketoglutarate0.15 ± 0.01 mM (AcOrn)16.0 ± 0.3 s-11.1 x 105Synechocystis sp. PCC6803[10]

Table 2: Substrate Specificity of N-Acyltransferases

EnzymeAcyl AcceptorRelative Activity (%)OrganismReference
Mouse Glycine N-Acyltransferase (mGLYAT)Glycine100Mus musculus[4]
Sarcosine23Mus musculus[4]
β-Alanine12Mus musculus[4]
L-Alanine5Mus musculus[4]
L-Serine2Mus musculus[4]
Pigeon Liver N-Acetyltransferasep-Aminobenzoate100Columba livia[9]
p-Aminosalicylate95Columba livia[9]
Aniline70Columba livia[9]
Isoniazid55Columba livia[9]

Signaling Pathways and Experimental Workflows

To visualize the complex processes involved in NA-ArAA biosynthesis and analysis, the following diagrams have been generated using the DOT language.

Biosynthetic Pathways

Biosynthesis_of_N_Acylated_Aromatic_Amino_Acids cluster_Acyl_CoA_Pathway Acyl-CoA Dependent Pathway cluster_ATP_Grasp_Pathway ATP-Dependent Pathway Fatty Acid Fatty Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Fatty Acid->Acyl-CoA Synthetase ATP, CoA Acyl-CoA Acyl-CoA Acyl-CoA Synthetase->Acyl-CoA AMP, PPi N-Acyltransferase (e.g., GNAT) N-Acyltransferase (e.g., GNAT) Acyl-CoA->N-Acyltransferase (e.g., GNAT) Aromatic Amino Acid Aromatic Amino Acid Aromatic Amino Acid->N-Acyltransferase (e.g., GNAT) N-Acylated Aromatic Amino Acid N-Acylated Aromatic Amino Acid N-Acyltransferase (e.g., GNAT)->N-Acylated Aromatic Amino Acid CoA CoA N-Acyltransferase (e.g., GNAT)->CoA Fatty Acid_2 Fatty Acid ATP-Grasp Ligase ATP-Grasp Ligase Fatty Acid_2->ATP-Grasp Ligase ATP Acyl-Adenylate Intermediate Acyl-Adenylate Intermediate ATP-Grasp Ligase->Acyl-Adenylate Intermediate PPi N-Acylated Aromatic Amino Acid_2 N-Acylated Aromatic Amino Acid ATP-Grasp Ligase->N-Acylated Aromatic Amino Acid_2 AMP Acyl-Adenylate Intermediate->ATP-Grasp Ligase Aromatic Amino Acid_2 Aromatic Amino Acid Aromatic Amino Acid_2->ATP-Grasp Ligase

Caption: Core biosynthetic pathways of N-acylated aromatic amino acids.

Experimental Workflow for Enzyme Characterization

Enzyme_Characterization_Workflow cluster_Cloning_Expression Gene Cloning and Protein Expression cluster_Purification Protein Purification cluster_Characterization Enzyme Characterization Gene Identification Gene Identification PCR Amplification PCR Amplification Gene Identification->PCR Amplification Vector Ligation Vector Ligation PCR Amplification->Vector Ligation Transformation Transformation Vector Ligation->Transformation Protein Expression Protein Expression Transformation->Protein Expression Cell Lysis Cell Lysis Protein Expression->Cell Lysis Affinity Chromatography Affinity Chromatography Cell Lysis->Affinity Chromatography Dialysis/Buffer Exchange Dialysis/Buffer Exchange Affinity Chromatography->Dialysis/Buffer Exchange Purity Analysis (SDS-PAGE) Purity Analysis (SDS-PAGE) Dialysis/Buffer Exchange->Purity Analysis (SDS-PAGE) Enzyme Activity Assay Enzyme Activity Assay Purity Analysis (SDS-PAGE)->Enzyme Activity Assay Kinetic Parameter Determination Kinetic Parameter Determination Enzyme Activity Assay->Kinetic Parameter Determination Substrate Specificity Analysis Substrate Specificity Analysis Enzyme Activity Assay->Substrate Specificity Analysis LC-MS/MS Product Confirmation LC-MS/MS Product Confirmation Substrate Specificity Analysis->LC-MS/MS Product Confirmation

Caption: Experimental workflow for N-acyltransferase characterization.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of NA-ArAA biosynthesis.

Recombinant N-Acyltransferase Expression and Purification

This protocol is adapted from methods for expressing and purifying GNAT superfamily enzymes.[4]

a. Gene Cloning and Vector Construction:

  • Identify the putative N-acyltransferase gene sequence from the organism of interest.

  • Design forward and reverse primers with appropriate restriction sites (e.g., BamHI and HindIII) for PCR amplification of the coding sequence.

  • Perform PCR using high-fidelity DNA polymerase.

  • Digest the PCR product and the expression vector (e.g., pET-21a(+)) with the selected restriction enzymes.

  • Ligate the digested gene insert into the expression vector.

  • Transform the ligation product into a suitable E. coli strain (e.g., DH5α) for plasmid propagation and sequence verification.

b. Protein Expression:

  • Transform the sequence-verified plasmid into an expression strain of E. coli (e.g., BL21(DE3)).

  • Inoculate a starter culture in LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Use the starter culture to inoculate a larger volume of LB medium and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Continue to culture for 4-6 hours at 30°C or overnight at 18-25°C for improved protein solubility.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

c. Protein Purification (His-tag Affinity Chromatography):

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elute the protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Collect fractions and analyze by SDS-PAGE for purity.

  • Pool the pure fractions and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).

  • Determine the protein concentration using a Bradford or BCA assay.

N-Acyltransferase Activity Assay

This is a general spectrophotometric assay to determine N-acyltransferase activity by measuring the release of Coenzyme A (CoA).[4]

Materials:

  • Purified N-acyltransferase

  • Acyl-CoA substrate (e.g., Oleoyl-CoA)

  • Aromatic amino acid substrate (e.g., L-Tryptophan)

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

  • Assay buffer (e.g., 100 mM Tris-HCl pH 8.0)

Procedure:

  • Prepare a reaction mixture in a 96-well plate or cuvette containing assay buffer, the aromatic amino acid substrate (e.g., 1 mM), and DTNB (e.g., 0.2 mM).

  • Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding the acyl-CoA substrate (e.g., 100 µM) and the purified enzyme.

  • Immediately monitor the increase in absorbance at 412 nm, which corresponds to the formation of the TNB2- anion upon reaction of the released CoA with DTNB.

  • Calculate the initial reaction velocity using the molar extinction coefficient of TNB2- at 412 nm (14,150 M-1cm-1).

  • To determine kinetic parameters (Km and kcat), vary the concentration of one substrate while keeping the other saturated and fit the initial velocity data to the Michaelis-Menten equation.

Quantification of N-Acylated Aromatic Amino Acids by LC-MS/MS

This protocol provides a framework for the sensitive and specific quantification of a target NA-ArAA, such as N-oleoyl-phenylalanine, in a biological matrix.[11][12][13][14]

a. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma or tissue homogenate, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., d5-N-oleoyl-phenylalanine).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

b. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 10 minutes).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the precursor ion (Q1) and a specific product ion (Q3) for both the analyte and the internal standard. For example, for N-oleoyl-phenylalanine, this could be the transition from its [M+H]+ or [M-H]- to a characteristic fragment ion.

    • Optimization: Optimize collision energy and other MS parameters for maximum signal intensity.

c. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in prepared standards.

  • Quantify the amount of the NA-ArAA in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The study of N-acylated aromatic amino acid biosynthesis is a rapidly evolving field with significant implications for understanding cellular signaling and for the development of novel therapeutics. This technical guide provides a foundational understanding of the core biosynthetic pathways, the enzymes involved, and the experimental approaches required for their characterization. The provided quantitative data, detailed protocols, and visual representations of pathways and workflows are intended to serve as a practical resource for researchers and scientists, facilitating further exploration into this exciting area of biochemistry and drug discovery. The continued investigation into the substrate specificities and regulatory mechanisms of the enzymes involved in NA-ArAA biosynthesis will undoubtedly uncover new physiological roles and potential therapeutic targets.

References

N-Acetyl-L-phenylalanine in Neurochemistry: A Technical Guide on Current Understanding and Future Research Directions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Acetyl-L-phenylalanine (NAP) is an acetylated derivative of the essential amino acid L-phenylalanine. While the neurochemical roles of L-phenylalanine as a precursor to key neurotransmitters are well-established, the specific functions of NAP within the central nervous system remain largely unexplored. This technical guide synthesizes the current, albeit limited, knowledge on NAP, covering its biochemical synthesis and metabolism. Due to the scarcity of direct research on NAP's neurochemical activities, this document also provides an in-depth overview of the known neurochemical functions of its parent compound, L-phenylalanine, and the neuroprotective potential of other N-acetylated amino acids. This information serves as a foundational resource and a catalyst for future investigations into the potential neuropharmacological significance of this compound.

Introduction to this compound (NAP)

This compound is a metabolite of L-phenylalanine, an essential amino acid that serves as a building block for proteins and a precursor for the synthesis of catecholamine neurotransmitters.[1] NAP is formed through the enzymatic N-acetylation of L-phenylalanine. While its presence in biological systems is known, particularly in certain metabolic disorders, its specific role in neurochemistry is not yet well-defined.

Biochemical Synthesis and Metabolism

The synthesis of this compound can occur enzymatically from L-phenylalanine and acetyl-CoA, a reaction catalyzed by the enzyme phenylalanine N-acetyltransferase.[2] This process has been observed in various organisms.[3]

L_Phenylalanine L-Phenylalanine Enzyme Phenylalanine N-acetyltransferase L_Phenylalanine->Enzyme Acetyl_CoA Acetyl-CoA Acetyl_CoA->Enzyme NAP This compound CoA Coenzyme A Enzyme->NAP Enzyme->CoA

Figure 1: Enzymatic Synthesis of this compound.

Elevated levels of this compound have been detected in the urine of individuals with phenylketonuria (PKU), a genetic disorder characterized by the inability to properly metabolize phenylalanine.[2] This suggests that N-acetylation may serve as a minor metabolic pathway for phenylalanine, which becomes more prominent when the primary metabolic pathway is impaired. Some studies also classify N-acetylated amino acids, including NAP, as potential uremic toxins, which are compounds that accumulate in the body during kidney failure and may contribute to neurological complications.[2]

Neurochemical Function: A Landscape of Limited Direct Evidence

Direct experimental evidence detailing the specific neurochemical functions of this compound is currently scarce in the scientific literature. The majority of research has focused on its parent compound, L-phenylalanine, and its impact on the brain, especially in the context of PKU.

It is important to note that while N-Acetyl-DL-phenylalanine (a racemic mixture of D- and L-isomers) has been approved for use as an antidepressant, the specific contribution and mechanism of the L-isomer (NAP) to this effect are not clearly delineated.[2]

The Neurochemistry of L-Phenylalanine: An Indirect Perspective

To provide a framework for potential areas of investigation into NAP's function, it is crucial to understand the well-documented neurochemical roles of L-phenylalanine.

Precursor to Catecholamine Neurotransmitters

L-phenylalanine is the initial substrate for the biosynthesis of the catecholamine neurotransmitters: dopamine, norepinephrine, and epinephrine. This pathway is fundamental for numerous neurological processes, including mood regulation, motivation, attention, and the "fight-or-flight" response.[1][4]

cluster_synthesis Catecholamine Synthesis Pathway L_Phe L-Phenylalanine L_Tyr L-Tyrosine L_Phe->L_Tyr Phenylalanine hydroxylase L_DOPA L-DOPA L_Tyr->L_DOPA Tyrosine hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β- hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine Phenylethanolamine N-methyltransferase

Figure 2: Catecholamine Synthesis Pathway from L-Phenylalanine.
Modulation of Glutamatergic Neurotransmission

High concentrations of L-phenylalanine, as seen in PKU, have been shown to interact with the glutamatergic system, which is the primary excitatory neurotransmitter system in the brain. L-phenylalanine can act as a competitive antagonist at the glycine binding site of the NMDA receptor and at the glutamate binding site of the AMPA receptor.[1] This interaction can lead to an inhibition of excitatory synaptic transmission.

Impact on Serotonin Synthesis

Elevated levels of L-phenylalanine can also indirectly affect the synthesis of serotonin, another crucial neurotransmitter for mood, sleep, and appetite. L-phenylalanine competes with tryptophan, the precursor to serotonin, for transport across the blood-brain barrier. Increased L-phenylalanine levels can therefore limit the availability of tryptophan in the brain, leading to reduced serotonin synthesis.

Quantitative Effects of High L-Phenylalanine Concentrations

The following table summarizes the observed effects of elevated L-phenylalanine levels on various neurochemical parameters, primarily drawn from studies on phenylketonuria.

ParameterObserved Effect of High L-PhenylalanineReference(s)
Dopamine Levels Decreased[5]
Norepinephrine Levels Decreased[5]
Serotonin Levels Decreased[5]
NMDA Receptor Activity Antagonism (at glycine site)[1]
AMPA Receptor Activity Antagonism (at glutamate site)[1]
Glutamatergic Synaptic Transmission Depressed[6]

Neuroprotective Potential of N-Acetylated Amino Acids: A Clue for Future Research?

While direct evidence for NAP's neuroprotective effects is lacking, studies on other N-acetylated amino acids, such as N-acetylcysteine (NAC) and N-acetyl-L-tryptophan, have demonstrated neuroprotective properties in various models of neurological disorders. For instance, N-acetyl-L-tryptophan has been shown to rescue neuronal cell death in models of amyotrophic lateral sclerosis (ALS).[7] These findings suggest that the N-acetylation of amino acids could be a strategy to enhance their therapeutic potential, possibly by improving their bioavailability or modulating their activity. This provides a rationale for investigating whether NAP may also possess neuroprotective properties.

Experimental Protocols: A Call for Future Research

A significant gap exists in the availability of detailed experimental protocols specifically designed for investigating the neurochemical functions of this compound. Researchers interested in this area would need to adapt existing methodologies used for studying other amino acids and their derivatives. The following outlines hypothetical experimental approaches that could be employed:

In Vitro Studies
  • Neurotransmitter Release Assays: Utilize synaptosome preparations or cultured neurons to investigate the effect of NAP on the release of dopamine, norepinephrine, and serotonin.

  • Receptor Binding Assays: Conduct competitive binding assays using radiolabeled ligands to determine the affinity of NAP for various neurotransmitter receptors, including dopamine, serotonin, and glutamate receptors.

  • Enzyme Inhibition Assays: Evaluate the potential of NAP to inhibit key enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO).

  • Neuronal Cell Culture Studies: Treat neuronal cell lines or primary neuronal cultures with NAP to assess its effects on cell viability, neurite outgrowth, and markers of oxidative stress and inflammation.

In Vivo Studies
  • Animal Behavioral Models: Administer NAP to rodents and assess its effects on behavior in models of depression, anxiety, and cognitive function.

  • Microdialysis: Use in vivo microdialysis in animal models to measure real-time changes in extracellular levels of neurotransmitters and their metabolites in specific brain regions following NAP administration.

  • Pharmacokinetic Studies: Determine the pharmacokinetic profile of NAP, including its ability to cross the blood-brain barrier and its distribution and metabolism within the brain.

The following diagram illustrates a potential experimental workflow for investigating the neuroprotective effects of NAP in a cell culture model of neurotoxicity.

start Start: Neuronal Cell Culture treatment Treatment Groups: 1. Control 2. Neurotoxin 3. Neurotoxin + NAP start->treatment incubation Incubation treatment->incubation assays Assessments: - Cell Viability (MTT assay) - Oxidative Stress (ROS measurement) - Apoptosis (Caspase activity) incubation->assays analysis Data Analysis assays->analysis conclusion Conclusion: Neuroprotective effect of NAP? analysis->conclusion

Figure 3: Experimental Workflow for In Vitro Neuroprotection Assay.

Conclusion and Future Directions

The neurochemical function of this compound remains a largely uncharted area of neuroscience. While its synthesis and association with phenylketonuria are documented, its specific roles in the healthy brain and its potential as a neuroactive compound are yet to be determined. The established neurochemical activities of its parent compound, L-phenylalanine, and the neuroprotective effects of other N-acetylated amino acids provide a compelling rationale for further investigation.

Future research should focus on rigorously characterizing the pharmacokinetic and pharmacodynamic properties of NAP, including its ability to cross the blood-brain barrier and its interactions with neurotransmitter systems. Such studies are essential to unlock the potential of this compound as a novel therapeutic agent for neurological and psychiatric disorders. This technical guide serves as a foundational resource to stimulate and guide these much-needed scientific inquiries.

References

An In-depth Technical Guide to the Metabolic Fate of N-Acetyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Acetyl-L-phenylalanine (NAP), an acetylated derivative of the essential amino acid L-phenylalanine, is an endogenous metabolite with increasing significance in metabolic regulation and disease pathology. This technical guide provides a comprehensive overview of the metabolic fate of NAP, detailing its absorption, distribution, metabolism, and excretion (ADME). The document synthesizes current knowledge, presents quantitative data in structured tables, outlines detailed experimental protocols, and visualizes key pathways to support further research and development in this area.

Introduction

This compound is formed from L-phenylalanine through the enzymatic action of phenylalanine N-acetyltransferase.[1][2] While present at basal levels under normal physiological conditions, its concentration is notably elevated in individuals with phenylketonuria (PKU), a genetic disorder characterized by the inability to metabolize phenylalanine effectively.[3][4] This suggests a role for N-acetylation as a detoxification pathway for excess phenylalanine. Recent studies have also implicated NAP in the regulation of hepatic lipid metabolism, highlighting its potential as a biomarker and therapeutic target.[5] This guide aims to provide a detailed technical resource for professionals investigating the metabolic journey of this intriguing molecule.

Absorption and Distribution

While specific pharmacokinetic studies detailing the oral bioavailability of this compound in humans are limited, studies on similar N-acetylated amino acids and the parent amino acid L-phenylalanine provide valuable insights.

Absorption

The oral bioavailability of N-acetylated amino acids can be influenced by their physicochemical properties and potential interactions with intestinal transporters. A study on N-acetyl-DL-leucine in mice suggests that the D-enantiomer can interfere with the bioavailability of the L-enantiomer, possibly through competition for intestinal carriers.[6] Given that L-phenylalanine is absorbed via the large neutral amino acid (LNAA) transporter, it is plausible that NAP may also interact with this or other amino acid transport systems.[7]

Distribution and Plasma Protein Binding

Once in circulation, this compound has been shown to bind to plasma albumin. An in vivo and in vitro analysis in rats determined the association constant to be 8.52 x 10³ M⁻¹ with approximately one binding site per albumin molecule.[4][8] This binding affinity can influence its volume of distribution and availability for tissue uptake and elimination.

Table 1: Plasma Protein Binding of this compound in Rats [4][8]

ParameterValue
Association Constant (Ka)8.52 x 10³ M⁻¹
Number of Binding Sites (n)0.98 per mole of albumin

Metabolism

The primary metabolic pathway for this compound is deacetylation to yield L-phenylalanine and acetate. This reaction is catalyzed by a class of enzymes known as aminoacylases.

Enzymatic Deacetylation

Aminoacylase I (ACY1) , also known as N-acyl-L-amino-acid amidohydrolase, is a key enzyme in the cytosolic breakdown of N-acetylated amino acids.[9] It is highly expressed in the kidney and brain.[9] Porcine kidney aminoacylase I has been shown to hydrolyze NAP, although with a lower catalytic efficiency compared to N-acetyl derivatives of amino acids with unbranched, hydrophobic side chains.[2]

An enzyme that preferentially deacylates N-acyl-L-aromatic amino acids has also been partially purified from rat kidney, suggesting the existence of specialized enzymes for this class of substrates.[4]

Table 2: Kinetic Parameters of Aminoacylase I for this compound [2]

Enzyme SourceSubstrateK_m_ (mM)
Porcine Kidney Acylase IThis compound5.5

The metabolic conversion of NAP back to L-phenylalanine is a critical step, as elevated levels of L-phenylalanine itself can have physiological effects, including impacts on neurotransmitter synthesis and mitochondrial function.[5][10]

cluster_0 Metabolism of this compound NAP This compound Phe L-Phenylalanine NAP->Phe Deacetylation enzyme Aminoacylase I (ACY1) NAP->enzyme Phe->NAP Acetylation (Phenylalanine N-acetyltransferase) Acetate Acetate enzyme->Phe

Caption: Metabolic interconversion of this compound and L-phenylalanine.

Excretion

The primary route of excretion for this compound is via the kidneys.

Renal Excretion

Studies in rats have demonstrated that intravenously administered NAP is rapidly cleared from circulation, predominantly by the kidneys, and excreted in the urine.[4][8] This renal elimination occurs through peritubular transport via a probenecid-sensitive excretory system for organic anions.[4][8] This is the same system responsible for the excretion of other organic anions like hippuric acid. This active transport mechanism facilitates the efficient removal of NAP from the bloodstream into the urine.

Pathophysiological Significance

Phenylketonuria (PKU)

In PKU, the impaired activity of phenylalanine hydroxylase leads to the accumulation of L-phenylalanine. The body attempts to detoxify this excess phenylalanine by converting it to other metabolites, including NAP. Consequently, individuals with PKU exhibit significantly increased urinary excretion of NAP.[1][3][11]

Hepatic Steatosis

Recent preclinical evidence suggests a potential role for NAP in the development of hepatic steatosis (fatty liver). A 2025 preprint study indicated that NAP may induce lipid accumulation in the liver by disrupting the calcium coupling between the endoplasmic reticulum and mitochondria, which in turn impairs mitochondrial lipid oxidation.[5] This finding opens new avenues for investigating the role of NAP in metabolic liver diseases.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound metabolism.

Quantification of this compound in Biological Samples by LC-MS/MS

This protocol is adapted from established methods for the analysis of amino acids and their derivatives.[12]

Objective: To accurately quantify the concentration of this compound in plasma, urine, or tissue homogenates.

Materials:

  • Biological sample (plasma, urine, or tissue homogenate)

  • Internal Standard (e.g., ¹³C₆-N-Acetyl-L-phenylalanine)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Protein precipitation solution (e.g., 80:20 ACN:MeOH with internal standard)

  • Centrifuge

  • LC-MS/MS system with a C18 column

Procedure:

  • Sample Preparation:

    • For plasma or urine: Thaw samples on ice. Add 100 µL of cold protein precipitation solution containing the internal standard to 25 µL of the sample.

    • For tissue: Homogenize the tissue in a suitable buffer on ice. Perform a protein quantification assay (e.g., BCA). Add the protein precipitation solution with internal standard to a specific amount of protein homogenate.

  • Protein Precipitation: Vortex the sample-precipitation solution mixture vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.

  • LC-MS/MS Analysis:

    • Inject an appropriate volume of the supernatant onto the LC-MS/MS system.

    • Chromatographic Separation: Use a C18 column with a gradient elution.

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • A typical gradient might be: 0-2 min, 5% B; 2-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B.

    • Mass Spectrometry Detection: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM).

      • Monitor the specific precursor-to-product ion transitions for NAP and its internal standard.

cluster_workflow LC-MS/MS Quantification Workflow start Biological Sample (Plasma, Urine, Tissue) prep Sample Preparation (add Internal Standard, Protein Precipitation) start->prep centrifuge Centrifugation prep->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis (C18 column, MRM) supernatant->lcms data Data Analysis (Quantification) lcms->data

Caption: Workflow for the quantification of this compound by LC-MS/MS.

Aminoacylase I (ACY1) Activity Assay

This spectrophotometric assay measures the rate of deacetylation of this compound.

Objective: To determine the enzymatic activity of Aminoacylase I towards this compound.

Materials:

  • Purified Aminoacylase I or tissue homogenate containing the enzyme

  • This compound (substrate)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Spectrophotometer

Procedure:

  • Reaction Setup: In a cuvette, prepare a reaction mixture containing the reaction buffer and a known concentration of this compound (e.g., 10 mM).

  • Enzyme Addition: Initiate the reaction by adding a small volume of the enzyme solution to the cuvette.

  • Spectrophotometric Monitoring: Immediately monitor the decrease in absorbance at a wavelength where NAP absorbs and L-phenylalanine has a significantly lower absorbance (typically in the UV range, around 257 nm).

  • Calculation of Activity: Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot. One unit of enzyme activity can be defined as the amount of enzyme that hydrolyzes 1 µmol of NAP per minute under the specified conditions.

Measurement of Mitochondrial Oxygen Consumption Rate (OCR)

This protocol, adapted from established methods, can be used to investigate the effect of this compound on mitochondrial respiration in hepatocytes.[1][13]

Objective: To assess the impact of this compound on mitochondrial function by measuring the oxygen consumption rate.

Materials:

  • Isolated liver mitochondria or cultured hepatocytes

  • Seahorse XF Analyzer or a Clark-type oxygen electrode

  • Respiration buffer (e.g., containing KCl, KH₂PO₄, Tris-HCl, EGTA, and fatty acid-free BSA)

  • Mitochondrial substrates (e.g., pyruvate, malate, succinate)

  • ADP

  • Oligomycin (ATP synthase inhibitor)

  • FCCP (uncoupling agent)

  • Rotenone/Antimycin A (Complex I and III inhibitors)

  • This compound solution

Procedure:

  • Cell/Mitochondria Plating: Plate isolated mitochondria or hepatocytes in the appropriate microplate for the Seahorse XF Analyzer or prepare a suspension for the Clark-type electrode.

  • Treatment: Treat the cells or mitochondria with different concentrations of this compound for a defined period.

  • OCR Measurement:

    • Measure the basal oxygen consumption rate.

    • Inject ADP to measure state 3 respiration (ATP-linked OCR).

    • Inject oligomycin to measure state 4o respiration (proton leak).

    • Inject FCCP to determine the maximal respiration capacity.

    • Inject rotenone and antimycin A to measure non-mitochondrial oxygen consumption.

  • Data Analysis: Analyze the OCR data to determine the effects of NAP on basal respiration, ATP production, proton leak, and maximal respiratory capacity.

cluster_ocr Mitochondrial OCR Experimental Workflow start Isolate Mitochondria or Culture Hepatocytes treat Treat with This compound start->treat measure Measure OCR (Seahorse or Clark Electrode) treat->measure injections Sequential Injections: 1. Basal 2. ADP 3. Oligomycin 4. FCCP 5. Rotenone/Antimycin A measure->injections analyze Analyze Data: - Basal Respiration - ATP Production - Proton Leak - Maximal Respiration injections->analyze

Caption: Workflow for assessing the effect of this compound on mitochondrial oxygen consumption.

Conclusion

This compound is an important metabolite in the context of phenylalanine homeostasis and detoxification. Its metabolism is primarily governed by N-acetylation and deacetylation reactions, with renal excretion playing a key role in its clearance. The emerging link between NAP and hepatic steatosis underscores the need for further investigation into its physiological and pathophysiological roles. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the multifaceted nature of this compound. Future research should focus on elucidating its complete pharmacokinetic profile in humans, identifying all contributing metabolic enzymes, and further exploring its impact on cellular signaling and disease.

References

N-Acetyl-L-phenylalanine and its Interaction with Biological Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the interaction of N-Acetyl-L-phenylalanine with biological membranes is limited. This guide synthesizes available information on the closely related molecules this compound-amide (NAFA) and L-phenylalanine to provide a comprehensive overview and framework for future research. The experimental protocols provided are adapted from established methods and should be optimized for the specific experimental conditions.

Introduction

This compound (NAP) is an N-acetylated derivative of the essential amino acid L-phenylalanine. While its biological roles are not fully elucidated, its presence in certain metabolic conditions and its structural similarity to other membrane-active compounds suggest potential interactions with cellular membranes. Understanding these interactions is crucial for elucidating its physiological functions and for its potential application in drug delivery and development, where membrane permeability is a key factor. This guide provides a technical overview of the current understanding and experimental approaches to study the interaction of this compound with biological membranes.

Quantitative Data on Membrane Interaction

Membrane Transport Kinetics of this compound-amide (NAFA)

The unassisted transport of NAFA across model lipid bilayers has been investigated using a Parallel Artificial Membrane Permeability Assay (PAMPA). The measured time constants for permeation provide an indication of the rate at which the molecule crosses the membrane.

CompoundMembrane CompositionpHTemperature (K)Transport Time Constant (τ)
NAFADOPC7.2310~6 hours[1][2][3]
NAFAPOPC7.2310~3 hours[1][2][3]
NAFADOPC4.8310~8 hours[1][2][3]
NAFAPOPC4.8310~8 hours[1][2][3]

Table 1: Experimentally measured time constants for the transport of this compound-amide (NAFA) across different lipid bilayers.

Thermodynamic Parameters of L-phenylalanine Interaction with DPPC Membranes

Studies on the interaction of the parent amino acid, L-phenylalanine, with dipalmitoylphosphatidylcholine (DPPC) membranes provide an estimate of the binding affinity.

CompoundMembrane CompositionMethodDissociation Constant (Kd)Gibbs Free Energy Change (ΔG)
L-phenylalanineDPPCNot Specified2.23 ± 0.09 mM[4]-4.54 kcal/mol[4]

Table 2: Thermodynamic parameters for the interaction of L-phenylalanine with DPPC membranes.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the interaction of this compound with biological membranes.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is used to predict passive membrane permeability.

Objective: To measure the rate of transport of this compound across an artificial lipid membrane.

Materials:

  • This compound

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)

  • Dodecane

  • 96-well filter plates (e.g., Millipore MultiScreen™-IP, 0.45 µm PVDF membrane)

  • 96-well acceptor plates

  • Phosphate buffered saline (PBS), pH 7.4

  • UV-Vis plate reader

Procedure:

  • Membrane preparation: Prepare a 5 mg/mL solution of the desired lipid (DOPC or POPC) in dodecane.

  • Carefully apply 5 µL of the lipid solution to the membrane of each well of the filter plate. Allow the solvent to evaporate for at least 1 hour.

  • Donor solution: Prepare a solution of this compound in PBS at a known concentration (e.g., 100 µM).

  • Acceptor solution: Fill the wells of the acceptor plate with 300 µL of PBS.

  • Place the filter plate on top of the acceptor plate, ensuring the bottom of the filter plate is in contact with the acceptor solution.

  • Add 150 µL of the donor solution to each well of the filter plate.

  • Incubate the plate assembly at a controlled temperature (e.g., 25°C or 37°C) with gentle shaking.

  • At various time points, remove a small aliquot from the acceptor plate and measure the concentration of this compound using a UV-Vis plate reader at its maximum absorbance wavelength.

  • The permeability coefficient (Pe) can be calculated using the following equation:

    where V_A is the volume of the acceptor well, Area is the area of the membrane, C_A(t) is the concentration in the acceptor well at time t, and C_D(0) is the initial concentration in the donor well.

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Measurement cluster_analysis Data Analysis prep_lipid Prepare Lipid Solution (e.g., 5 mg/mL POPC in Dodecane) coat_plate Coat Filter Plate with Lipid Solution prep_lipid->coat_plate prep_donor Prepare Donor Solution (this compound in PBS) add_solutions Add Donor and Acceptor Solutions prep_donor->add_solutions prep_acceptor Prepare Acceptor Solution (PBS) prep_acceptor->add_solutions assemble Assemble Filter and Acceptor Plates coat_plate->assemble assemble->add_solutions incubate Incubate at Controlled Temperature add_solutions->incubate measure Measure Acceptor Concentration at Time Points (UV-Vis) incubate->measure Time course calculate Calculate Permeability Coefficient (Pe) measure->calculate

Fig. 1: Experimental workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Objective: To determine the thermodynamic profile of this compound binding to liposomes.

Materials:

  • This compound

  • Lipids (e.g., POPC, DPPC)

  • Buffer (e.g., PBS, pH 7.4)

  • Isothermal Titration Calorimeter

  • Liposome preparation equipment (e.g., extruder)

Procedure:

  • Liposome preparation: Prepare large unilamellar vesicles (LUVs) of the desired lipid composition using standard methods such as extrusion. The final lipid concentration should be accurately determined.

  • Sample preparation: Prepare a solution of this compound in the same buffer used for liposome preparation. The concentration should be 10-20 times higher than the expected Kd. Prepare the liposome suspension in the same buffer. Both solutions should be thoroughly degassed before use.

  • ITC experiment:

    • Load the liposome suspension into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe.

    • Set the experimental temperature.

    • Perform a series of injections (e.g., 20-30 injections of 5-10 µL) of the this compound solution into the sample cell while monitoring the heat changes.

  • Data analysis:

    • Integrate the heat peaks for each injection.

    • Correct for the heat of dilution by performing a control titration of this compound into the buffer alone.

    • Fit the corrected data to a suitable binding model (e.g., one-site binding model) to obtain the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

ITC_Workflow cluster_prep Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis prep_liposomes Prepare Liposomes (e.g., POPC LUVs) degas Degas Both Solutions prep_liposomes->degas prep_ligand Prepare this compound Solution prep_ligand->degas load_samples Load Liposomes into Cell and Ligand into Syringe degas->load_samples run_titration Perform Titration (Inject Ligand into Cell) load_samples->run_titration record_heat Record Heat Changes run_titration->record_heat integrate_peaks Integrate Heat Peaks record_heat->integrate_peaks correct_dilution Correct for Heat of Dilution integrate_peaks->correct_dilution fit_model Fit Data to a Binding Model correct_dilution->fit_model determine_params Determine Kd, n, ΔH, ΔS fit_model->determine_params Laurdan_GP_Workflow cluster_prep Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis prep_liposomes Prepare Laurdan-labeled Liposomes measure_initial Measure Initial Emission Spectrum prep_liposomes->measure_initial prep_compound Prepare this compound Solution add_compound Add this compound prep_compound->add_compound measure_initial->add_compound measure_final Measure Final Emission Spectrum add_compound->measure_final Titration calculate_gp Calculate Generalized Polarization (GP) measure_final->calculate_gp interpret_results Interpret Changes in Membrane Fluidity calculate_gp->interpret_results MD_Simulation_Workflow cluster_setup System Setup cluster_equilibration Equilibration cluster_sampling Umbrella Sampling cluster_analysis Analysis build_system Build System: POPC Bilayer, NAP, Water, Ions gen_topology Generate Topology Files build_system->gen_topology energy_min Energy Minimization gen_topology->energy_min nvt_eq NVT Equilibration energy_min->nvt_eq npt_eq NPT Equilibration nvt_eq->npt_eq gen_configs Generate Configurations along Reaction Coordinate npt_eq->gen_configs run_simulations Run Independent Simulations with Restraints gen_configs->run_simulations wham Perform WHAM Analysis run_simulations->wham calculate_pmf Calculate Potential of Mean Force (PMF) wham->calculate_pmf Signaling_Investigation_Workflow cluster_membrane_effects Membrane-level Effects cluster_cellular_assays Cellular Assays cluster_downstream_signaling Downstream Signaling Pathways cluster_validation Pathway Validation start Hypothesis: This compound interacts with the cell membrane alter_fluidity Altered Membrane Fluidity (Laurdan GP) start->alter_fluidity change_permeability Changes in Permeability (PAMPA, Dye Leakage Assays) start->change_permeability protein_function Modulation of Membrane Protein Function alter_fluidity->protein_function change_permeability->protein_function receptor_binding Receptor Binding Assays protein_function->receptor_binding ion_flux Ion Flux Assays (e.g., Ca2+ imaging) protein_function->ion_flux second_messenger Second Messenger Quantification (e.g., cAMP, IP3) receptor_binding->second_messenger ion_flux->second_messenger phospho_proteomics Phospho-proteomics to Identify Activated Kinases second_messenger->phospho_proteomics gene_expression Transcriptomic Analysis (RNA-seq) phospho_proteomics->gene_expression metabolomics Metabolomic Profiling phospho_proteomics->metabolomics inhibitor_studies Use of Specific Pathway Inhibitors gene_expression->inhibitor_studies metabolomics->inhibitor_studies gene_knockdown siRNA/CRISPR-mediated Gene Knockdown inhibitor_studies->gene_knockdown Confirmation

References

Methodological & Application

Application Notes and Protocols: The Use of N-Acetyl-L-phenylalanine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Acetyl-L-phenylalanine (Ac-Phe-OH) is an N-terminally modified derivative of the amino acid L-phenylalanine. In peptide synthesis, its application is primarily twofold: as a building block for direct incorporation as the N-terminal residue of a peptide and, more broadly, as the resulting structure from N-terminal acetylation, a common post-synthetic modification. This modification involves adding an acetyl group (-COCH₃) to the free alpha-amino group of the N-terminal amino acid of a peptide chain.[1]

N-terminal acetylation is a widespread natural post-translational modification, with estimates suggesting that over 80% of proteins in the human proteome are acetylated.[2] Replicating this modification in synthetic peptides is crucial for mimicking the structure and function of native proteins.[3] The acetylation neutralizes the positive charge of the N-terminal amine at physiological pH, which has profound effects on the peptide's biological activity, stability, and cellular interactions.[1]

This document provides detailed protocols and data regarding the use of N-terminal acetylation in solid-phase peptide synthesis (SPPS) and the direct incorporation of this compound.

Key Applications and Advantages of N-Terminal Acetylation

The strategic addition of an N-terminal acetyl group offers several advantages in peptide design and development:

  • Enhanced Proteolytic Stability: The acetyl cap blocks degradation by exopeptidases, such as aminopeptidases, which specifically target the free N-terminus.[3][4] This protection can significantly increase the peptide's half-life in biological systems.[4][5]

  • Mimicry of Native Proteins: Since most eukaryotic proteins are naturally N-terminally acetylated, adding this modification to synthetic peptides makes them better mimics of their native counterparts, which is critical for functional and structural studies.[1][3]

  • Modulation of Physicochemical Properties: Neutralizing the N-terminal positive charge reduces the peptide's overall polarity.[1] This can enhance its ability to cross cell membranes and improve cellular uptake, a desirable trait for intracellular drug targets.[1] However, this may also decrease solubility in aqueous buffers.[1]

  • Improved Biological Activity: By more closely resembling the native protein structure, acetylated peptides can exhibit more relevant biological activity in in vitro and in vivo assays.

A logical workflow for deciding on and implementing N-terminal acetylation is presented below.

G cluster_0 Decision Phase cluster_1 Synthesis Phase Start Peptide Design Goal? App1 Mimic Native Protein? Start->App1 Yes App2 Increase Half-life? Start->App2 No Decision Acetylate N-Terminus App1->Decision App3 Improve Cell Uptake? App2->App3 Yes NoAcetylate Proceed without Acetylation App2->NoAcetylate No App3->Decision Yes App3->NoAcetylate No SPPS Complete Peptide Assembly on Solid Support (SPPS) Decision->SPPS Acetylation On-Resin Acetylation Protocol SPPS->Acetylation Cleavage Cleavage from Resin & Global Deprotection Acetylation->Cleavage Purification Purify Acetylated Peptide Cleavage->Purification

Caption: Decision and workflow for N-terminal peptide acetylation.

Quantitative Data Summary

N-terminal acetylation introduces a defined mass shift and can influence the final purity of the synthetic peptide.

Table 1: Mass Modification via N-Terminal Acetylation

Modification Reagents Mass Added (Da) Effect on Charge
Acetylation Acetic Anhydride +42.0 Da Neutralizes N-terminal positive charge

Data sourced from LifeTein and IonSource.[1][6]

Table 2: Example Purity Comparison of Acetylated vs. Non-Acetylated Peptides

Peptide Sequence Modification Synthesis Method Final Purity (%)
RRWQWR-NH₂ None Microwave-enhanced SPPS 78%
Ac-RRWQWR-NH₂ N-Terminal Acetylation Microwave-enhanced SPPS 72%

This data is from an automated synthesis of a specific peptide and serves as an example; purity outcomes are sequence-dependent. Sourced from CEM Corporation.[7]

Experimental Protocols

Two primary methods are employed in SPPS to obtain N-terminally acetylated peptides: on-resin acetylation after peptide assembly or direct coupling of an N-acetylated amino acid as the final residue.

This is the most common method, performed after the final amino acid has been coupled and its N-terminal Fmoc group has been removed.

Materials:

  • Peptide-resin with a free N-terminal amine

  • N,N-Dimethylformamide (DMF)

  • Acetic Anhydride (Ac₂O)

  • Base: N,N-Diisopropylethylamine (DIPEA) or Pyridine

  • Dichloromethane (DCM)

  • Ninhydrin test kit for reaction monitoring

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Final Fmoc Deprotection: Ensure the N-terminal Fmoc protecting group of the final amino acid has been removed by treating with 20% piperidine in DMF. Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.

  • Prepare Acetylation Cocktail: Prepare a solution of acetic anhydride (10-20 equivalents relative to resin loading) and a base like DIPEA (10-20 equivalents) in DMF. A common cocktail is Ac₂O/DIPEA/DMF (e.g., 5:10:85 v/v/v).

  • Acetylation Reaction: Add the acetylation cocktail to the washed, deprotected peptide-resin. Allow the reaction to proceed for 30-60 minutes at room temperature with gentle agitation.

  • Monitoring: Take a small sample of resin beads and perform a Ninhydrin (Kaiser) test. A negative result (beads remain colorless or yellow) indicates the complete acetylation of all free amines. If the test is positive (blue beads), extend the reaction time or repeat the acetylation step.

  • Washing: Once the reaction is complete, thoroughly wash the resin with DMF (3-5 times) followed by DCM (3-5 times) to remove all excess reagents and byproducts.

  • Drying: Dry the N-terminally acetylated peptide-resin under vacuum.

  • Cleavage and Deprotection: Proceed with the standard cleavage protocol to release the peptide from the resin and remove side-chain protecting groups. A common cleavage cocktail is TFA/TIS/Water (95:2.5:2.5, v/v/v).[8] The peptide is then typically precipitated in cold diethyl ether.[8]

The general workflow for this protocol is visualized below.

G cluster_workflow On-Resin Acetylation Workflow A 1. Assembled Peptide-Resin (N-terminal Fmoc-protected) B 2. Fmoc Deprotection (20% Piperidine in DMF) A->B C Resin with Free N-Terminus (R-Peptide-NH2) B->C D 3. Acetylation Reaction (Acetic Anhydride + Base in DMF) C->D Add Acetylation Cocktail E Monitoring (Ninhydrin Test) D->E Test Complete? E->Test F Washing (DMF, DCM) G 4. Cleavage & Deprotection (e.g., TFA Cocktail) F->G H 5. Precipitation & Purification (Final Product: Ac-Peptide-NH2) G->H Test->D No (Positive) Test->F Yes (Negative)

Caption: Workflow for on-resin N-terminal acetylation of a peptide.

This protocol is used when this compound is the desired N-terminal residue of the peptide. It is added in the final coupling step.

Materials:

  • Peptide-resin with the N-1 sequence fully assembled and the N-terminal Fmoc group removed.

  • This compound (Ac-Phe-OH)

  • Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: DMF, DCM

Procedure:

  • Final Deprotection: Remove the Fmoc group from the N-terminal amino acid of the resin-bound peptide by treating with 20% piperidine in DMF. Wash the resin thoroughly.

  • Activation and Coupling: In a separate vessel, pre-activate this compound (3-5 equivalents) with a suitable coupling reagent (e.g., HBTU, 3-5 equivalents) and base (e.g., DIPEA, 6-10 equivalents) in DMF for 5-10 minutes.

  • Add to Resin: Add the activated Ac-Phe-OH solution to the deprotected peptide-resin. Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Monitoring and Washing: Monitor the coupling completion with a Ninhydrin test. Once complete, wash the resin thoroughly with DMF and DCM.

  • Cleavage: Since this was the final residue, do not perform another deprotection step. Proceed directly to the cleavage and deprotection of the side chains as described in Protocol 1, Step 8.

Note on Racemization: When coupling N-acetylated amino acids, there is a risk of racemization, especially with activating agents like TBTU in the presence of strong bases. A study on the synthesis of a related compound showed that using a weaker base like pyridine can help reduce the extent of racemization.[9] Researchers should consider this when optimizing coupling conditions.

The chemical transformation occurring at the peptide's N-terminus during acetylation is illustrated below.

G cluster_reaction N-Terminal Acetylation Reaction R1 Peptide-NH2 (Free N-Terminus) product Peptide-NH-CO-CH3 (Acetylated N-Terminus) R1->product DIPEA or Pyridine DMF, Room Temp plus + R2 Acetic Anhydride (CH3CO)2O R2->product

Caption: Chemical reaction for N-terminal acetylation.

Conclusion

The use of this compound, either through direct coupling or more commonly via post-assembly N-terminal acetylation, is a critical tool in modern peptide synthesis. This modification enhances peptide stability and allows synthetic peptides to more accurately mimic their naturally occurring counterparts. The protocols provided herein offer robust methods for achieving successful N-terminal acetylation. Careful monitoring and consideration of potential side reactions, such as racemization, are essential for obtaining high-purity final products for research, diagnostics, and therapeutic development.

References

Application Notes and Protocols for the Quantification of N-Acetyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-L-phenylalanine is an N-acetylated derivative of the essential amino acid L-phenylalanine. Its quantification is crucial in various research areas, including the study of metabolic disorders like Phenylketonuria (PKU), where it can be found in elevated levels in urine.[1] Furthermore, it serves as a key building block in the synthesis of pharmaceuticals, making its accurate measurement critical for quality control in drug development. This document provides detailed application notes and protocols for the quantitative analysis of this compound using various analytical techniques.

Phenylalanine Metabolism and this compound Formation

In a healthy state, the essential amino acid L-phenylalanine is primarily metabolized to L-tyrosine by the enzyme phenylalanine hydroxylase. However, in individuals with Phenylketonuria (PKU), a genetic disorder causing a deficiency in this enzyme, L-phenylalanine accumulates and is shunted into alternative metabolic pathways. One such pathway involves the N-acetylation of L-phenylalanine to form this compound, which is then excreted in the urine.[1]

Phenylalanine_Metabolism cluster_normal Normal Phenylalanine Metabolism cluster_pku Phenylketonuria (PKU) Pathway L-Phenylalanine L-Phenylalanine L-Tyrosine L-Tyrosine L-Phenylalanine->L-Tyrosine Phenylalanine Hydroxylase Neurotransmitters, Melanin, etc. Neurotransmitters, Melanin, etc. L-Tyrosine->Neurotransmitters, Melanin, etc. L-Phenylalanine_PKU L-Phenylalanine (excess) This compound This compound L-Phenylalanine_PKU->this compound N-Acetyltransferase Urinary Excretion Urinary Excretion This compound->Urinary Excretion Dietary Protein Dietary Protein Dietary Protein->L-Phenylalanine

Phenylalanine Metabolism Overview

Analytical Methods for Quantification

A variety of analytical techniques can be employed for the quantification of this compound. The choice of method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and robust technique for the quantification of this compound. Both reversed-phase and chiral stationary phases are commonly used.

a) Chiral HPLC for Enantiomeric Purity

This method is particularly important in pharmaceutical applications to determine the enantiomeric purity of this compound.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the N-acetyl-DL-phenylalanine sample.

    • Dissolve the sample in 10 mL of the mobile phase to achieve a concentration of 1 mg/mL.[2]

    • Filter the solution through a 0.45 µm syringe filter before injection.[2]

  • Instrumentation and Conditions:

    • Column: Chiral stationary phase (CSP) such as one based on teicoplanin or cyclodextrin derivatives.[2]

    • Mobile Phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer). A typical mobile phase could be a ratio of acetonitrile and water (e.g., 75:25 v/v).[2]

    • Flow Rate: 1.0 mL/min.[2]

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

HPLC_Workflow Sample Sample Dissolution Dissolution Sample->Dissolution Dissolve in mobile phase Filtration Filtration Dissolution->Filtration 0.45 µm filter HPLC_System Chiral HPLC-UV Filtration->HPLC_System Data_Analysis Data Analysis HPLC_System->Data_Analysis

Chiral HPLC Experimental Workflow

b) Reversed-Phase HPLC for General Quantification

This method is suitable for quantifying this compound in less complex samples or for quality control purposes.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase.

    • For solid samples, dissolve a known weight in the mobile phase to a suitable concentration.

    • For liquid samples, dilute as necessary with the mobile phase.

    • Filter all samples through a 0.45 µm syringe filter.

  • Instrumentation and Conditions:

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 30:70 v/v) with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for quantifying low levels of this compound in complex biological matrices like plasma and urine.

Experimental Protocol (Adapted from a method for a similar compound):

  • Sample Preparation (Plasma):

    • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., this compound-d5).

    • Vortex vigorously for 30 seconds to precipitate proteins.

    • Incubate at -20°C for 20 minutes to enhance protein precipitation.[3]

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.[3]

    • Transfer the supernatant to an autosampler vial for analysis.

LCMS_Workflow Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (Acetonitrile + IS) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LCMS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LCMS_Analysis Quantification Quantification LCMS_Analysis->Quantification

LC-MS/MS Experimental Workflow
  • Instrumentation and Conditions:

    • LC System: A standard HPLC or UHPLC system.

    • Column: C18 column (e.g., 2.1 x 100 mm, 1.9 µm).

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • MRM Transitions (Proposed):

      • This compound: Q1: 208.1 m/z -> Q3: 120.1 m/z (loss of acetamido group and carboxyl group)

      • This compound-d5: Q1: 213.1 m/z -> Q3: 125.1 m/z

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is required to increase their volatility.

Experimental Protocol:

  • Sample Preparation and Derivatization (Silylation):

    • Dry an aliquot of the sample extract under a stream of nitrogen.

    • Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Heat the mixture at 70°C for 30 minutes.

    • Cool to room temperature before injection.

GCMS_Workflow Sample_Extract Sample Extract Drying Drying Sample_Extract->Drying Derivatization Silylation (MSTFA) Drying->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Analysis Data Analysis GCMS_Analysis->Data_Analysis

GC-MS Experimental Workflow
  • Instrumentation and Conditions:

    • GC System: A standard gas chromatograph.

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp to 280°C at 15°C/min.

      • Hold at 280°C for 5 minutes.

    • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan or Selected Ion Monitoring (SIM).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that can provide both qualitative and quantitative information. It is particularly useful for the analysis of pure substances or simple mixtures.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound and a known amount of an internal standard (e.g., maleic acid).

    • Dissolve the sample and internal standard in a known volume of a deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Experiment: A standard 1D ¹H NMR experiment.

    • Key Parameters:

      • Sufficient relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T1).

      • A calibrated 90° pulse.

      • A sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Integrate the area of a well-resolved signal from this compound (e.g., the acetyl methyl protons around 1.9 ppm) and a signal from the internal standard.

    • Calculate the concentration of this compound based on the integral ratio, the number of protons giving rise to each signal, and the known concentration of the internal standard.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analytical methods described. Note that these values can vary depending on the specific instrumentation, method parameters, and sample matrix.

ParameterHPLC-UV (Chiral)HPLC-UV (RP)LC-MS/MSGC-MSNMR
Limit of Detection (LOD) ng - µg/mLng - µg/mLpg - ng/mLpg - ng/mLµg/mL - mg/mL
Limit of Quantification (LOQ) ng - µg/mLng - µg/mLpg - ng/mLpg - ng/mLµg/mL - mg/mL
Linearity Range 2-3 orders of magnitude2-3 orders of magnitude3-4 orders of magnitude3-4 orders of magnitude1-2 orders of magnitude
Precision (%RSD) < 5%< 5%< 15%< 15%< 2%
Accuracy/Recovery (%) 95-105%95-105%85-115%85-115%98-102%
Selectivity Moderate to HighModerateVery HighHighModerate
Sample Throughput ModerateModerateHighModerateLow

Conclusion

The selection of an appropriate analytical method for the quantification of this compound is dependent on the specific requirements of the study. HPLC methods are robust and suitable for routine analysis and enantiomeric purity determination. For high sensitivity and selectivity in complex biological matrices, LC-MS/MS is the method of choice. GC-MS provides another high-sensitivity option, particularly when coupled with derivatization. NMR offers a non-destructive, quantitative approach for pure samples or simple mixtures. The detailed protocols and comparative data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to establish reliable and accurate quantification of this compound.

References

Application Notes and Protocols for HPLC Analysis of N-Acetyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

A Comprehensive Guide to the HPLC Analysis of N-Acetyl-L-phenylalanine for Researchers and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are suitable for routine quality control, stability studies, and research applications. Both chiral and reversed-phase HPLC methods are presented to address the needs of enantiomeric purity assessment and concentration determination.

Introduction

This compound is a key intermediate in various pharmaceutical and biotechnological processes. Accurate and reliable analytical methods are crucial for monitoring its purity, concentration, and enantiomeric composition. This guide offers two robust HPLC methods with detailed experimental protocols and expected performance data to facilitate seamless integration into laboratory workflows.

Method 1: Chiral HPLC for Enantiomeric Purity Analysis

This method is designed for the separation and quantification of the D- and L-enantiomers of N-Acetyl-phenylalanine, which is critical in pharmaceutical development to ensure the desired therapeutic effect and avoid potential side effects from the unwanted enantiomer.

Experimental Protocol

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the N-acetyl-DL-phenylalanine sample.

  • Dissolve the sample in 10 mL of the mobile phase to achieve a concentration of 1 mg/mL.[1]

  • Filter the resulting solution through a 0.45 µm syringe filter prior to injection into the HPLC system.[1]

2. HPLC Instrumentation and Conditions:

  • Column: A chiral stationary phase (CSP) column, such as one based on teicoplanin, is recommended for effective separation.[1]

  • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and water, for instance, in a 75:25 (v/v) ratio.[1] An alternative could be methanol and an aqueous solution of 0.2mM acetic acid in a 90:10 ratio.

  • Flow Rate: Maintain a constant flow rate of 1.0 mL/min.[1]

  • Detection: UV detection at 254 nm is a common wavelength for analysis.

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

Data Presentation: Method Performance

The following table summarizes the typical validation parameters for the chiral HPLC-UV analysis of this compound enantiomers.

ParameterTypical Performance
Linearity (R²)> 0.998[1][2]
Accuracy (% Recovery)98 - 102%[1]
Precision (% RSD)< 2%[1]
Limit of Detection (LOD)~0.1 µg/mL[1][2]
Limit of Quantitation (LOQ)~0.3 µg/mL[1]

Method 2: Reversed-Phase HPLC for Quantification

This method is suitable for determining the concentration of this compound in various samples. It utilizes a standard C18 column and is a robust technique for routine analysis.

Experimental Protocol

1. Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase.

  • For analysis of samples from complex matrices, such as biological fluids, a protein precipitation step may be necessary. This can be achieved by adding a precipitant like methanol or ethanol, followed by centrifugation.

  • Filter the final sample solution through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Mobile Phase: A gradient elution is often employed for optimal separation. A common mobile phase consists of:

    • Solvent A: Phosphate buffer (e.g., 20 mM, pH adjusted to 7.2).

    • Solvent B: A mixture of acetonitrile and methanol (e.g., 50:50 v/v).

  • Flow Rate: A flow rate of 1.0 mL/min is typically used.

  • Detection: UV detection at a wavelength between 210 nm and 258 nm. The UV spectrum of the related compound phenylalanine shows absorption maxima at 198 nm and 258 nm.[3]

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

Data Presentation: Method Performance

The following table outlines the expected performance of a validated reversed-phase HPLC method for this compound.

ParameterExpected Performance
Linearity (R²)> 0.999
Accuracy (% Recovery)97 - 103%
Precision (% RSD)< 3%
Limit of Detection (LOD)~0.05 µg/mL
Limit of Quantitation (LOQ)~0.15 µg/mL

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general experimental workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject Sample filter->inject hplc_system HPLC System (Pump, Column, Detector) chromatogram Obtain Chromatogram hplc_system->chromatogram inject->hplc_system integrate Integrate Peaks chromatogram->integrate quantify Quantify Analyte integrate->quantify

General experimental workflow for HPLC analysis.
Logical Relationship for Method Selection

This diagram outlines the decision-making process for selecting the appropriate HPLC method based on the analytical objective.

Method_Selection start Analytical Objective is_purity Enantiomeric Purity? start->is_purity chiral_method Use Chiral HPLC Method is_purity->chiral_method Yes rp_method Use Reversed-Phase HPLC Method is_purity->rp_method No (Concentration)

Decision tree for HPLC method selection.

References

Application Notes and Protocols for N-Acetyl-L-phenylalanine in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing N-Acetyl-L-phenylalanine and its derivatives as substrates in enzyme assays, focusing on the serine protease α-chymotrypsin and the metalloenzyme Acylase I. This document offers comprehensive methodologies, quantitative data summaries, and visual representations of experimental workflows and enzymatic reactions.

Introduction

This compound is a derivative of the essential amino acid L-phenylalanine. Its structure makes it a suitable substrate for enzymes that recognize and process aromatic amino acids. This document details its application in assays for two key enzymes: α-chymotrypsin, which cleaves peptide bonds C-terminal to aromatic amino acids, and Acylase I, which catalyzes the removal of N-acetyl groups from amino acids. The protocols provided herein are foundational for kinetic studies, inhibitor screening, and overall characterization of these enzymes.

Enzyme Assay Using α-Chymotrypsin and this compound Derivatives

α-Chymotrypsin, a digestive serine protease, hydrolyzes peptide bonds, with a preference for those involving the carboxyl group of aromatic amino acids like phenylalanine, tyrosine, and tryptophan. While this compound itself can be a substrate, its ester and amide derivatives are more commonly used in spectrophotometric assays due to the ease of detecting the reaction products.

Principle of the Assay

The enzymatic activity of α-chymotrypsin is determined by monitoring the rate of hydrolysis of a substrate. For this compound ethyl ester (ATEE), the hydrolysis product, this compound, can be monitored. A more common approach involves using a chromogenic substrate, such as N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide, where the release of p-nitroaniline can be measured spectrophotometrically at 405-410 nm. The rate of product formation is directly proportional to the enzyme activity.

Quantitative Data Summary: Kinetic Parameters of α-Chymotrypsin

The following table summarizes the kinetic parameters of α-chymotrypsin with this compound derivatives and related substrates. These values are crucial for designing experiments and for comparative studies.

SubstrateK_m_ (mM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Conditions
This compound ethyl ester0.09727280,000pH 7.9
This compound methyl ester0.09528-pH 7.9
N-Acetyl-L-phenylalaninamide15--pH 8.0
N-Acetyl-L-tryptophanamide---pH 7.0, 25°C
Experimental Protocol: Spectrophotometric Assay using a Chromogenic Substrate

This protocol is adapted for a generic chromogenic substrate like N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide.

Materials:

  • α-Chymotrypsin from bovine pancreas

  • N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Calcium Chloride (CaCl₂)

  • Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (HCl, 1 mM)

  • Spectrophotometer or microplate reader

Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂.

  • Enzyme Solution: Prepare a stock solution of α-chymotrypsin in 1 mM HCl. Dilute to the desired working concentration in Assay Buffer immediately before use.

  • Substrate Stock Solution: Dissolve N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide in DMSO to a concentration of 10 mM.

Assay Procedure:

  • Set the spectrophotometer to 405 nm and 25°C.

  • In a cuvette or microplate well, add:

    • X µL of Assay Buffer

    • Y µL of Substrate Stock Solution (to achieve the desired final concentration)

  • Mix and incubate for 5 minutes to allow the temperature to equilibrate.

  • Initiate the reaction by adding Z µL of the diluted enzyme solution.

  • Immediately begin monitoring the increase in absorbance at 405 nm for 5-10 minutes.

  • Record the absorbance at regular intervals (e.g., every 30 seconds).

  • Calculate the rate of reaction (ΔA/min) from the linear portion of the absorbance vs. time plot.

Calculation of Enzyme Activity:

The enzyme activity can be calculated using the Beer-Lambert law:

Activity (µmol/min/mL) = (ΔA/min * Total Assay Volume) / (ε * Path Length * Enzyme Volume)

Where:

  • ΔA/min is the rate of change in absorbance.

  • ε is the molar extinction coefficient of p-nitroaniline (8800 M⁻¹cm⁻¹ at 410 nm).

  • Path Length is the light path of the cuvette or well in cm.

Experimental Workflow and Reaction Diagram

chymotrypsin_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Buffer Assay Buffer (Tris-HCl, CaCl₂) Mix Mix Buffer and Substrate Buffer->Mix Enzyme_Stock Chymotrypsin Stock Solution Add_Enzyme Add Enzyme Enzyme_Stock->Add_Enzyme Substrate_Stock Substrate Stock Solution Substrate_Stock->Mix Equilibrate Equilibrate Temperature Mix->Equilibrate Equilibrate->Add_Enzyme Measure Measure Absorbance (405 nm) Add_Enzyme->Measure Plot Plot Absorbance vs. Time Measure->Plot Calculate Calculate Enzyme Activity Plot->Calculate

Caption: Experimental workflow for the chymotrypsin assay.

chymotrypsin_reaction cluster_reactants Reactants cluster_products Products Substrate This compound Derivative (e.g., p-nitroanilide) Enzyme α-Chymotrypsin Substrate->Enzyme Water H₂O Water->Enzyme Product1 This compound Enzyme->Product1 Product2 Leaving Group (e.g., p-nitroaniline) Enzyme->Product2

Caption: α-Chymotrypsin catalyzed hydrolysis of a substrate.

Enzyme Assay Using Acylase I and this compound

Acylase I (aminoacylase-1) is a cytosolic, zinc-dependent metalloenzyme that catalyzes the hydrolysis of N-acetylated amino acids to yield a free L-amino acid and acetate.[1] It exhibits broad substrate specificity for N-acetylated neutral aliphatic and aromatic amino acids.

Principle of the Assay

The activity of Acylase I is determined by measuring the rate of formation of L-phenylalanine from the hydrolysis of this compound. The released L-phenylalanine can be quantified using various methods, including a colorimetric assay with ninhydrin or a fluorometric assay with o-phthalaldehyde (OPA), or by chromatographic techniques like HPLC.[2][3]

Quantitative Data Summary: Kinetic Parameters of Acylase I

The following table provides kinetic parameters for the hydrolysis of this compound by porcine kidney Acylase I.

SubstrateK_m_ (mM)k_cat_ (s⁻¹)Conditions
This compound4.69 ± 0.092.3298.35 K
Experimental Protocol: Colorimetric Assay for L-phenylalanine Release

This protocol is based on the detection of the liberated L-phenylalanine.

Materials:

  • Acylase I from porcine kidney

  • This compound

  • Sodium phosphate buffer (e.g., 50 mM, pH 7.5)

  • Reagents for L-phenylalanine detection (e.g., ninhydrin reagent or a commercial phenylalanine assay kit)

  • Heating block or water bath

  • Spectrophotometer or microplate reader

Reagent Preparation:

  • Assay Buffer: 50 mM sodium phosphate buffer, pH 7.5.

  • Enzyme Solution: Prepare a stock solution of Acylase I in Assay Buffer. Dilute to the desired working concentration immediately before use.

  • Substrate Solution: Prepare a stock solution of this compound in Assay Buffer.

  • L-phenylalanine Standards: Prepare a series of L-phenylalanine standards in Assay Buffer.

Assay Procedure:

  • Set up a series of reaction tubes. For each reaction, add:

    • X µL of Assay Buffer

    • Y µL of Substrate Solution

  • Pre-incubate the tubes at 37°C for 5 minutes.

  • Initiate the reaction by adding Z µL of the diluted enzyme solution.

  • Incubate at 37°C for a defined period (e.g., 10, 20, 30 minutes).

  • Stop the reaction by heat inactivation (e.g., boiling for 5 minutes) or by adding a stop solution (e.g., trichloroacetic acid).

  • Centrifuge the tubes to pellet any precipitated protein.

  • Take an aliquot of the supernatant for L-phenylalanine quantification.

  • Follow the protocol for your chosen L-phenylalanine detection method (e.g., ninhydrin assay). This typically involves adding the detection reagent, incubating, and then measuring the absorbance at a specific wavelength (e.g., 570 nm for ninhydrin).

  • Construct a standard curve using the L-phenylalanine standards.

  • Determine the concentration of L-phenylalanine produced in your samples from the standard curve.

Calculation of Enzyme Activity:

Activity (µmol/min/mL) = (Concentration of L-phenylalanine produced (µM) * Total Assay Volume) / (Incubation Time (min) * Enzyme Volume)

Experimental Workflow and Reaction Diagram

acylase_workflow cluster_prep Reagent Preparation cluster_reaction Enzymatic Reaction cluster_detection Product Detection cluster_analysis Data Analysis Buffer Assay Buffer Mix Mix Buffer and Substrate Buffer->Mix Enzyme_Stock Acylase I Stock Solution Add_Enzyme Add Enzyme Enzyme_Stock->Add_Enzyme Substrate This compound Solution Substrate->Mix Pre_Incubate Pre-incubate (37°C) Mix->Pre_Incubate Pre_Incubate->Add_Enzyme Incubate Incubate (37°C) Add_Enzyme->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Quantify Quantify L-phenylalanine (e.g., Ninhydrin Assay) Stop_Reaction->Quantify Measure Measure Absorbance Quantify->Measure Calculate Calculate Enzyme Activity Measure->Calculate Std_Curve Generate Standard Curve Std_Curve->Calculate

Caption: Experimental workflow for the Acylase I assay.

acylase_reaction cluster_reactants Reactants cluster_products Products Substrate This compound Enzyme Acylase I Substrate->Enzyme Water H₂O Water->Enzyme Product1 L-phenylalanine Enzyme->Product1 Product2 Acetate Enzyme->Product2

Caption: Acylase I catalyzed deacetylation of this compound.

References

Application Notes and Protocols: N-Acetyl-L-phenylalanine as a Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-L-phenylalanine (Ac-L-Phe), a readily available and synthetically versatile chiral building block, offers a valuable starting point for the development of a diverse range of bioactive molecules. Its inherent structural features, including the aromatic phenyl ring, the chiral center, and the N-acetyl group, provide a scaffold that can be elaborated to target various biological pathways implicated in a multitude of diseases. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of bioactive molecules derived from this compound, with a particular focus on its application in generating anti-inflammatory and potential anticancer and neuroprotective agents.

I. Bioactive Molecules Derived from this compound

While the exploration of this compound as a foundational element in drug discovery is an expanding field, a notable example of its successful application is the synthesis of 2-(N-acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA).

2-(N-acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA)

NAPA is a promising drug candidate for the treatment of joint diseases such as osteoarthritis. It is a derivative of glucosamine and this compound that has demonstrated significant anti-inflammatory and chondroprotective properties.[1]

Biological Activity:

  • Anti-inflammatory: NAPA exerts its anti-inflammatory effects by inhibiting the IKKα kinase, a key regulator of the NF-κB signaling pathway.[2] This pathway is centrally involved in the inflammatory response.

  • Chondroprotective: By modulating inflammatory and catabolic pathways in chondrocytes, NAPA helps to protect cartilage from degradation.[3]

II. Quantitative Data Summary

Currently, detailed quantitative bioactivity data for a wide range of this compound derivatives is limited in publicly available literature. The following table summarizes the available data for a phenylalanine-based kinase inhibitor, which provides a conceptual basis for designing this compound derivatives with similar activities.

Compound IDTargetAssayIC50 (µM)Reference
Boc-Phe-vinyl ketone AKT1 KinaseZ′-LYTE Assay0.58[4]
α-Bromoacetamide of Phe AKT1 KinaseZ′-LYTE Assay>100[4]
α-Iodoacetamide of Phe AKT1 KinaseZ′-LYTE Assaylow µM range[4]

Note: The above data is for N-Boc-L-phenylalanine derivatives. Similar derivatization of this compound could yield compounds with interesting kinase inhibitory activities.

III. Experimental Protocols

A. Synthesis of Bioactive Molecules

1. General Protocol for N-Acetylation of L-Phenylalanine

This protocol describes a standard procedure for the N-acetylation of L-phenylalanine to produce the this compound building block.[5]

Materials:

  • L-Phenylalanine

  • Acetic anhydride

  • Acetic acid (80 wt-% in H₂O)

  • Magnetic stirrer

  • Three-necked flask

  • Peristaltic pump

Procedure:

  • Dissolve L-Phenylalanine (1.0 eq.) in 80 wt-% acetic acid in a three-necked flask equipped with a magnetic stirrer.

  • Using a peristaltic pump, add acetic anhydride (1.05 eq.) continuously over a period of 40 minutes at room temperature.

  • Stir the reaction mixture for an overall time of 2.5 hours.

  • Monitor the reaction progress by a suitable method (e.g., TLC or NMR).

  • Upon completion, the reaction mixture can be worked up by evaporation of the solvent under reduced pressure. The crude product can be purified by recrystallization.

2. Synthesis of 2-(N-acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA)

This protocol is adapted from a detailed study on the amidation of this compound with a glucosamine derivative.[3] Special attention is given to minimizing racemization of the chiral center.

Materials:

  • This compound (N-Ac-L-Phe)

  • 1,3,4,6-tetra-O-acetyl-β-d-glucosamine

  • O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (TBTU)

  • Pyridine

  • Dry N,N-Dimethylformamide (DMF)

  • Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve N-Ac-L-Phe (1.0 eq.) and pyridine (1.0 eq.) in dry DMF under an argon atmosphere.

  • Add TBTU (1.0 eq.) to the solution and stir for 5 minutes at room temperature to activate the carboxylic acid.

  • In a separate flask, dissolve 1,3,4,6-tetra-O-acetyl-β-d-glucosamine (1.0 eq.) in a small amount of dry DMF.

  • Add the glucosamine solution dropwise to the activated N-Ac-L-Phe solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • The precipitate of the tetra-O-acetylated NAPA precursor is collected by filtration and dried under vacuum.

  • The O-acetyl protecting groups can be removed by standard deacetylation procedures (e.g., Zemplén deacetylation with catalytic sodium methoxide in methanol) to yield NAPA.

Logical Relationship for NAPA Synthesis

NAPA_Synthesis AcPhe This compound TBTU TBTU, Pyridine DMF AcPhe->TBTU Glucosamine 1,3,4,6-tetra-O-acetyl- β-D-glucosamine Amidation Amidation Glucosamine->Amidation Activated_AcPhe Activated Ester Intermediate TBTU->Activated_AcPhe Activated_AcPhe->Amidation Protected_NAPA Tetra-O-acetyl-NAPA Amidation->Protected_NAPA Deacetylation Deacetylation Protected_NAPA->Deacetylation NAPA NAPA Deacetylation->NAPA

Caption: Synthetic pathway for NAPA from this compound.

B. Biological Evaluation Protocols

1. NF-κB Luciferase Reporter Assay

This assay is used to quantify the activity of the NF-κB signaling pathway and to screen for inhibitors.[6][7][8]

Materials:

  • HEK293 cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid

  • Renilla luciferase control plasmid

  • Transfection reagent

  • Cell culture medium and supplements

  • Test compounds (this compound derivatives)

  • TNF-α (or other NF-κB activator)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours. Include appropriate controls (unstimulated, vehicle-treated).

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in each well using a luminometer and the reagents from the Dual-Luciferase Reporter Assay System.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability. Calculate the percentage of inhibition for each compound concentration relative to the stimulated control. Determine the IC50 value for active compounds.

Experimental Workflow for NF-κB Reporter Assay

NFkB_Assay_Workflow A Seed Cells (96-well plate) B Transfect with NF-κB Reporter Plasmids A->B C Incubate 24 hours B->C D Pre-treat with Test Compounds C->D E Stimulate with TNF-α D->E F Incubate 6-8 hours E->F G Lyse Cells F->G H Measure Luciferase Activity G->H I Data Analysis (IC50 determination) H->I

Caption: Workflow for the NF-κB luciferase reporter assay.

2. In Vitro IKKα Kinase Assay

This assay measures the direct inhibitory effect of compounds on the enzymatic activity of IKKα.[9]

Materials:

  • Recombinant human IKKα enzyme

  • IKKα substrate (e.g., a peptide containing the IκBα phosphorylation site)

  • ATP

  • Kinase assay buffer

  • Test compounds

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • In a 384-well plate, add the test compounds, recombinant IKKα enzyme, and the IKKα substrate.

  • Incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.

  • Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™. The luminescence signal is proportional to the kinase activity.

  • Include appropriate controls (no enzyme, no inhibitor).

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

3. General Cytotoxicity Assay (MTT Assay)

This assay is used to assess the general toxicity of the synthesized compounds on cell viability.[2]

Materials:

  • Human cell line (e.g., HepG2)

  • Cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the CC50 (50% cytotoxic concentration) value.

IV. Signaling Pathways

1. NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation. Its inhibition is a key therapeutic strategy for many inflammatory diseases. NAPA has been shown to inhibit this pathway by targeting IKKα.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNF-α Receptor IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex activates IkB IκBα IKK_complex->IkB phosphorylates IKK_complex->IkB leads to degradation NFkB NF-κB (p50/p65) IkB->NFkB sequesters NFkB_nucleus NF-κB (p50/p65) NFkB->NFkB_nucleus translocates NAPA NAPA NAPA->IKK_complex inhibits (targets IKKα) DNA DNA NFkB_nucleus->DNA binds Inflammation Inflammatory Gene Expression DNA->Inflammation TNF TNF-α TNF->TNFR

Caption: Inhibition of the NF-κB signaling pathway by NAPA.

Conclusion

This compound serves as a valuable and versatile chiral starting material for the synthesis of bioactive molecules. The successful development of the anti-inflammatory and chondroprotective agent NAPA highlights the potential of this building block in drug discovery. The provided protocols offer a foundation for researchers to synthesize and evaluate novel this compound derivatives targeting a range of biological pathways. Further exploration of this scaffold is warranted to uncover new therapeutic agents for various diseases, including inflammatory disorders, cancer, and neurodegenerative conditions.

References

Application of N-Acetyl-L-phenylalanine in Cell Culture Media: A Critical Review and Investigational Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-L-phenylalanine (NALP) is the N-acetylated derivative of the essential amino acid L-phenylalanine. While amino acid supplementation is a critical strategy in optimizing cell culture media for enhanced cell growth and recombinant protein production, the specific role and utility of NALP as a media supplement are not well-established. This document provides a comprehensive overview of the current understanding of NALP in the context of cell culture, summarizing its known metabolic origins and potential, though largely unproven, applications. Notably, some evidence suggests a potential negative correlation between NALP accumulation and cell health. Therefore, this document also presents detailed investigational protocols for researchers interested in systematically evaluating the effects of NALP on their specific cell lines and processes, emphasizing a cautious and data-driven approach.

Introduction

The optimization of cell culture media is paramount in the biopharmaceutical industry to achieve high-density cell growth and maximize the yield of therapeutic proteins, such as monoclonal antibodies. Amino acids are fundamental components of these media, serving as building blocks for proteins and participating in key metabolic pathways. While direct supplementation with free amino acids is common, issues with their stability and solubility can arise. N-acetylated amino acids have been explored as potentially more stable alternatives.

This compound is a metabolite of L-phenylalanine. In human metabolism, elevated levels of NALP are observed in individuals with phenylketonuria (PKU), a genetic disorder characterized by the inability to properly metabolize phenylalanine.[1] Its deliberate use as a beneficial supplement in cell culture media is not a widely adopted or well-documented practice. In fact, metabolic profiling of Chinese Hamster Ovary (CHO) cells has shown an accumulation of this compound in the culture medium, which was associated with apoptosis.[2]

Despite the lack of conclusive positive evidence, there are theoretical reasons why a researcher might consider investigating NALP, such as its potential for increased stability compared to L-phenylalanine. This document aims to provide a balanced perspective, presenting the known information and offering a framework for its empirical evaluation.

Metabolic Context of this compound

This compound is synthesized from L-phenylalanine and acetyl-CoA in a reaction catalyzed by the enzyme phenylalanine N-acetyltransferase.[1] This metabolic pathway is a known route for the modification of amino acids in various organisms.

L_Phenylalanine L-Phenylalanine Enzyme Phenylalanine N-acetyltransferase L_Phenylalanine->Enzyme Substrate Acetyl_CoA Acetyl-CoA Acetyl_CoA->Enzyme Co-substrate NALP This compound Enzyme->NALP Product CoA CoA Enzyme->CoA By-product Start Seed cells in multi-well plates or shake flasks Supplement Supplement media with varying concentrations of NALP and controls Start->Supplement Incubate Incubate under standard culture conditions Supplement->Incubate Monitor Monitor viable cell density and viability daily Incubate->Monitor Analyze Analyze data to generate growth curves Monitor->Analyze

References

Protocol for N-Acetyl-L-phenylalanine Detection in Blood Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the quantitative determination of N-Acetyl-L-phenylalanine in human blood plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is highly sensitive and specific, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research. Alternative methods using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) are also presented as viable alternatives depending on the specific requirements for sensitivity and laboratory instrumentation.

Introduction

This compound is the N-acetylated derivative of the essential amino acid L-phenylalanine. Its presence and concentration in blood plasma can be of significant interest in various research and clinical settings, including in the study of metabolic pathways, as a potential biomarker, and in the context of drug metabolism. Accurate and reliable quantification of this compound in a complex biological matrix like blood plasma is crucial for these applications. This protocol details a robust LC-MS/MS method for this purpose and provides alternative HPLC-UV and GC-MS procedures.

Experimental Protocols

LC-MS/MS Method (Recommended)

This method offers high sensitivity and selectivity for the quantification of this compound.

2.1.1. Sample Preparation (Protein Precipitation)

  • Thaw frozen plasma samples on ice.

  • Vortex the plasma samples to ensure homogeneity.

  • Aliquot 50 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of ice-cold acetonitrile containing an internal standard (e.g., this compound-d5 at 100 ng/mL).

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.

2.1.2. LC-MS/MS Instrumentation and Conditions

ParameterValue
Liquid Chromatography
ColumnC18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Detection ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (m/z)208.1
Product Ion (m/z)120.1
Collision EnergyOptimized for the specific instrument (typically 15-25 eV)
Internal Standard (d5)
Precursor Ion (m/z)213.1
Product Ion (m/z)125.1

2.1.3. Data Analysis

A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. The concentration of this compound in the plasma samples is then determined from this curve.

Alternative Method 1: HPLC-UV

This method is suitable for routine analysis when the expected concentrations are within the µg/mL range and high sensitivity is not a primary requirement.

2.2.1. Sample Preparation

The same protein precipitation protocol as described in section 2.1.1 can be used.

2.2.2. HPLC-UV Instrumentation and Conditions

ParameterValue
ColumnC18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseAcetonitrile and Water (e.g., 30:70 v/v) with 0.1% Formic Acid
Flow Rate1.0 mL/min
Injection Volume20 µL
Detection Wavelength210 nm
Column Temperature30°C
Alternative Method 2: GC-MS

This method requires derivatization to increase the volatility of this compound.

2.3.1. Sample Preparation and Derivatization

  • Perform protein precipitation as described in section 2.1.1.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Seal the vial and heat at 70°C for 60 minutes.

  • Cool to room temperature before GC-MS analysis.

2.3.2. GC-MS Instrumentation and Conditions

ParameterValue
GC ColumnDB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium
Injection ModeSplitless
Temperature ProgramInitial 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometry
IonizationElectron Ionization (EI), 70 eV
Scan Rangem/z 50-500

Data Presentation

Table 1: LC-MS/MS Method Validation Summary (Illustrative Data)

ParameterAcceptance CriteriaResult
Linearity (r²)≥ 0.990.998
LLOQSignal-to-Noise > 101 ng/mL
Accuracy85-115% (80-120% at LLOQ)92-108%
Precision (%CV)≤ 15% (≤ 20% at LLOQ)< 10%
RecoveryConsistent and reproducible> 85%
Matrix EffectCV ≤ 15%< 12%
Stability (Freeze-Thaw)% Bias within ±15%< 8%
Stability (Short-Term)% Bias within ±15%< 5%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Blood Plasma Sample add_is Add Internal Standard (this compound-d5) plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms quant Quantification lcms->quant

LC-MS/MS Experimental Workflow

signaling_pathway cluster_synthesis Biosynthesis phenylalanine L-Phenylalanine nat N-acetyltransferase (Enzyme) phenylalanine->nat acetyl_coa Acetyl-CoA acetyl_coa->nat product This compound nat->product

Biosynthesis of this compound

N-Acetyl-L-phenylalanine: A Key Biomarker for Metabolic Studies in Phenylketonuria

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the landscape of metabolic research and drug development, the precise monitoring of biomarkers is paramount. N-Acetyl-L-phenylalanine (NAF) is emerging as a significant biomarker, particularly in the context of Phenylketonuria (PKU), an inborn error of metabolism. This application note provides a comprehensive overview of NAF as a biomarker, including its metabolic pathways, quantitative data, and detailed protocols for its analysis in biological samples. This document is intended for researchers, scientists, and drug development professionals engaged in metabolic studies.

Introduction to this compound

This compound is an N-acetylated derivative of the essential amino acid L-phenylalanine.[1] Under normal physiological conditions, L-phenylalanine is primarily metabolized to L-tyrosine by the enzyme phenylalanine hydroxylase (PAH).[2] However, in individuals with PKU, a deficiency in PAH leads to the accumulation of L-phenylalanine in the body.[2][3] This excess L-phenylalanine is then shunted into alternative metabolic pathways, one of which is the N-acetylation to form this compound.[4] Consequently, elevated levels of NAF in urine and plasma serve as a valuable biomarker for diagnosing and monitoring PKU.[4]

Quantitative Data

The concentration of this compound is significantly increased in individuals with Phenylketonuria compared to healthy controls. While precise quantitative data is still emerging in the literature, studies consistently report a substantial elevation of NAF in the urine of PKU patients.

AnalyteMatrixConditionConcentration RangeReference
This compound UrinePhenylketonuria (PKU)Significantly Increased[4][5]
Healthy ControlsNot typically detected or at very low levels
L-phenylalanine PlasmaPhenylketonuria (PKU)>1200 µmol/L (classic PKU)[2]
Healthy Controls120-360 µmol/L[6][7]

Note: Specific quantitative ranges for this compound are a subject of ongoing research. The table reflects the current understanding of its relative abundance.

Metabolic Pathway of this compound

The metabolic pathway of this compound is intrinsically linked to L-phenylalanine metabolism.

Biosynthesis

In the presence of high concentrations of L-phenylalanine, as seen in PKU, the enzyme phenylalanine N-acetyltransferase (EC 2.3.1.53) catalyzes the transfer of an acetyl group from acetyl-CoA to the amino group of L-phenylalanine, forming this compound.[1]

Degradation

The degradation of this compound involves the hydrolysis of the acetyl group to yield L-phenylalanine and acetate. This reaction is catalyzed by the enzyme aminoacylase I (ACY1), which plays a role in the catabolism of N-terminally acetylated proteins and amino acids.[8][9][10]

Metabolic Pathway of this compound cluster_phenylalanine_metabolism Phenylalanine Metabolism cluster_inputs_outputs Inputs & Outputs L-Phenylalanine L-Phenylalanine L-Tyrosine L-Tyrosine L-Phenylalanine->L-Tyrosine Phenylalanine Hydroxylase (PAH) (Deficient in PKU) Phenylpyruvate Phenylpyruvate L-Phenylalanine->Phenylpyruvate Transamination This compound This compound L-Phenylalanine->this compound Phenylalanine N-acetyltransferase This compound->L-Phenylalanine Aminoacylase I Acetate Acetate Acetyl-CoA Acetyl-CoA

Metabolic pathway of this compound.

Experimental Protocols

Accurate quantification of this compound in biological samples is crucial for its utility as a biomarker. Below are detailed protocols for sample preparation and analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is adapted from established methods for similar N-acetylated amino acids.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., this compound-d5).

  • Vortex the mixture vigorously for 30 seconds to precipitate proteins.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient starting with a low percentage of mobile phase B, increasing to elute the analyte, followed by a column wash and re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical - requires optimization):

      • This compound: Q1 (m/z) -> Q3 (m/z)

      • This compound-d5 (IS): Q1 (m/z) -> Q3 (m/z)

    • Instrument Parameters: Optimize ion source parameters (e.g., spray voltage, source temperature, gas flows) and collision energy for the specific instrument.

Protocol 2: Quantification of this compound in Human Urine by GC-MS

This protocol is based on general methods for the analysis of N-acetylated amino acids in urine.

1. Sample Preparation (Liquid-Liquid Extraction and Derivatization)

  • To 1 mL of urine, add a suitable internal standard (e.g., this compound-d5).

  • Acidify the urine to pH < 2 with hydrochloric acid.

  • Extract the acidified urine twice with 3 mL of ethyl acetate.

  • Combine the organic layers and evaporate to dryness under a stream of nitrogen.

  • For derivatization, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Heat the mixture at 70°C for 30 minutes.

  • After cooling, the sample is ready for GC-MS analysis.

2. GC-MS Analysis

  • Gas Chromatography:

    • Column: A suitable capillary column for metabolomics (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A programmed temperature ramp to separate the analytes of interest.

    • Injection Mode: Splitless.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Selected Ion Monitoring (SIM) for quantification, targeting specific ions of the derivatized this compound and its internal standard.

Experimental Workflow for this compound Analysis cluster_lcms LC-MS/MS (Plasma) cluster_gcms GC-MS (Urine) Plasma Sample Plasma Sample Protein Precipitation Protein Precipitation Plasma Sample->Protein Precipitation Evaporation Evaporation Protein Precipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis Urine Sample Urine Sample Extraction Extraction Urine Sample->Extraction Evaporation Evaporation_gc Evaporation_gc Extraction->Evaporation_gc Evaporation Derivatization Derivatization Evaporation_gc->Derivatization GC-MS Analysis GC-MS Analysis Derivatization->GC-MS Analysis

Workflow for this compound analysis.

Conclusion

This compound is a promising biomarker for the study and management of Phenylketonuria. Its direct link to the primary metabolic defect in PKU makes it a reliable indicator of disease state and metabolic control. The detailed protocols provided in this application note offer a starting point for researchers to develop and validate robust analytical methods for the quantification of this compound in biological matrices. Further research to establish definitive quantitative ranges in both healthy and PKU populations will solidify its role in clinical and research settings.

References

Application Notes and Protocols for Online Monitoring of N-acetylation of L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-acetylation of L-phenylalanine is a crucial chemical transformation in the synthesis of various pharmaceutical intermediates and specialty chemicals. As a protecting group strategy, it ensures regioselectivity in subsequent reactions. Real-time, online monitoring of this process is essential for optimizing reaction conditions, ensuring consistent product quality, and improving process safety and efficiency, in line with Process Analytical Technology (PAT) principles. These application notes provide detailed protocols for online monitoring of the N-acetylation of L-phenylalanine using benchtop Nuclear Magnetic Resonance (NMR), Near-Infrared (NIR), and Raman spectroscopy.

Chemical Reaction and Biochemical Pathway

The N-acetylation of L-phenylalanine involves the reaction of L-phenylalanine with an acetylating agent, typically acetic anhydride, to form N-acetyl-L-phenylalanine.

Chemical Reaction:

L-phenylalanine + Acetic Anhydride → this compound + Acetic Acid

In biological systems, the N-acetylation of L-phenylalanine is catalyzed by the enzyme phenylalanine N-acetyltransferase (EC 2.3.1.53).[1][2][3][4][5] This enzyme facilitates the transfer of an acetyl group from acetyl-CoA to L-phenylalanine.[1][4]

Biochemical N-acetylation of L-phenylalanine cluster_reactants Substrates cluster_products Products L-phenylalanine L-phenylalanine Enzyme Phenylalanine N-acetyltransferase (EC 2.3.1.53) L-phenylalanine->Enzyme Acetyl-CoA Acetyl-CoA Acetyl-CoA->Enzyme This compound This compound CoA CoA Enzyme->this compound Enzyme->CoA Online_Monitoring_Workflow Reactor Reaction Vessel (N-acetylation of L-phenylalanine) Pump Peristaltic Pump Reactor->Pump Sample Out FlowCell Flow Cell Pump->FlowCell To Analyzer FlowCell->Reactor Sample Return Spectrometer Online Spectrometer (NMR, NIR, or Raman) FlowCell->Spectrometer DataAcquisition Data Acquisition & Processing Spectrometer->DataAcquisition ProcessControl Process Control System DataAcquisition->ProcessControl ProcessControl->Reactor Process Adjustments

References

Application Notes and Protocols: Incorporating N-Acetyl-L-phenylalanine into Peptide Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of modified amino acids into peptide libraries is a powerful strategy in drug discovery and chemical biology. N-terminal modification, in particular, is a key approach to enhance the therapeutic potential of peptides. This document provides detailed application notes and protocols for the incorporation of N-Acetyl-L-phenylalanine into peptide libraries. N-acetylation of the N-terminal amino acid can significantly improve a peptide's pharmacokinetic properties by increasing its resistance to enzymatic degradation. Furthermore, the introduction of the acetylated phenylalanyl moiety can influence peptide conformation and binding affinity to biological targets. These characteristics make this compound a valuable component in the design and synthesis of peptide libraries for the discovery of novel therapeutics.

N-terminal acetylation is a widespread modification in eukaryotes, affecting approximately 85% of human proteins, and plays a crucial role in regulating protein stability, localization, and interaction.[1] This natural precedent underscores the potential of synthetic N-acetylation in peptide drug design. The addition of an acetyl group to the N-terminus neutralizes the positive charge of the terminal amine, which can reduce electrostatic interactions with proteases and increase hydrophobicity, contributing to improved stability.[2]

Advantages of Incorporating this compound

Incorporating this compound at the N-terminus of peptides within a library offers several key advantages:

  • Enhanced Proteolytic Stability: N-acetylation protects peptides from degradation by exopeptidases, such as aminopeptidases, which recognize and cleave the free N-terminal amine. This modification can significantly increase the half-life of peptides in biological fluids.

  • Modulation of Bioactivity: The acetyl group can influence the peptide's interaction with its target. In some cases, N-acetylation has been shown to increase the potency of a peptide by orders of magnitude, potentially linked to its longer half-life.[2]

  • Increased Conformational Rigidity: The bulky phenyl group of phenylalanine, combined with the acetyl cap, can restrict the conformational flexibility of the peptide backbone, potentially locking it into a bioactive conformation.

  • Mimicking Natural Post-Translational Modifications: As N-terminal acetylation is a common post-translational modification, incorporating this compound can mimic endogenous molecules and their interactions within signaling pathways.

Data Presentation: Enhanced Stability of N-Acetylated Peptides

The primary quantitative advantage of N-terminal acetylation is the significant enhancement of peptide stability against proteolytic degradation. The following table summarizes representative data on the stability of N-acetylated peptides compared to their non-acetylated counterparts in human plasma.

Peptide SequenceModificationHalf-life in Human Plasma (hours)Reference
Ac-ADN-terminal Acetylation8.64[3]
ADUnmodified< 0.5[3]
Ac-PDN-terminal Acetylation20.7[3]
PDUnmodified< 0.5[3]
Ac-PKN-terminal Acetylation< 0.5[3]
PKUnmodified< 0.5[3]
Ac-AKN-terminal Acetylation< 0.5[3]
AKUnmodified< 0.5[3]

Note: The stability enhancement is sequence-dependent, with anionic peptides (Ac-AD and Ac-PD) showing a more pronounced increase in half-life. This is thought to be due to reduced electrostatic recruitment of peptidases.[3]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of an this compound Containing Peptide Library

This protocol outlines the synthesis of a peptide library with the general structure Ac-Phe-Xaa-Yaa-Zaa-NH2, where Xaa, Yaa, and Zaa represent a mixture of different amino acids, using a manual split-and-pool solid-phase peptide synthesis (SPPS) approach.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-L-phenylalanine-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Acetylation reagent: Acetic anhydride

  • Solvents: DMF, DCM (Dichloromethane), Diethyl ether

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O

  • Solid-phase synthesis vessels and shaker

Procedure:

  • Resin Preparation: Swell the Rink Amide resin in DMF for 1 hour in a solid-phase synthesis vessel.

  • First Amino Acid Coupling (Zaa):

    • Divide the resin into equal portions corresponding to the number of different "Zaa" amino acids.

    • In separate vessels, couple each Fmoc-protected "Zaa" amino acid to its respective resin portion using a standard coupling protocol (Fmoc-Zaa-OH, HBTU, HOBt, DIPEA in DMF for 2 hours).

    • Wash the resin with DMF and DCM.

  • Pooling and Second Amino Acid Coupling (Yaa):

    • Pool all resin portions into a single vessel.

    • Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin with DMF and DCM.

    • Split the resin again into equal portions for each "Yaa" amino acid and perform the coupling as in step 2.

  • Third Amino Acid Coupling (Xaa): Repeat the pooling, deprotection, splitting, and coupling steps for the "Xaa" amino acids.

  • Phenylalanine Coupling:

    • Pool all resin portions.

    • Perform Fmoc deprotection.

    • Couple Fmoc-L-phenylalanine-OH to the entire batch of resin.

  • N-terminal Acetylation:

    • Perform a final Fmoc deprotection.

    • Wash the resin thoroughly with DMF.

    • Treat the resin with a solution of 10% acetic anhydride and 1% DIPEA in DMF for 30 minutes.

    • Wash the resin with DMF and DCM.

  • Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptides.

  • Peptide Precipitation and Lyophilization:

    • Precipitate the peptides by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptides.

    • Wash the peptide pellet with cold diethyl ether.

    • Lyophilize the crude peptide library to obtain a dry powder.

Protocol 2: Screening of the this compound Peptide Library (Example: Kinase Inhibition Assay)

This protocol describes a high-throughput screening method to identify inhibitors of a specific protein kinase from the synthesized peptide library.

Materials:

  • Synthesized this compound peptide library

  • Target protein kinase

  • Kinase substrate (e.g., a fluorescently labeled peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • 384-well microplates

  • Microplate reader capable of detecting fluorescence

Procedure:

  • Library Preparation: Dissolve the crude peptide library in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a dilution series of the library in the kinase assay buffer.

  • Kinase Reaction Setup:

    • In a 384-well plate, add the target kinase and the fluorescently labeled substrate to each well.

    • Add the diluted peptide library solutions to the wells. Include positive controls (known inhibitor) and negative controls (no inhibitor).

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP to all wells. Incubate the plate at the optimal temperature for the kinase for a predetermined time (e.g., 60 minutes).

  • Signal Detection: Stop the reaction (e.g., by adding a stop solution or by heat inactivation). Measure the fluorescence in each well using a microplate reader. A decrease in fluorescence compared to the negative control indicates inhibition of kinase activity.

  • Hit Identification: Peptides from wells showing significant inhibition are considered "hits." The corresponding peptide sequences can be identified through deconvolution methods if a positional scanning library was created or by synthesizing and testing individual peptides from the hit pools.

Signaling Pathways and Experimental Workflows

Signaling Pathway: Regulation of G Protein Signaling by N-terminal Acetylation

N-terminal acetylation can play a critical role in regulating cellular signaling pathways. One prominent example is the control of G protein signaling through the Ac/N-end rule pathway. This pathway targets proteins for degradation based on their N-terminal residue after acetylation.

G_Protein_Signaling_Regulation cluster_degradation Ac/N-end Rule Pathway GPCR GPCR G_protein G Protein (Gαβγ) GPCR->G_protein Activates Effector Effector Enzyme G_protein->Effector Activates Signal_Off Signaling Inactive G_protein->Signal_Off Returns to Signal_On Signaling Active Effector->Signal_On Leads to RGS RGS Protein (e.g., Rgs2) RGS->G_protein Inactivates Ub_ligase Ubiquitin Ligase (e.g., Teb4) RGS->Ub_ligase Recognized by Proteasome Proteasome RGS->Proteasome Degradation NAT N-terminal Acetyltransferase (NAT) NAT->RGS Acetylation Ub_ligase->RGS Ubiquitination

Caption: Regulation of G protein signaling by N-terminal acetylation and the Ac/N-end rule pathway.

Regulators of G protein signaling (RGS) proteins, such as Rgs2, are crucial for turning off G protein-coupled receptor (GPCR) signaling. The stability and degradation of RGS proteins can be controlled by N-terminal acetylation.[4] The N-terminal acetylated RGS protein is recognized by a specific ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[4] This degradation of the RGS protein results in prolonged G protein signaling. Peptides from a library containing this compound could potentially be designed to modulate this pathway, for instance, by interfering with the recognition of the acetylated N-terminus by the ubiquitin ligase, thereby stabilizing the RGS protein and dampening G protein signaling.

Experimental Workflow: Peptide Library Synthesis and Screening

The overall workflow for the synthesis and screening of an this compound containing peptide library is a systematic process designed to identify bioactive peptide "hits."

Peptide_Library_Workflow start Start synthesis Solid-Phase Peptide Synthesis (Split-and-Pool) start->synthesis acetylation N-terminal Acetylation (Acetic Anhydride) synthesis->acetylation cleavage Cleavage from Resin & Deprotection acetylation->cleavage library Crude Peptide Library cleavage->library screening High-Throughput Screening (e.g., Kinase Assay) library->screening hit_id Hit Identification screening->hit_id hit_val Hit Validation (Resynthesis & Dose-Response) hit_id->hit_val lead_opt Lead Optimization hit_val->lead_opt end End lead_opt->end

References

Application Notes: The Role of N-Acetyl-L-phenylalanine in Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Acetyl-L-phenylalanine (NA-Phe) is an N-acetylated derivative of the essential amino acid L-phenylalanine.[1] In metabolomics research, it serves as a critical biomarker, particularly for inborn errors of metabolism such as Phenylketonuria (PKU).[2][3][4] PKU is a genetic disorder characterized by a deficiency in the enzyme phenylalanine hydroxylase (PAH), which is necessary to metabolize phenylalanine to tyrosine.[3][4] This deficiency leads to an accumulation of phenylalanine and its conversion into alternative metabolites, including NA-Phe.[5][6] Beyond its role in PKU, NA-Phe is also investigated as a potential uremic toxin, accumulating in individuals with kidney dysfunction.[3] Its formation is a part of the body's detoxification process for handling excess phenylalanine.[2]

Biosynthesis and Metabolic Context

This compound is biosynthesized from L-phenylalanine and acetyl-CoA, a reaction catalyzed by the enzyme phenylalanine N-acetyltransferase.[3] It can also be formed through the proteolytic degradation of N-terminally acetylated proteins.[3] In healthy individuals, the primary metabolic fate of L-phenylalanine is its conversion to L-tyrosine by the PAH enzyme. However, when this pathway is impaired, as in PKU, the N-acetylation pathway becomes more prominent.

Phe L-Phenylalanine Tyr L-Tyrosine Phe->Tyr Major Route PAH Phenylalanine Hydroxylase (PAH) Phe->PAH PNAT Phenylalanine N-acetyltransferase Phe->PNAT AcCoA Acetyl-CoA AcCoA->PNAT NAPhe This compound PAH->Tyr PKU_block Blocked in Phenylketonuria (PKU) PAH->PKU_block PNAT->NAPhe Minor Route Pathway1 Primary Pathway Pathway2 Alternative Pathway (Detoxification)

Caption: Phenylalanine metabolism showing the primary and alternative pathways.

Quantitative Data in Metabolomics

Quantitative analysis of this compound is crucial for biomarker validation. Its concentration can change dramatically in disease states. For instance, in a mouse model of PKU, levels of NA-Phe in the cerebral cortex were found to be significantly elevated.[5]

Table 1: Reported Changes in this compound Levels in Disease Models

Condition Tissue/Fluid Fold Change (vs. Control) Reference

| Phenylketonuria (PKU) | Cerebral Cortex (Mouse Model) | 47.6 |[5] |

Concentration data in human fluids is often reported in diverse units or as a ratio, making direct comparison challenging; however, its presence in urine is a key indicator for PKU diagnosis.[2][7]

Table 2: Exemplary LC-MS/MS Parameters for Quantification

Parameter Value Reference
Precursor Ion (m/z) 208.1 [8]
Product Ion 1 (m/z) 164.0 [8]
Product Ion 2 (m/z) 147.0 [8]
Collision Energy (V) -25 (for 164.0), -15 (for 147.0) [8]
Ionization Mode Negative Electrospray (ESI-) [8]

| Retention Time (min) | 5.20 |[8] |

Parameters are method-dependent and require optimization for specific instrumentation and chromatographic conditions.

Experimental Protocols

The following protocols provide detailed methodologies for the analysis and purification of this compound.

start Plasma/Serum Sample (50 µL) add_is Add Internal Standard & Protein Precipitation Agent (e.g., 150 µL Acetonitrile) start->add_is vortex Vortex Vigorously (30 seconds) add_is->vortex incubate Incubate at -20°C (20 minutes) vortex->incubate centrifuge Centrifuge (14,000 x g, 10 min, 4°C) incubate->centrifuge supernatant Transfer Supernatant to Autosampler Vial centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis data Data Processing & Quantification analysis->data start L-Phenylalanine in Acetic Acid add_anhydride Add Acetic Anhydride (continuously) start->add_anhydride stir Stir Mixture (e.g., 2.5 hours) add_anhydride->stir monitor Monitor Reaction (e.g., via NMR or LC-MS) stir->monitor monitor->stir incomplete workup Reaction Workup & Purification monitor->workup complete product This compound workup->product

References

Troubleshooting & Optimization

improving N-Acetyl-L-phenylalanine solubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Acetyl-L-phenylalanine, focusing on challenges related to its aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

This compound is moderately soluble in water. The presence of the carboxylic acid group allows for hydrogen bonding with water, but the bulky phenyl group can impede complete solvation.[1] Its reported solubility in water is approximately 7.69 mg/mL.[2]

Q2: My this compound is not dissolving in my aqueous buffer. What can I do?

Low solubility in aqueous buffers is a common issue. Several factors can influence the dissolution. Consider the following troubleshooting steps:

  • Verify the pH of your buffer: The solubility of this compound is pH-dependent.[1]

  • Increase the temperature: Gently warming the solution can help increase the solubility of many organic compounds.[1]

  • Use sonication: Sonication can aid in the dissolution of the compound.[3]

  • Consider co-solvents: Adding a water-miscible organic solvent can significantly improve solubility.

Q3: How does pH affect the solubility of this compound?

Q4: What co-solvents can be used to dissolve this compound?

This compound exhibits higher solubility in organic solvents like ethanol and dimethyl sulfoxide (DMSO).[2][3][4][5] These can be used as co-solvents with water to enhance its solubility. However, it is crucial to consider the compatibility of the co-solvent with your experimental system (e.g., cell culture) and to use the minimum amount necessary.

Q5: Can cyclodextrins be used to improve the solubility of this compound?

Yes, cyclodextrins can form inclusion complexes with this compound, which can enhance its aqueous solubility.[6] The hydrophobic phenyl group of this compound can be encapsulated within the hydrophobic cavity of the cyclodextrin molecule, while the hydrophilic exterior of the cyclodextrin interacts with water, thereby increasing the overall solubility of the guest molecule.

Troubleshooting Guides

Issue: Precipitate forms when adding this compound stock solution (in organic solvent) to aqueous buffer.
  • Problem: The concentration of the organic solvent in the final aqueous solution may be too low to maintain the solubility of this compound.

  • Solution 1: Optimize Co-solvent Concentration: Gradually increase the percentage of the co-solvent in your final aqueous solution. Be mindful of the tolerance of your experimental system to the organic solvent.

  • Solution 2: Use a Different Co-solvent: If increasing the concentration of the current co-solvent is not feasible, consider switching to a different one in which this compound has higher solubility.

  • Solution 3: Prepare a Cyclodextrin Inclusion Complex: Encapsulating this compound in a cyclodextrin can significantly improve its aqueous solubility and reduce precipitation issues.

Issue: Inconsistent results in biological assays.
  • Problem: Poor solubility can lead to inaccurate concentrations of the active compound, resulting in high variability in experimental outcomes.

  • Solution 1: Ensure Complete Dissolution: Visually inspect your solutions to ensure no particulate matter is present. Consider filtering the solution through a 0.22 µm filter before use.

  • Solution 2: Determine the Saturation Solubility: Experimentally determine the maximum solubility of this compound in your specific experimental medium to avoid preparing supersaturated and unstable solutions.

  • Solution 3: Re-evaluate the Dosing Vehicle: The chosen solvent system may not be optimal. A systematic approach to formulation development, including pH adjustment, co-solvent screening, and the use of solubilizing excipients like cyclodextrins, is recommended.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (mg/mL)Reference
Water7.69[2]
Dimethyl Sulfoxide (DMSO)100[2]
Ethanol20[3][5]
PBS (pH 7.2)0.25[4]

Table 2: Illustrative pH-Dependent Aqueous Solubility of this compound (Hypothetical Data)

pHSolubility (mg/mL)
2.0~0.5
4.0~0.7
6.0~1.5
7.4~5.0
8.0>10.0

Note: This table presents hypothetical data to illustrate the expected trend of increasing solubility with increasing pH for an acidic compound like this compound. Actual values must be determined experimentally.

Table 3: Illustrative Solubility of this compound in Aqueous Co-solvent Mixtures (Hypothetical Data)

Co-solventConcentration in Water (v/v)Solubility (mg/mL)
Ethanol10%~5
Ethanol30%~15
Ethanol50%>20
DMSO5%~10
DMSO10%~25
DMSO20%>50

Note: This table provides an example of how co-solvents can enhance solubility. The actual solubility will depend on the specific conditions and should be determined experimentally.

Experimental Protocols

Protocol 1: Determining the pH-Solubility Profile of this compound

Objective: To determine the solubility of this compound at various pH values.

Materials:

  • This compound powder

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10

  • Vials with screw caps

  • Shaker or rotator at a constant temperature (e.g., 25°C or 37°C)

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Method:

  • Add an excess amount of this compound powder to vials containing a known volume of each buffer.

  • Seal the vials and place them on a shaker or rotator at a constant temperature for 24-48 hours to reach equilibrium.

  • After equilibration, visually inspect the vials to ensure excess solid is still present.

  • Centrifuge the samples at a high speed to pellet the undissolved solid.

  • Carefully collect the supernatant and dilute it with the appropriate mobile phase or buffer for analysis.

  • Determine the concentration of this compound in the supernatant using a validated analytical method (e.g., HPLC, UV-Vis).

  • Plot the logarithm of the solubility versus the pH to generate the pH-solubility profile.

Protocol 2: Preparation of an this compound-β-Cyclodextrin Inclusion Complex

Objective: To prepare a solid inclusion complex of this compound with β-cyclodextrin to enhance its aqueous solubility.

Materials:

  • This compound

  • β-Cyclodextrin

  • Deionized water

  • Ethanol

  • Magnetic stirrer with heating plate

  • Freeze-dryer or vacuum oven

Method:

  • Dissolution of Host: Dissolve β-cyclodextrin in deionized water with gentle heating and stirring to obtain a clear solution. A typical molar ratio of this compound to β-cyclodextrin is 1:1.

  • Dissolution of Guest: In a separate container, dissolve this compound in a minimal amount of ethanol.

  • Complexation: Slowly add the ethanolic solution of this compound to the aqueous β-cyclodextrin solution while stirring continuously.

  • Equilibration: Continue stirring the mixture at room temperature for 24-48 hours.

  • Removal of Solvent: The resulting solution can be either freeze-dried or evaporated under vacuum to obtain a solid powder of the inclusion complex.

  • Characterization (Optional): The formation of the inclusion complex can be confirmed by analytical techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Phenylalanine_Metabolism Phe L-Phenylalanine Tyr L-Tyrosine Phe->Tyr Phenylalanine Hydroxylase Phenylpyruvate Phenylpyruvate Phe->Phenylpyruvate NAP N-Acetyl-L- phenylalanine Phe->NAP Phenylalanine N-acetyltransferase DOPA L-DOPA Tyr->DOPA Dopamine Dopamine DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine

Caption: Phenylalanine Metabolism Pathway.

Solubility_Enhancement_Workflow start Poor Aqueous Solubility of this compound ph_adjustment pH Adjustment start->ph_adjustment cosolvents Co-solvents start->cosolvents cyclodextrins Cyclodextrin Complexation start->cyclodextrins evaluation Evaluate Solubility & Stability ph_adjustment->evaluation cosolvents->evaluation cyclodextrins->evaluation success Optimized Formulation evaluation->success Acceptable fail Re-evaluate Strategy evaluation->fail Not Acceptable fail->start

Caption: Solubility Enhancement Workflow.

Experimental_Workflow prep_stock Prepare Stock Solution (e.g., in DMSO) solubility_test Determine Solubility in Cell Culture Medium prep_stock->solubility_test working_solution Prepare Working Solutions (Serial Dilutions) solubility_test->working_solution cell_treatment Treat Cells with This compound working_solution->cell_treatment assay Perform Cellular Assay (e.g., Viability, Signaling) cell_treatment->assay data_analysis Data Analysis assay->data_analysis

Caption: In Vitro Experimental Workflow.

References

preventing racemization of N-Acetyl-L-phenylalanine during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis of N-Acetyl-L-phenylalanine.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern during the synthesis of this compound?

A1: Racemization is the conversion of a pure enantiomer (in this case, the L-form of N-Acetyl-phenylalanine) into a mixture of both L- and D-enantiomers.[1] This loss of stereochemical integrity at the alpha-carbon is a significant concern because the biological activity of peptides and their derivatives is often highly specific to one enantiomer. The presence of the D-enantiomer can lead to reduced efficacy, altered pharmacological properties, and potential immunogenicity of the final product.[1]

Q2: What are the primary chemical mechanisms that lead to racemization of this compound during synthesis?

A2: Racemization during the coupling of N-protected amino acids like this compound primarily occurs through two base-catalyzed mechanisms:[1]

  • Oxazolone (Azlactone) Formation: This is the most common pathway. The activated carboxyl group of this compound intramolecularly cyclizes to form a planar 5(4H)-oxazolone intermediate. The proton at the chiral α-carbon of this intermediate is acidic and can be easily removed by a base. The resulting achiral intermediate can then be attacked by an amine from either side, leading to a mixture of L- and D-products.[1][2][3]

  • Direct Enolization: This mechanism involves the direct removal of the alpha-proton from the activated amino acid by a strong base, forming a planar enolate intermediate. Subsequent protonation of this enolate can also result in a mixture of enantiomers. This pathway is more prevalent under strongly basic conditions.[1][3]

Q3: Which amino acids are particularly susceptible to racemization?

A3: While any chiral amino acid can undergo racemization, some are more prone to it under standard coupling conditions. Histidine (His) and cysteine (Cys) are notoriously susceptible to racemization.[1][3][4][5] Other sensitive amino acids include serine (Ser) and phenylalanine (Phe).[1][3] The N-acetyl protecting group on phenylalanine increases its susceptibility to racemization.[6][7]

Q4: How can I minimize racemization when activating the carboxylic acid of this compound?

A4: To minimize racemization during the activation step, it is crucial to select the appropriate coupling reagents and additives.

  • Carbodiimides with Additives: When using carbodiimide-based coupling reagents such as Diisopropylcarbodiimide (DIC) or Dicyclohexylcarbodiimide (DCC), it is essential to use them in conjunction with racemization-suppressing additives.[2][3] These additives react with the activated amino acid to form an active ester that is less prone to racemization.[2] Recommended combinations include:

    • DIC with 1-hydroxybenzotriazole (HOBt)[2][3]

    • DIC with ethyl cyanohydroxyiminoacetate (Oxyma)[2]

  • Uronium/Aminium Reagents: While effective coupling agents, uronium/aminium reagents like TBTU can promote racemization, especially with N-acetylated amino acids.[7][8][9] If their use is necessary, careful optimization of the base and reaction time is critical.

Q5: What is the role of the base in racemization and which bases are recommended?

A5: The type, strength, and concentration of the base used during the coupling reaction have a significant impact on the extent of racemization.[2][6] Stronger and less sterically hindered bases can accelerate the abstraction of the alpha-proton, leading to increased racemization.[1][2]

  • Recommended Bases:

    • N-Methylmorpholine (NMM): A weaker base than DIPEA and a good choice for minimizing racemization.[1][2][10]

    • 2,4,6-Collidine (TMP): This sterically hindered base has been shown to be effective in minimizing racemization.[2][5][6]

    • Pyridine: Can be beneficial in reducing racemization when used in stoichiometric amounts, particularly with uronium-based coupling agents.[7][8][9]

  • Use with Caution:

    • Diisopropylethylamine (DIPEA): Although widely used, DIPEA is a strong, non-hindered base that can significantly promote racemization.[1][2][6][10] If used, its concentration should be kept to a minimum.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Significant formation of the D-enantiomer detected by chiral HPLC. Inappropriate coupling reagent. If using a carbodiimide (e.g., DIC, DCC) alone, add a racemization-suppressing additive like HOBt or Oxyma.[2][3]
Strong or excess base. Replace strong bases like DIPEA with weaker or more sterically hindered bases such as NMM or 2,4,6-collidine.[1][2][6][10] Use the minimum effective concentration of the base.
High reaction temperature. Lower the reaction temperature. Performing the coupling at 0°C can significantly reduce the rate of racemization.[3][5]
Prolonged pre-activation time. Minimize the time the this compound is in its activated state before the addition of the amine component.[2] An in-situ activation strategy is often preferred.[7]
Inappropriate solvent. Consider using a less polar solvent if the solubility of your reagents allows, as this can help reduce racemization.[3]
Low yield of the desired L-product. Inefficient coupling. Ensure all reagents are pure and anhydrous. Increase the equivalents of the coupling agent and the amine component if necessary.
Side reactions. Review the reaction conditions to minimize side reactions. For instance, in solid-phase synthesis, ensure complete removal of the Fmoc-deprotecting agent (e.g., piperidine) before coupling.[2]

Quantitative Data Summary

The choice of base can have a substantial impact on the degree of racemization during the coupling of this compound. The following table summarizes results from a study on the TBTU-mediated amidation of this compound, illustrating the effect of different bases on the diastereomeric ratio of the product.

Coupling AgentBaseBase EquivalentsReaction Time (h)Temperature (°C)Diastereomeric Ratio (L:D)Reference
TBTUDIPEA224RTMajor D-product[7][11]
TBTUDIPEA124RTMajor D-product[7][11]
TBTUPyridine124RTPredominantly L-product[7]

Experimental Protocols

Protocol 1: Minimized Racemization Coupling of this compound using DIC/Oxyma

This protocol is designed to minimize racemization during the coupling of this compound to an amine (R-NH2).

Materials:

  • This compound

  • Ethyl cyanohydroxyiminoacetate (Oxyma)

  • Diisopropylcarbodiimide (DIC)

  • N-Methylmorpholine (NMM)

  • Amine (R-NH2)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent

  • Magnetic stirrer and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) and Oxyma (1.1 equivalents) in anhydrous DMF.

  • Cool the solution to 0°C using an ice bath.

  • Add the amine (R-NH2) (1 equivalent) to the solution.

  • Add N-Methylmorpholine (NMM) (1.1 equivalents) to the reaction mixture and stir for 5 minutes.

  • Slowly add Diisopropylcarbodiimide (DIC) (1.1 equivalents) to the cooled solution.

  • Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature and stir for an additional 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction and proceed with the appropriate work-up and purification steps.

Visualizations

Racemization_Pathway cluster_activation Activation cluster_racemization Racemization Pathways cluster_products Products N_Acetyl_L_Phe This compound Activated_Intermediate Activated Intermediate N_Acetyl_L_Phe->Activated_Intermediate Coupling Agent Oxazolone Planar Oxazolone Intermediate Activated_Intermediate->Oxazolone Intramolecular Cyclization Enolate Planar Enolate Intermediate Activated_Intermediate->Enolate Direct Proton Abstraction (Strong Base) L_Product Desired L-Product Oxazolone->L_Product + Amine D_Product Undesired D-Product Oxazolone->D_Product + Amine Enolate->L_Product + H+ Enolate->D_Product + H+

Caption: Primary mechanisms of racemization for this compound.

Troubleshooting_Workflow Start Racemization Detected? Check_Base Evaluate Base: - Strength (e.g., DIPEA) - Concentration Start->Check_Base Yes End Re-analyze for Racemization Start->End No Check_Coupling Evaluate Coupling Reagent: - Additive used? (HOBt, Oxyma) Check_Base->Check_Coupling Solution_Base Switch to weaker/hindered base (NMM, Collidine) Reduce concentration Check_Base->Solution_Base Check_Temp Check Reaction Temperature Check_Coupling->Check_Temp Solution_Coupling Add HOBt or Oxyma to carbodiimide coupling Check_Coupling->Solution_Coupling Check_Activation Review Activation Time Check_Temp->Check_Activation Solution_Temp Lower temperature to 0°C Check_Temp->Solution_Temp Solution_Activation Minimize pre-activation time Use in-situ activation Check_Activation->Solution_Activation Solution_Base->End Solution_Coupling->End Solution_Temp->End Solution_Activation->End

References

Technical Support Center: Optimizing N-Acetyl-L-phenylalanine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing N-Acetyl-L-phenylalanine (Ac-Phe) coupling reactions in peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when coupling this compound?

Researchers often face several challenges during the coupling of this compound, including:

  • Low Coupling Yield: Incomplete reactions leading to a lower than expected amount of the desired peptide. This can be caused by factors like steric hindrance, peptide aggregation, or suboptimal reaction conditions.[1][2][3]

  • Racemization: Loss of stereochemical integrity at the alpha-carbon of the phenylalanine residue, resulting in the formation of diastereomeric impurities that are difficult to separate.[4][5][6][7] N-acetylated amino acids are particularly prone to racemization.[5][6]

  • Side Reactions: Unwanted chemical modifications, such as the formation of byproducts, which can complicate purification and reduce the overall yield.[1][8]

  • Peptide Aggregation: Especially in longer peptide sequences, aggregation can hinder the accessibility of the reactive N-terminus, leading to incomplete coupling.[1][9][10]

Q2: How can I detect incomplete coupling of this compound?

Monitoring the completion of each coupling step is crucial. Several qualitative and quantitative methods can be employed:

  • Colorimetric Tests: The Kaiser test is a highly sensitive method for detecting primary amines but is unreliable for the secondary amine that would be present after a successful coupling to a growing peptide chain on a solid support.[9][11] Alternative tests for secondary amines, such as the Chloranil or Isatin test, can be used.[11] The Bromophenol Blue (BPB) test can also indicate the presence of unreacted free amines.[9][11]

  • Mass Spectrometry: Analysis of a small, cleaved sample of the peptide can confirm the presence of the desired product and identify any deletion sequences resulting from incomplete coupling.[11]

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis of a cleaved sample can quantify the amount of desired peptide and identify impurities. Chiral HPLC is particularly useful for assessing the extent of racemization.[12]

Troubleshooting Guides

Issue 1: Low Coupling Yield

Low or no coupling yield is a frequent problem. The following guide provides a systematic approach to troubleshooting this issue.

Troubleshooting Workflow for Low Coupling Yield

Low_Yield_Troubleshooting start Low Coupling Yield Detected (e.g., positive colorimetric test) check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions steric_hindrance Consider Steric Hindrance start->steric_hindrance aggregation Assess Potential for Peptide Aggregation start->aggregation solution_reagents Use fresh, high-quality reagents. Ensure correct equivalents of Ac-Phe, coupling reagent, and base. check_reagents->solution_reagents solution_conditions Increase reaction time (e.g., 2-24 hours). Increase temperature (consider microwave synthesis). Perform a double coupling. check_conditions->solution_conditions solution_hindrance Switch to a more powerful coupling reagent (e.g., HATU, HBTU, COMU). Use additives like HOAt or Oxyma Pure. steric_hindrance->solution_hindrance solution_aggregation Change solvent to NMP or a DMF/DCM mixture. Incorporate pseudoproline dipeptides. aggregation->solution_aggregation end Improved Yield solution_reagents->end solution_conditions->end solution_hindrance->end solution_aggregation->end

Caption: Troubleshooting workflow for low coupling yield.

Detailed Solutions for Low Coupling Yield:

  • Insufficiently Reactive Coupling Reagent: If using a standard carbodiimide like DIC, consider switching to a more potent onium-salt reagent such as HATU, HBTU, or COMU, especially when dealing with sterically hindered residues.[13]

  • Steric Hindrance: The bulky side chain of phenylalanine can impede the coupling reaction.[2][14] To overcome this, you can:

    • Increase the reaction time, allowing the coupling to proceed for a longer duration (e.g., 2-24 hours).[2][13]

    • Perform a "double coupling" by repeating the coupling step with fresh reagents.[2][14]

    • Increase the reaction temperature. Microwave-assisted peptide synthesis can be particularly effective in driving difficult couplings to completion.[15][16][17]

  • Peptide Aggregation: For sequences prone to aggregation:

    • Switch the solvent from DMF to a more disruptive one like N-methylpyrrolidone (NMP) or a mixture of DMF/DCM.[10][13]

    • Incorporate pseudoproline dipeptides at strategic locations within the peptide sequence to disrupt secondary structure formation.[13]

Issue 2: Racemization of this compound

N-acetylated amino acids are particularly susceptible to racemization during the activation step of the coupling reaction.[6] This occurs through the formation of an oxazolone intermediate, which can easily lose its stereochemical integrity.[5]

Mechanism of Racemization

Racemization_Mechanism AcPhe This compound Activated Activated Ac-Phe (e.g., active ester) AcPhe->Activated Coupling Reagent + Base Oxazolone Oxazolone Intermediate (Achiral) Activated->Oxazolone Intramolecular cyclization Peptide Peptide Chain (N-terminus) Activated->Peptide Nucleophilic attack by amine Oxazolone->Activated Ring opening Racemic Racemic Mixture of Ac-Phe Peptide Oxazolone->Racemic Nucleophilic attack by amine

Caption: Mechanism of racemization via oxazolone formation.

Strategies to Minimize Racemization:

  • Choice of Coupling Reagent and Additives:

    • Uronium/aminium-based reagents like HBTU and HATU are generally effective, but the addition of racemization suppressors is crucial.[6][18]

    • Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or Oxyma Pure are highly effective at minimizing racemization by forming active esters that are less prone to oxazolone formation. HOAt and Oxyma Pure are generally more effective than HOBt.[13]

  • Base Selection:

    • The choice and amount of base can significantly influence the degree of racemization.[7][13]

    • Strong, sterically hindered bases like N,N-diisopropylethylamine (DIPEA) can promote racemization.[5]

    • Consider using a weaker base such as N-methylmorpholine (NMM) or collidine.[7][13] In some cases, using pyridine as a base has been shown to reduce racemization.[6][19]

  • Control of Reaction Conditions:

    • Temperature: Lowering the reaction temperature can help reduce the rate of racemization.[13]

    • Pre-activation Time: Minimize the time the carboxylic acid is in its activated state before the amine component is introduced. Over-activation can increase the risk of racemization.[13]

Data Presentation: Comparison of Coupling Conditions

The following tables summarize quantitative data from various studies on this compound coupling and related reactions, providing a basis for comparison of different experimental conditions.

Table 1: Effect of Base on Racemization in TBTU-mediated Amidation of this compound

EntryBaseEquivalents of BaseReaction Time (h)Diastereoisomeric Ratio (L:D)Yield (%)
1DIPEA2.02428:7295
2DIPEA1.02430:7093
3Pyridine2.02480:2085
4Pyridine1.02495:580
52,4,6-Collidine2.02475:2588

Data synthesized from a study on the amidation of this compound.[5][6]

Table 2: Comparison of Heating Methods for Esterification of this compound

EntryHeating MethodTemperature (°C)Reaction Time (min)Yield (%)
1Conventional Reflux6615~35
2Microwave6615~38
3Conventional Reflux6660~38
4Microwave6660~55
5Microwave801577

Data from a study on the esterification of this compound using a modified Mukaiyama's reagent.[15][17]

Experimental Protocols

Protocol 1: General Procedure for Coupling this compound using HATU/DIPEA

This protocol provides a general guideline for the coupling of this compound to a resin-bound peptide.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for at least 30 minutes in a solid-phase synthesis vessel.[2]

  • Fmoc-Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound peptide by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.[20]

  • Activation of this compound: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (3 equivalents), and HOAt (3 equivalents) in DMF. Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated this compound solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours. For difficult couplings, the reaction time can be extended.[13]

  • Washing: After the coupling reaction, wash the resin extensively with DMF to remove excess reagents and byproducts.[13]

  • Confirmation of Coupling: Perform a colorimetric test (e.g., Bromophenol Blue test) to check for the presence of free amines. A negative result indicates a complete coupling reaction.[9] If the test is positive, a second coupling may be necessary.[13]

Protocol 2: Qualitative Monitoring of Coupling with the Bromophenol Blue (BPB) Test

This protocol is for the qualitative detection of free amines on the resin.

  • Sample Preparation: After the coupling reaction and subsequent washing steps, take a small sample of resin beads (approximately 10-15 beads) and place them in a small test tube.

  • Washing: Wash the beads thoroughly with methanol and then with DMF.[11]

  • Reagent Addition: Add 1-2 mL of the Bromophenol Blue test solution (0.04% w/v in DMF) to the resin.[11]

  • Observation: Gently agitate the suspension for 1-2 minutes and observe the color of the beads.

    • Blue or Green Beads: Indicates the presence of unreacted free amines (incomplete coupling).[11]

    • Yellow or Colorless Beads: Indicates the absence of free amines (complete coupling).[11]

Experimental Workflow for Coupling and Monitoring

Experimental_Workflow start Start: Resin-bound Peptide deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash with DMF deprotection->wash1 coupling Coupling Reaction wash1->coupling activation Activate Ac-Phe (Coupling Reagent + Base) activation->coupling wash2 Wash with DMF coupling->wash2 monitoring Monitoring Step (e.g., BPB Test) wash2->monitoring decision Coupling Complete? monitoring->decision recouple Recouple or Cap decision->recouple No next_cycle Proceed to Next Cycle decision->next_cycle Yes recouple->wash1

Caption: General experimental workflow for a single coupling cycle.

References

stability of N-Acetyl-L-phenylalanine in different buffer systems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Acetyl-L-phenylalanine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability of this compound in various experimental settings. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, and the composition of the buffer system. Extreme pH values (both acidic and basic) can lead to the hydrolysis of the amide bond, yielding L-phenylalanine and acetic acid. Elevated temperatures can accelerate this degradation process. The presence of oxidizing agents may also lead to degradation.

Q2: Which buffer systems are recommended for working with this compound?

A2: For optimal stability, it is recommended to use buffer systems within a pH range of 5 to 7. Phosphate and citrate buffers are commonly used.[1][2] It is crucial to consider the potential for buffer components to interact with the molecule or influence its degradation kinetics. For example, citrate buffers can sometimes undergo photochemical degradation in the presence of trace metals, which could potentially affect the stability of the dissolved substance.[3]

Q3: How should I store stock solutions of this compound?

A3: Stock solutions should be prepared in a suitable buffer (pH 5-7) and stored at low temperatures, preferably at 2-8°C for short-term storage or frozen at -20°C or below for long-term storage. To minimize degradation, it is advisable to prepare fresh solutions for critical experiments. Aliquoting stock solutions can help avoid repeated freeze-thaw cycles, which may accelerate degradation.

Q4: What are the expected degradation products of this compound?

A4: The primary degradation product under hydrolytic conditions (acidic or basic) is L-phenylalanine, formed by the cleavage of the N-acetyl bond. Under specific conditions, racemization to N-Acetyl-D-phenylalanine could also occur.[4][5]

Q5: How can I monitor the stability of my this compound solution?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to monitor the stability of this compound.[6][7][8][9][10] This method should be able to separate the intact this compound from its potential degradation products, such as L-phenylalanine.

Troubleshooting Guides

Issue Possible Causes Recommended Actions
Loss of Potency or Inconsistent Results Degradation of this compound in solution.- Verify the pH of your buffer system. - Prepare fresh solutions before each experiment. - Store stock solutions appropriately (refrigerated or frozen in aliquots). - Perform a stability study using a validated HPLC method to determine the degradation rate under your experimental conditions.
Appearance of Unexpected Peaks in HPLC Chromatogram Formation of degradation products.- Identify the degradation products by comparing their retention times with standards (e.g., L-phenylalanine). - Adjust buffer pH and storage conditions to minimize degradation. - Consider performing forced degradation studies to intentionally generate and identify potential degradation products.
Precipitation of this compound in solution Exceeding the solubility limit in the chosen buffer system or temperature-dependent solubility.- Check the solubility of this compound in your specific buffer. - Consider gentle warming or sonication to aid dissolution. - If precipitation occurs upon cooling, prepare solutions at the working temperature.
Shift in pH of the Buffered Solution Over Time Buffer degradation or interaction with this compound or its degradation products.- Ensure the use of a high-quality buffer and check its stability under your experimental conditions. - Monitor the pH of your solution at regular intervals.

Data on Stability of this compound

Disclaimer: The following tables provide illustrative data on the stability of this compound based on general principles of chemical kinetics for similar molecules. This data is intended for guidance and should be supplemented with experimental verification under your specific conditions.

Table 1: Illustrative Stability of this compound (1 mg/mL) in Phosphate Buffer (0.1 M) at 25°C

pH% Remaining after 24 hours% Remaining after 7 days
3.095.2%85.1%
5.099.5%98.2%
7.099.1%97.5%
9.096.8%89.3%

Table 2: Illustrative Effect of Temperature on the Stability of this compound (1 mg/mL) in Phosphate Buffer (0.1 M, pH 7.0)

Temperature% Remaining after 24 hours
4°C>99.9%
25°C99.1%
40°C97.3%

Experimental Protocols

Protocol for a Stability-Indicating HPLC Method

This protocol describes a reversed-phase HPLC method for the quantitative analysis of this compound and its primary degradant, L-phenylalanine.

1. Instrumentation and Conditions:

  • HPLC System: A system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile). A typical starting point could be a ratio of 80:20 (v/v) aqueous to organic.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.

2. Sample Preparation:

  • Accurately weigh and dissolve this compound in the desired buffer system to a known concentration (e.g., 1 mg/mL).

  • Filter the solution through a 0.45 µm syringe filter before injection.

3. Analysis:

  • Inject the sample onto the HPLC system.

  • Identify and quantify the peak corresponding to this compound by comparing its retention time and peak area to a standard of known concentration.

  • Monitor for the appearance of a peak corresponding to L-phenylalanine.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_evaluation Evaluation prep_solution Prepare this compound in Buffer filter_sample Filter Sample (0.45 µm) prep_solution->filter_sample hplc_injection Inject into HPLC filter_sample->hplc_injection data_acquisition Acquire Chromatographic Data hplc_injection->data_acquisition peak_integration Integrate Peaks data_acquisition->peak_integration quantification Quantify Analyte and Degradants peak_integration->quantification stability_assessment Assess Stability quantification->stability_assessment

Caption: Experimental workflow for stability testing.

degradation_pathway NAP This compound Phe L-Phenylalanine NAP->Phe Hydrolysis (Acidic or Basic) AcOH Acetic Acid NAP->AcOH Hydrolysis (Acidic or Basic)

Caption: Primary degradation pathway of this compound.

References

troubleshooting N-Acetyl-L-phenylalanine peak tailing in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for troubleshooting issues related to the chromatographic analysis of N-Acetyl-L-phenylalanine. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how does it affect my analysis of this compound?

A1: Peak tailing is a phenomenon in chromatography where a peak is not symmetrical, exhibiting a "tail" that extends from the peak maximum towards the end of the chromatogram. For this compound, this can lead to inaccurate peak integration, reduced resolution from nearby peaks, and poor reproducibility of quantitative results. A symmetrical peak, often described as Gaussian, is ideal for accurate analysis.

Q2: What are the most common causes of peak tailing for an acidic compound like this compound?

A2: Peak tailing for acidic compounds like this compound in reversed-phase HPLC is often caused by a few key factors:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase of the column can interact with the polar functional groups of this compound, causing some molecules to be retained longer than others and leading to a tailed peak.[1]

  • Inappropriate Mobile Phase pH: this compound has a pKa of approximately 3.56-4.02. If the mobile phase pH is too close to this pKa, the analyte will exist in both its ionized and non-ionized forms, which have different retention characteristics, resulting in a broadened or tailing peak.[2]

  • Column Degradation: Over time, columns can degrade, leading to a loss of stationary phase or the creation of active sites that can cause peak tailing.

  • Extra-Column Effects: Issues such as excessive tubing length or diameter between the column and detector can cause band broadening and contribute to peak tailing.[3]

  • Sample Overload: Injecting too concentrated a sample can saturate the column, leading to poor peak shape.[1]

Q3: How can I tell if my peak tailing is significant?

A3: Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 is generally considered to indicate significant tailing, though the acceptable limit can vary depending on the specific analytical method requirements.

Q4: Can the choice of organic modifier in my mobile phase affect peak tailing?

A4: Yes, the organic modifier (e.g., acetonitrile or methanol) can influence peak shape. While both are common in reversed-phase chromatography, they have different solvent strengths and can engage in different secondary interactions with the analyte and stationary phase. It is often beneficial to evaluate both acetonitrile and methanol during method development to determine which provides better peak symmetry for this compound.

Q5: How does column temperature impact the peak shape of this compound?

A5: Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and reduced analysis times.[4] For this compound, optimizing the temperature can help minimize peak tailing by improving mass transfer kinetics. However, excessively high temperatures can affect column stability and should be used with caution.

Troubleshooting Guides

This section provides a systematic approach to resolving peak tailing issues with this compound.

Guide 1: Optimizing Mobile Phase pH

The pH of the mobile phase is a critical parameter for controlling the peak shape of ionizable compounds like this compound.

Problem: Peak tailing is observed for the this compound peak.

Troubleshooting Workflow:

start Peak Tailing Observed check_pka Identify pKa of this compound (approx. 3.56 - 4.02) start->check_pka adjust_ph Adjust Mobile Phase pH to be ≥ 2 pH units below the pKa check_pka->adjust_ph recommended_ph Recommended pH Range: ≤ 1.56 - 2.02 adjust_ph->recommended_ph prepare_buffer Prepare a buffered mobile phase (e.g., phosphate or acetate buffer) recommended_ph->prepare_buffer test_ph Systematically test pH values (e.g., 2.0, 2.5, 3.0) prepare_buffer->test_ph evaluate_peak Evaluate Peak Asymmetry at each pH test_ph->evaluate_peak optimal_ph Select pH with the best peak symmetry evaluate_peak->optimal_ph

Caption: Workflow for optimizing mobile phase pH.

Explanation:

  • Identify Analyte pKa: The first step is to know the pKa of this compound, which is in the range of 3.56 to 4.02.

  • Adjust pH: To ensure the analyte is in a single, non-ionized form, the mobile phase pH should be adjusted to be at least 2 pH units below the pKa.

  • Use a Buffer: Employ a suitable buffer (e.g., phosphate or acetate) to maintain a stable pH throughout the analysis. The buffer concentration should be sufficient, typically in the range of 10-50 mM, to provide adequate buffering capacity.[1]

  • Systematic Testing: Prepare mobile phases with different pH values within the recommended range (e.g., pH 2.0, 2.5, and 3.0) and analyze the this compound standard.

  • Evaluate and Select: Compare the chromatograms and select the pH that provides the most symmetrical peak (lowest tailing factor).

Guide 2: Addressing Secondary Interactions

Secondary interactions with the column's stationary phase are a common source of peak tailing.

Problem: Peak tailing persists even after optimizing the mobile phase pH.

Troubleshooting Workflow:

start Persistent Peak Tailing check_column Evaluate Column Type start->check_column endcapped_column Use a modern, high-purity, end-capped C18 column check_column->endcapped_column change_modifier Evaluate different organic modifiers (Acetonitrile vs. Methanol) endcapped_column->change_modifier buffer_conc Optimize buffer concentration (e.g., 10, 25, 50 mM) change_modifier->buffer_conc evaluate_peak Evaluate Peak Asymmetry buffer_conc->evaluate_peak solution Improved Peak Shape evaluate_peak->solution

Caption: Workflow to address secondary interactions.

Explanation:

  • Column Selection: Ensure you are using a modern, high-purity, end-capped C18 column. End-capping chemically modifies the silica surface to reduce the number of accessible silanol groups, thereby minimizing secondary interactions.

  • Organic Modifier: Test both acetonitrile and methanol as the organic modifier in your mobile phase. The choice of solvent can influence selectivity and peak shape.

  • Buffer Concentration: Increasing the buffer concentration can sometimes help to mask residual silanol interactions. Systematically test different buffer concentrations to find the optimal level for your separation.

Guide 3: Investigating System and Sample Effects

If peak tailing is still an issue, problems with the HPLC system or the sample itself should be considered.

Problem: Peak tailing is observed across multiple injections and is not resolved by mobile phase or column changes.

Troubleshooting Workflow:

start Unresolved Peak Tailing check_extracolumn Check for Extra-Column Volume (minimize tubing length/ID) start->check_extracolumn check_overload Investigate Sample Overload (dilute sample, reduce injection volume) start->check_overload check_frit Inspect Column Frit for Blockage check_extracolumn->check_frit check_overload->check_frit check_void Check for Column Void check_frit->check_void solution Resolution of Tailing Issue check_void->solution

Caption: Workflow for system and sample-related issues.

Explanation:

  • Extra-Column Volume: Minimize the length and internal diameter of all tubing between the injector, column, and detector to reduce dead volume.

  • Sample Overload: Prepare a dilution series of your sample and inject each concentration. If peak shape improves with dilution, you are likely overloading the column. Reduce the injection volume or sample concentration accordingly.

  • Column Frit and Void: A partially blocked column inlet frit or a void in the packing material can cause peak distortion. If suspected, reversing and flushing the column (if the manufacturer's instructions permit) or replacing the column may be necessary.

Quantitative Data Summary

ParameterChangeExpected Impact on Peak TailingRationale
Mobile Phase pH Decrease (further from pKa)DecreaseSuppresses ionization of the carboxylic acid group, leading to a single neutral species and reduced secondary interactions.
Increase (closer to pKa)IncreaseAnalyte exists as a mixture of ionized and non-ionized forms with different retention behaviors.
Buffer Concentration IncreaseDecreaseCan help to mask residual silanol interactions on the stationary phase.
DecreaseIncreaseInsufficient buffering capacity can lead to pH shifts and inconsistent ionization.
Organic Modifier % OptimizeDecreaseThe optimal percentage will provide adequate retention and good peak focusing. Too weak of a solvent can cause tailing.
Column Temperature IncreaseDecreaseImproves mass transfer kinetics and reduces mobile phase viscosity, often leading to sharper peaks.
DecreaseIncreaseSlower diffusion can exacerbate tailing.
Sample Concentration DecreaseDecreaseReduces the likelihood of column overload.
IncreaseIncreaseCan saturate the stationary phase, leading to peak distortion.

Experimental Protocol: HPLC Analysis of this compound

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on your specific instrumentation and sample matrix.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

  • Further dilute the stock solution with the mobile phase to achieve the desired concentration for analysis.

  • Filter the final sample solution through a 0.45 µm syringe filter before injection.[5]

2. HPLC Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier. A good starting point is:

    • Aqueous Phase (A): 20 mM potassium phosphate buffer, pH adjusted to 2.5 with phosphoric acid.

    • Organic Phase (B): Acetonitrile or Methanol.

  • Gradient Program (Example):

    • 0-2 min: 10% B

    • 2-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 10% B

    • 12.1-15 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm or 254 nm.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Integrate the peak for this compound.

  • Calculate the Tailing Factor (Tf) or Asymmetry Factor (As) to assess peak shape.

  • Quantify the analyte based on a calibration curve prepared from standards of known concentrations.

By following these troubleshooting guides and the experimental protocol, you can effectively address peak tailing issues and achieve reliable and accurate results in your chromatographic analysis of this compound.

References

Technical Support Center: Purification of N-Acetyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of N-Acetyl-L-phenylalanine from reaction mixtures.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.

Crystallization Issues

Question: My this compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out," the formation of a liquid phase instead of solid crystals, can be caused by several factors. Here are some troubleshooting steps:

  • Increase the Solvent Volume: The concentration of your solution may be too high. Try adding more hot solvent to fully dissolve the compound before cooling.

  • Slow Down the Cooling Process: Rapid cooling can favor oil formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help control the cooling rate.

  • Use a Different Solvent System: The current solvent may not be optimal. Consider a solvent pair where this compound is highly soluble in one solvent and poorly soluble in the other.[1]

  • Scratch the Inner Surface of the Flask: Using a glass rod to gently scratch the inside of the flask at the solution's surface can create nucleation sites, inducing crystallization.[1]

  • Add a Seed Crystal: Introducing a tiny, pure crystal of this compound to the cooled, supersaturated solution can initiate crystallization.[1]

Question: The yield of my recrystallized this compound is very low. How can I improve it?

Answer: Low yield can result from several factors. Consider the following to improve your recovery:

  • Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent required to dissolve the crude product. Excess solvent will retain more of your product in the mother liquor upon cooling.[1]

  • Ensure Complete Precipitation: Allow sufficient time for crystallization at a low temperature. Cooling in an ice bath for an extended period can maximize product precipitation.[1]

  • Avoid Premature Crystallization During Hot Filtration: If performing a hot filtration to remove insoluble impurities, pre-heat the funnel and receiving flask to prevent the product from crystallizing prematurely.[1]

  • Wash Crystals with Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to remove impurities without dissolving a significant portion of the product.[1]

Question: My this compound crystals are discolored. How can I remove the colored impurities?

Answer: Colored impurities can often be removed by treating the hot solution with activated charcoal.

  • Procedure:

    • After dissolving the crude this compound in the hot solvent, add a small amount of activated charcoal (typically 1-5% of the solute weight).

    • Swirl the mixture for a few minutes to allow the charcoal to adsorb the impurities.

    • Perform a hot gravity filtration to remove the charcoal. It is crucial to use fluted filter paper and a pre-heated funnel and receiving flask to prevent premature crystallization.[1]

Impurity and Purity Analysis Issues

Question: How can I determine the purity of my this compound sample?

Answer: The purity of this compound is typically assessed using High-Performance Liquid Chromatography (HPLC). A purity of ≥99% is generally required for pharmaceutical applications. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the presence of impurities.[1]

Question: My sample is contaminated with the D-enantiomer of N-Acetyl-phenylalanine. How can I separate the enantiomers?

Answer: The separation of D- and L-enantiomers can be a significant challenge. Here are two common approaches:

  • Enzymatic Resolution: This method utilizes the stereospecificity of enzymes. For instance, an acylase can be used to selectively hydrolyze the N-acetyl group from the L-enantiomer in a racemic mixture of N-acetyl-DL-phenylalanine. The resulting L-phenylalanine can then be separated from the unreacted N-acetyl-D-phenylalanine based on their different physical and chemical properties.

  • Chiral HPLC: This is a powerful analytical and preparative technique for separating enantiomers. It employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The choice of the chiral column and the mobile phase composition are critical for achieving good resolution.[1]

Frequently Asked Questions (FAQs)

  • What is the typical appearance of pure this compound? Pure this compound is a white to off-white fine crystalline powder or needles.[1][2]

  • What are suitable solvents for recrystallizing this compound? Commonly used solvents for the recrystallization of this compound include water, a mixture of methanol and water (e.g., 20% methanol/water), and chloroform.[1][2]

  • What is the melting point of this compound? The reported melting point of this compound is in the range of 171-173 °C.[1][2]

  • How should I store purified this compound? It is recommended to store the purified compound at 4°C.[2]

Data Presentation

Solubility of this compound
SolventSolubilityNotes
Water7.69 mg/mL (37.11 mM)Moderately soluble; solubility is pH and temperature-dependent.[3]
Dimethyl sulfoxide (DMSO)100 mg/mL (482.56 mM)Highly soluble; may require sonication.[3]
MethanolSolubleSpecific quantitative data not readily available, but generally more soluble than in water.[2]
Ethanol20 mg/mLSoluble.[2][4]
AcetoneSoluble[2]
ChloroformSparingly solubleCan be used for recrystallization.[2]
Ethyl acetateSparingly soluble[2]
Typical Purification Method Performance
Purification MethodTypical PurityTypical YieldKey Considerations
Recrystallization>98%70-90%Solvent selection is critical. Slow cooling improves crystal size and purity.
Liquid-Liquid ExtractionVariable>95%Dependent on the differential solubility of the product and impurities. Effective for separating the product after enzymatic resolution.[5][6]
Flash Chromatography>99%60-80%Good for removing closely related impurities. Requires solvent system optimization.
Chiral HPLC (preparative)>99% enantiomeric excessLower throughputUsed for separating D- and L-enantiomers.
Enzymatic ResolutionHigh enantiomeric purity~50% for each enantiomerHighly specific for one enantiomer, leaving the other unreacted.

Experimental Protocols

Protocol 1: Recrystallization from Water
  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot deionized water with heating and stirring.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and swirl for a few minutes.

  • Hot Filtration (if charcoal was used): Pre-heat a gravity filtration setup (funnel and receiving flask). Filter the hot solution through fluted filter paper to remove the charcoal or any other insoluble impurities.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Chiral HPLC Analysis
  • Sample Preparation: Prepare a standard solution of N-acetyl-DL-phenylalanine in the mobile phase at a known concentration. Prepare the sample to be analyzed by dissolving it in the mobile phase.

  • HPLC System: Use an HPLC system equipped with a UV detector and a chiral column (e.g., CHIRALPAK® AGP or a teicoplanin-based column).[7]

  • Chromatographic Conditions: Set the mobile phase composition, flow rate, and column temperature. A typical mobile phase could be a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer or water with an acidic modifier like formic acid).[7]

  • Injection and Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Interpretation: Identify the peaks corresponding to the D- and L-enantiomers based on the retention times obtained from the standard. Calculate the purity and enantiomeric excess of your sample.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis reaction_mixture Crude Reaction Mixture extraction Liquid-Liquid Extraction (Optional) reaction_mixture->extraction Isolate from aqueous phase crystallization Recrystallization reaction_mixture->crystallization Direct Crystallization extraction->crystallization filtration Filtration & Washing crystallization->filtration drying Drying filtration->drying purity_analysis Purity Analysis (HPLC, NMR) drying->purity_analysis final_product Pure this compound purity_analysis->final_product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_crystallization decision decision action action issue issue start Start Recrystallization oiling_out Product 'Oiling Out'? start->oiling_out low_yield Low Yield? oiling_out->low_yield No action_slow_cooling Slow down cooling rate Increase solvent volume Change solvent system oiling_out->action_slow_cooling Yes discolored Crystals Discolored? low_yield->discolored No action_optimize_solvent Minimize hot solvent volume Ensure complete precipitation Wash with cold solvent low_yield->action_optimize_solvent Yes pure_product Pure Crystals Obtained discolored->pure_product No action_charcoal Treat with activated charcoal Perform hot filtration discolored->action_charcoal Yes action_slow_cooling->oiling_out action_optimize_solvent->low_yield action_charcoal->discolored

References

challenges in N-Acetyl-L-phenylalanine quantification in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Acetyl-L-phenylalanine (NAP) quantification. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered when measuring NAP in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in quantifying this compound in complex matrices like plasma or serum?

A1: The primary challenges include:

  • Matrix Effects: Endogenous components in complex matrices can co-elute with NAP and interfere with its ionization in the mass spectrometer, leading to ion suppression or enhancement. This significantly affects the accuracy and reproducibility of quantification.

  • Low Endogenous Concentrations: NAP is often present at low physiological concentrations, requiring highly sensitive and optimized analytical methods for accurate detection.

  • Isomeric Specificity: Distinguishing this compound from its D-isomer can be challenging and requires specific chiral chromatography columns or derivatization techniques if baseline separation is not achieved.

  • Sample Preparation: Inefficient extraction and sample cleanup can result in low recovery of NAP and the introduction of interfering substances, compromising the quality of the analytical results.

Q2: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?

A2: To minimize matrix effects, consider the following strategies:

  • Effective Sample Preparation: Employ a robust sample preparation method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a significant portion of matrix components. Protein precipitation is a simpler but often less clean method.

  • Chromatographic Separation: Optimize your HPLC/UHPLC method to achieve good separation of NAP from co-eluting matrix components. Using a suitable column and gradient elution profile is crucial.

  • Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS), such as this compound-d5, is highly recommended. The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data analysis.

  • Dilution of the Sample: Diluting the sample can reduce the concentration of interfering matrix components, but ensure that the NAP concentration remains above the lower limit of quantification (LLOQ).

Q3: What type of internal standard is best for this compound quantification?

A3: A stable isotope-labeled internal standard (SIL-IS), such as this compound-d5 or this compound-¹³C₉, is the gold standard. A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization. This leads to the most accurate correction for matrix effects and other sources of variability. If a SIL-IS is unavailable, a structural analog can be used, but it may not compensate for all variabilities as effectively.

Troubleshooting Guides

Issue 1: Low Signal Intensity or Poor Sensitivity

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Suboptimal Mass Spectrometry Parameters Optimize MS parameters, including ionization source settings (e.g., capillary voltage, gas flow, temperature), and compound-specific parameters (e.g., collision energy, fragmentor voltage) through direct infusion of a standard solution.
Inefficient Sample Extraction Evaluate your sample preparation method. Compare different protein precipitation solvents (e.g., acetonitrile, methanol, acetone) or consider more rigorous methods like SPE or LLE. Perform recovery experiments to quantify the efficiency of your extraction.
Ion Suppression Infuse a standard solution of NAP post-column while injecting an extracted blank matrix sample. A dip in the signal at the retention time of NAP indicates ion suppression. To mitigate this, improve chromatographic separation or enhance sample cleanup.
Poor Chromatographic Peak Shape Ensure the mobile phase composition is compatible with the analyte and the column. Check for column degradation or contamination. Adjust the gradient profile to improve peak focusing.
Issue 2: High Variability in Results (Poor Precision)

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Inconsistent Sample Preparation Ensure precise and consistent execution of all sample preparation steps, including pipetting volumes and incubation times. Automation can help reduce variability.
Matrix Effects As mentioned in the FAQs, matrix effects are a major source of variability. The consistent use of a suitable internal standard is critical for correction.
Instrument Instability Check the stability of the LC-MS/MS system. Monitor system suitability parameters (e.g., retention time, peak area, and signal-to-noise ratio of the internal standard) throughout the analytical run.
Improper Integration of Chromatographic Peaks Review the peak integration parameters in your data analysis software. Ensure that peaks are being integrated consistently and accurately across all samples, standards, and quality controls.
Issue 3: Inaccurate Results (Poor Accuracy)

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Calibration Curve Issues Ensure the calibration curve is linear and covers the expected concentration range of your samples. Use a weighting factor (e.g., 1/x or 1/x²) if heteroscedasticity is observed. Prepare calibration standards in a matrix that closely matches your samples.
Interference from Isomers or Other Compounds If isomeric interference is suspected, use a chiral column for separation. For other interferences, improve the selectivity of your MRM transitions or enhance chromatographic resolution.
Degradation of Analyte Investigate the stability of this compound in the matrix under your storage and sample processing conditions. Perform freeze-thaw and bench-top stability experiments.
Incorrect Internal Standard Concentration Verify the concentration of your internal standard stock and working solutions. Ensure the correct concentration is entered into the data analysis software.

Experimental Protocols & Data

Example Protocol: this compound Quantification in Human Plasma by LC-MS/MS

This protocol is a general example and may require optimization for specific instrumentation and applications.

1. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples on ice.

  • To 50 µL of plasma in a microcentrifuge tube, add 10 µL of internal standard working solution (e.g., this compound-d5 at 500 ng/mL).

  • Vortex for 10 seconds.

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and centrifuge at 2,000 x g for 5 minutes.

  • Inject 5-10 µL onto the LC-MS/MS system.

2. LC-MS/MS Conditions

Parameter Condition
LC System UHPLC System
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate for 2 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions This compound: e.g., 208.1 -> 120.1this compound-d5: e.g., 213.1 -> 125.1

3. Quantitative Data Summary (Example)

The following table summarizes typical performance characteristics for an optimized this compound quantification assay. Actual values will vary depending on the specific method and instrumentation.

Parameter Typical Value
Linear Range 1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (%Bias) ± 15%
Extraction Recovery > 85%
Matrix Effect 90 - 110% (with IS correction)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute inject Injection reconstitute->inject lc_sep LC Separation (C18 Column) inject->lc_sep ms_detect MS/MS Detection (MRM Mode) lc_sep->ms_detect integrate Peak Integration ms_detect->integrate calibrate Calibration Curve (Analyte/IS Ratio) integrate->calibrate quantify Quantification calibrate->quantify

Caption: Workflow for this compound quantification.

troubleshooting_logic cluster_signal Low Signal? cluster_variability High Variability? cluster_accuracy Inaccurate? start Poor Result (Low Signal, High Variability, or Inaccuracy) check_ms Optimize MS Parameters start->check_ms check_prep Review Sample Prep Consistency start->check_prep check_cal Validate Calibration Curve start->check_cal check_extraction Evaluate Extraction Recovery check_ms->check_extraction check_suppression Investigate Ion Suppression check_extraction->check_suppression check_is Verify Internal Standard Use check_prep->check_is check_instrument Assess Instrument Stability check_is->check_instrument check_interference Check for Interferences check_cal->check_interference check_stability Assess Analyte Stability check_interference->check_stability

Caption: Troubleshooting logic for NAP quantification issues.

minimizing impurity formation in N-Acetyl-L-phenylalanine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurity formation during the synthesis of N-Acetyl-L-phenylalanine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory-scale synthesis involves the acetylation of L-phenylalanine using acetic anhydride.[1][2] Enzymatic synthesis using acetyl-CoA and L-phenylalanine is also a known method, often employed in biological systems.

Q2: What are the critical parameters to control during the synthesis to ensure high purity?

A2: Key parameters include reaction temperature, the molar ratio of reactants, and the choice of base and solvent. Careful control of these factors is crucial to minimize side reactions and impurity formation, such as racemization and the formation of di-acetylated byproducts.

Q3: How can I monitor the progress of the N-acetylation reaction?

A3: The reaction progress can be effectively monitored using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC).[1][2] NMR can be used to observe the decrease in the signal corresponding to the L-phenylalanine starting material and the increase in the signal for the this compound product.[2]

Troubleshooting Guides

Issue 1: Low Yield of this compound

Q: I am consistently obtaining a low yield of my final product. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors throughout the experimental process. Here are some common causes and their solutions:

  • Incomplete Reaction:

    • Solution: Ensure the reaction goes to completion by monitoring it using TLC or HPLC. If the reaction has stalled, consider increasing the reaction time or temperature. However, be cautious as excessive heat can promote impurity formation. Ensure your starting materials are of high purity and are used in the correct stoichiometric ratios.

  • Product Loss During Workup:

    • Solution: Significant product can be lost during extraction and washing steps. Ensure the pH of the aqueous layer is optimized to minimize the solubility of this compound. Use a minimal amount of cold solvent to wash the final product to prevent it from dissolving.

  • Inefficient Crystallization:

    • Solution: To maximize crystal formation, ensure the solution is sufficiently cooled, potentially in an ice bath. If crystals do not form, try scratching the inside of the flask with a glass rod to create nucleation sites or adding a seed crystal of pure this compound. The choice of recrystallization solvent is also critical; a solvent in which the product is highly soluble when hot and poorly soluble when cold is ideal.[3]

Issue 2: Presence of D-Enantiomer (Racemization)

Q: My final product is contaminated with the D-enantiomer of N-Acetyl-phenylalanine. What causes this racemization and how can I prevent it?

A: Racemization, the conversion of the L-enantiomer to a mixture of D and L enantiomers, is a significant challenge in N-acetyl-amino acid synthesis.

  • Mechanism of Racemization: The condensation of N-protected chiral amino acids can be accompanied by racemization at the α-proton.[4] This can occur through the formation of an oxazolone intermediate, especially when coupling agents are used. The strength of the base employed can also promote the deprotonation of the activated amino acid, leading to a loss of stereochemical purity.[4]

  • Prevention Strategies:

    • Choice of Base: The basicity and steric hindrance of the organic base used have a significant influence on racemization.[5] Weaker bases or sterically hindered bases are generally preferred. For instance, using pyridine as a base has been shown to reduce racemization compared to stronger bases like DIPEA.[6][7]

    • Coupling Agent: When using coupling agents like TBTU for amidation reactions, the risk of racemization is high.[6][7] The addition of racemization suppressors like 1-hydroxybenzotriazole (HOBt) can mitigate this issue by forming a more reactive ester that is less prone to racemization.[4]

    • Temperature Control: Lowering the reaction temperature can help to minimize racemization.[6]

Issue 3: Discolored Product

Q: The this compound crystals I obtained are discolored. How can I remove these colored impurities?

A: Colored impurities can often be removed by treating the crude product with activated charcoal during recrystallization.

  • Procedure:

    • Dissolve the crude this compound in a suitable hot solvent.

    • Add a small amount of activated charcoal (typically 1-5% by weight of the solute) to the hot solution.

    • Swirl the mixture for a few minutes to allow the charcoal to adsorb the colored impurities.

    • Perform a hot gravity filtration to remove the activated charcoal. It is crucial to use a pre-heated funnel and receiving flask to prevent premature crystallization of the product.[3]

    • Allow the filtrate to cool slowly to form pure, colorless crystals.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline for the N-acetylation of L-phenylalanine using acetic anhydride.

  • Dissolution: Dissolve L-phenylalanine in an appropriate aqueous alkaline solution (e.g., 2N NaOH).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Acetylation: With constant stirring, add acetic anhydride and an aqueous solution of a base (e.g., 2N NaOH) portion-wise at regular intervals while maintaining the temperature at 0°C.

  • Reaction Monitoring: Monitor the reaction progress using TLC or HPLC until the L-phenylalanine is consumed.

  • Acidification: After the reaction is complete, acidify the solution with an appropriate acid (e.g., 6N sulfuric acid) to a pH of approximately 1.0. This will precipitate the this compound.

  • Crystallization and Isolation: Cool the mixture to induce crystallization. Collect the crude product by vacuum filtration and wash with a small amount of cold water.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., water) to obtain pure this compound.[8][9]

Data Presentation

Table 1: Reaction Parameters for N-Acetylation of L-Phenylalanine

ParameterRecommended ConditionRationale
Reactants L-Phenylalanine, Acetic AnhydrideCommon and effective reagents for N-acetylation.[2]
Solvent Aqueous Acetic Acid (e.g., 80 wt%)Acts as a solvent for L-phenylalanine.[2]
Base Sodium HydroxideTo deprotonate the amino group and neutralize the formed acetic acid.
Temperature 0°C during additionMinimizes side reactions and potential racemization.
Monitoring NMR or HPLCTo track the consumption of starting material and formation of the product.[2]

Table 2: Troubleshooting Guide Summary

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction, product loss during workup, inefficient crystallization.Monitor reaction to completion, optimize pH during extraction, use cold solvent for washing, employ proper crystallization techniques.[3]
Racemization Strong base, activating agent, high temperature.Use a weaker or sterically hindered base, add racemization suppressors, lower the reaction temperature.[4][6][7]
Discoloration Presence of colored impurities.Treat with activated charcoal during recrystallization.[3]
Unreacted L-Phe Insufficient acetylating agent, short reaction time.Use a slight excess of acetic anhydride, ensure reaction goes to completion.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start L-Phenylalanine dissolution Dissolve in Aqueous Base start->dissolution acetylation Add Acetic Anhydride & Base at 0°C dissolution->acetylation monitoring Monitor Reaction (TLC/HPLC) acetylation->monitoring acidification Acidify to pH ~1 monitoring->acidification crystallization Crystallize & Isolate Crude Product acidification->crystallization recrystallization Recrystallize from Suitable Solvent crystallization->recrystallization charcoal Activated Charcoal (if discolored) recrystallization->charcoal Optional filtration Hot Filtration charcoal->filtration cooling Cool to Crystallize filtration->cooling isolation Isolate Pure Product cooling->isolation purity_check Purity Analysis (HPLC, NMR) isolation->purity_check enantiomeric_purity Chiral HPLC purity_check->enantiomeric_purity If racemization is suspected impurity_formation cluster_main Main Reaction Pathway cluster_impurities Impurity Formation Pathways l_phe L-Phenylalanine acetylated_product This compound l_phe->acetylated_product Acetic Anhydride Base unreacted_phe Unreacted L-Phenylalanine l_phe->unreacted_phe Incomplete Reaction diacetylated Diacetylated Phenylalanine l_phe->diacetylated Excess Acetic Anhydride Harsh Conditions d_enantiomer N-Acetyl-D-phenylalanine (Racemization) acetylated_product->d_enantiomer Base/Heat Induced Epimerization troubleshooting_guide cluster_yield Low Yield cluster_purity Purity Issues start Problem Encountered incomplete_rxn Incomplete Reaction? start->incomplete_rxn workup_loss Loss during Workup? start->workup_loss poor_cryst Poor Crystallization? start->poor_cryst racemization Racemization Detected? start->racemization discoloration Product Discolored? start->discoloration unreacted_sm Unreacted Starting Material? start->unreacted_sm sol_incomplete_rxn Increase reaction time/temp Check stoichiometry incomplete_rxn->sol_incomplete_rxn Yes sol_workup_loss Optimize extraction pH Use cold wash solvent workup_loss->sol_workup_loss Yes sol_poor_cryst Optimize solvent Seed/Scratch flask poor_cryst->sol_poor_cryst Yes sol_racemization Use weaker base Lower temperature racemization->sol_racemization Yes sol_discoloration Use activated charcoal discoloration->sol_discoloration Yes sol_unreacted_sm Ensure sufficient acetylating agent unreacted_sm->sol_unreacted_sm Yes

References

Technical Support Center: Enhancing Enzymatic N-Acetyl-L-phenylalanine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of enzymatic N-Acetyl-L-phenylalanine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzyme used for the synthesis of this compound?

The primary enzyme that catalyzes the synthesis of this compound is Acetyl-CoA:L-phenylalanine N-acetyltransferase (EC 2.3.1.53). This enzyme facilitates the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the amino group of L-phenylalanine.

Q2: What are the substrates required for this enzymatic reaction?

The two substrates for this reaction are acetyl-CoA and L-phenylalanine.

Q3: What is the optimal pH for this enzymatic synthesis?

The optimal pH for the activity of acetyl-CoA:L-phenylalanine alpha-N-acetyltransferase is approximately 8.0. Maintaining the pH at this level is crucial for maximizing enzyme activity and, consequently, the reaction yield.

Q4: How can I monitor the progress of the reaction?

The progress of the reaction can be monitored by tracking the consumption of the substrates (L-phenylalanine and acetyl-CoA) and the formation of the product (this compound). A common and effective method for this is High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic synthesis of this compound and provides potential solutions.

Problem Potential Cause Troubleshooting Steps
Low Yield Suboptimal Reaction Conditions: Incorrect pH, temperature, or substrate concentrations.- pH: Ensure the reaction buffer is maintained at pH 8.0. Use a reliable pH meter and fresh buffer solutions. - Temperature: While the optimal temperature may vary slightly depending on the specific enzyme source, start with a temperature around 37°C and optimize by testing a range (e.g., 25-45°C). - Substrate Concentration: An improper ratio of L-phenylalanine to acetyl-CoA can limit the reaction rate. Experiment with varying the concentrations of both substrates to find the optimal ratio for your system.
Enzyme Inactivity or Instability: Poor quality, denaturation, or presence of inhibitors.- Enzyme Quality: Use a freshly prepared or properly stored enzyme. Check for an expiration date if using a commercial product. - Enzyme Denaturation: Avoid exposing the enzyme to extreme temperatures or pH values outside its stability range during storage and the reaction. - Inhibitors: The presence of inhibitors in your reaction mixture can significantly reduce enzyme activity. Ensure high purity of substrates and use clean glassware. Some metal ions or other small molecules can act as inhibitors.
Poor Mixing: Inadequate mixing can lead to a non-homogenous reaction mixture.- Ensure the reaction mixture is well-agitated throughout the experiment using a magnetic stirrer or shaker to maintain a uniform distribution of enzyme and substrates.
Presence of Impurities in the Final Product Substrate Impurities: Impurities in L-phenylalanine or acetyl-CoA.- Use substrates of the highest possible purity to minimize the formation of side products.
Enzyme Side Activities: The enzyme preparation may have other activities leading to byproducts.- If significant side products are observed, consider further purification of the enzyme or screening for a more specific enzyme.
Product Degradation: The product may be unstable under the reaction or purification conditions.- Perform purification steps at low temperatures and under neutral or slightly acidic conditions to minimize degradation.
Difficulty in Product Purification Co-elution with Unreacted Substrates or Byproducts: Similar chemical properties make separation challenging.- Chromatography Optimization: Optimize the purification protocol. For HPLC, this may involve adjusting the mobile phase composition, using a different gradient, or trying a different type of column (e.g., a C18 reversed-phase column). - Recrystallization: This can be an effective method for purifying the final product and removing soluble impurities.
Low Product Concentration: Difficulty in isolating the product due to very low yield.- Concentrate the reaction mixture before purification using techniques like rotary evaporation.

Data Presentation

The following tables provide an example of how to structure quantitative data for optimizing the synthesis of this compound. Note: The values presented here are for illustrative purposes and should be optimized for your specific experimental conditions.

Table 1: Effect of pH on Relative Enzyme Activity

pHRelative Activity (%)
6.045
7.085
8.0 100
9.070
10.030

Table 2: Effect of Temperature on Reaction Yield

Temperature (°C)Reaction Yield (%)
2565
3078
37 92
4580
5555

Table 3: Effect of Substrate Concentration on Initial Reaction Rate

L-phenylalanine (mM)Acetyl-CoA (mM)Initial Rate (µmol/min/mg enzyme)
1150
55200
10 10 350
2020360
5050365

Experimental Protocols

Protocol 1: General Enzymatic Synthesis of this compound

This protocol provides a general procedure for the enzymatic synthesis of this compound.

Materials:

  • Acetyl-CoA:L-phenylalanine N-acetyltransferase

  • L-phenylalanine

  • Acetyl-CoA

  • Tris-HCl buffer (1 M, pH 8.0)

  • Deionized water

  • Reaction vessel (e.g., microcentrifuge tube or small flask)

  • Incubator or water bath

  • HPLC system for analysis

Procedure:

  • Prepare the reaction mixture in the reaction vessel. For a 1 mL reaction, a typical starting composition is:

    • 100 µL of 1 M Tris-HCl buffer (pH 8.0) to a final concentration of 100 mM.

    • 10 mM L-phenylalanine (from a stock solution).

    • 10 mM Acetyl-CoA (from a stock solution).

    • Add an appropriate amount of Acetyl-CoA:L-phenylalanine N-acetyltransferase (the optimal amount should be determined empirically).

    • Add deionized water to bring the final volume to 1 mL.

  • Gently mix the components.

  • Incubate the reaction mixture at the optimal temperature (e.g., 37°C) for a predetermined time (e.g., 1-4 hours).

  • To monitor the reaction, withdraw aliquots at different time points (e.g., 0, 30, 60, 120, and 240 minutes).

  • Stop the reaction in the aliquots by adding a quenching agent (e.g., an equal volume of 1 M HCl or by heating).

  • Analyze the samples by HPLC to determine the concentration of this compound.

Protocol 2: Purification of this compound by HPLC

This protocol outlines a starting point for purifying the product using HPLC.

Instrumentation:

  • HPLC system with a UV detector.

Conditions (starting point for optimization):

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or 254 nm.

  • Injection Volume: 10-20 µL.

Visualizations

Enzymatic_Synthesis_Pathway cluster_substrates Substrates cluster_products Products L-phenylalanine L-phenylalanine Enzyme Acetyl-CoA:L-phenylalanine N-acetyltransferase L-phenylalanine->Enzyme Acetyl-CoA Acetyl-CoA Acetyl-CoA->Enzyme This compound This compound Enzyme->this compound CoA CoA Enzyme->CoA

Caption: Enzymatic synthesis of this compound.

Experimental_Workflow A 1. Reaction Setup (Substrates + Enzyme + Buffer) B 2. Incubation (Optimized Temperature & Time) A->B C 3. Reaction Quenching B->C D 4. Product Analysis (e.g., HPLC) C->D E 5. Data Interpretation (Yield Calculation) D->E F Yield Optimal? E->F G 6. Product Purification F->G Yes H Adjust Reaction Conditions (pH, Temp, Concentrations) F->H No H->A

Caption: General experimental workflow for yield optimization.

Troubleshooting_Logic Start Low Yield Check_Conditions Reaction Conditions Optimal? Start->Check_Conditions Check_Enzyme Enzyme Active? Check_Conditions->Check_Enzyme Yes Optimize_Conditions Optimize pH, Temperature, Substrate Concentrations Check_Conditions->Optimize_Conditions No Check_Substrates Substrates Pure? Check_Enzyme->Check_Substrates Yes Replace_Enzyme Use Fresh/New Enzyme Check_Enzyme->Replace_Enzyme No Purify_Substrates Use High-Purity Substrates Check_Substrates->Purify_Substrates No Success Yield Enhanced Check_Substrates->Success Yes Optimize_Conditions->Start Replace_Enzyme->Start Purify_Substrates->Start

Caption: Troubleshooting decision tree for low yield.

Technical Support Center: Optimization of Derivatization Reactions for N-Acetyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of N-Acetyl-L-phenylalanine.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization strategies for this compound?

A1: The most common derivatization strategies for this compound are aimed at increasing its volatility for gas chromatography (GC) analysis or enhancing its detectability for high-performance liquid chromatography (HPLC). These strategies primarily involve:

  • Esterification: The carboxylic acid group is converted to an ester, typically a methyl ester. This is a common method for preparing samples for GC-MS analysis.[1][2][3]

  • Amidation: The carboxylic acid group is reacted with an amine to form an amide. This can be used to couple this compound to other molecules.

  • Silylation: Active hydrogens on the carboxylic acid and amide groups are replaced with a silyl group, such as a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. This method is also widely used for GC-MS analysis.[4][5]

Q2: I am seeing low yields in my esterification reaction. What are the potential causes and solutions?

A2: Low yields in the esterification of this compound can be attributed to several factors. Here are some common causes and their respective solutions:

  • Inefficient Reaction Conditions: Conventional heating methods like refluxing may result in lower yields and longer reaction times.[6]

    • Solution: Consider using microwave irradiation, which has been shown to be more effective in esterifying this compound, leading to higher yields in shorter times.[1][6]

  • Inappropriate Reagents: The choice of coupling reagents and bases is critical. For instance, when using Mukaiyama's reagents, nucleophilic anions can lead to non-reactive coupling agents.[1][6]

    • Solution: Utilize modified Mukaiyama's reagents with non-nucleophilic anions (e.g., EtSO₄⁻, Tf₂N⁻).[1][6] Also, consider using a less toxic base like 1-methylimidazole instead of triethylamine or tributylamine.[6]

  • Presence of Water: Silylation reactions, in particular, are highly sensitive to moisture, which can lead to poor reaction yield and instability of the derivatized analytes.[4]

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Samples should be completely dry, which can be achieved by lyophilization or evaporation under a stream of nitrogen.[4][7]

Q3: My derivatized this compound shows signs of racemization. How can I minimize this?

A3: Racemization at the α-carbon of this compound is a significant concern during derivatization, particularly during amidation reactions.

  • Base-Induced Racemization: The use of strong, non-nucleophilic bases like diisopropylethylamine (DIPEA) in combination with coupling agents like TBTU can promote racemization.[8]

    • Solution: The choice of base can significantly impact the degree of racemization. Studies have shown that using a weaker base like pyridine can help to reduce racemization.[8] Lowering the reaction temperature can also have a positive effect on preserving the stereochemistry.[8]

  • Monitoring Optical Purity: It is crucial to assess the optical purity of the product.

    • Solution: The optical rotation of the N-acetyl phenylalanine methyl ester can be measured and compared to literature values to determine the enantiomeric excess.[1][6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete Derivatization Insufficient reaction time or temperature.Optimize reaction time and temperature. For silylation with MTBSTFA, heating at 100°C for 4 hours has been effective.[4] For esterification, microwave irradiation at 80°C can significantly increase yield.[6]
Improper pH.For derivatization reactions targeting amine groups (not directly applicable to the acetylated amine of this compound but relevant for the free amino acid), the pH should be optimized. Basic conditions (pH 8-10) are typically required to deprotonate the amine group.[9] For reactions involving the carboxylic acid, acidic or basic catalysis might be necessary depending on the specific method.
Multiple Peaks in GC-MS/HPLC Formation of multiple derivative products or incomplete derivatization.Optimize derivatization conditions (reagent concentration, temperature, and time) to favor the formation of a single, stable product.[10] Ensure the sample is completely dry before silylation to avoid side reactions.[4]
Degradation of the analyte or derivative.Avoid excessive heat, which can lead to degradation.[9] N-Acetyl-L-glutamic acid, a related compound, is known to degrade at low pH and high temperatures.[10]
Poor Chromatographic Peak Shape Secondary interactions with the stationary phase.For HPLC, adjust the mobile phase pH to ensure the analyte is in a single ionic form. The use of an ion-pairing reagent can also improve peak shape.[10]
Column overload.Reduce the injection volume or the concentration of the sample.[10]
Irreproducible Results Variability in derivatization efficiency.Automate the derivatization process if possible to ensure consistent reaction times and reagent volumes.[10]
Instability of the derivatized sample.Analyze the derivatized samples as soon as possible. Some derivatives may not be stable over long periods.

Quantitative Data Summary

Table 1: Comparison of Reflux vs. Microwave Irradiation for the Esterification of this compound

MethodReaction Time (min)Temperature (°C)Yield (%)
Reflux1066~15
Reflux2066~25
Reflux3066~30
Microwave1066~20
Microwave2066~35
Microwave3066~38

Reaction Conditions: 2.0 mmol this compound, 5.0 mL methanol, 2.4 mmol [2-ClMePy]I, 4.8 mmol 1-methylimidazole.[1][6]

Table 2: Effect of Microwave Irradiation Time on the Yield of this compound Methyl Ester at 80°C

Reaction Time (min)Yield (%)
5~45
10~65
15~75
20~80
25~80

Reaction Conditions: 2.0 mmol this compound, 5.0 mL methanol, 2.4 mmol [2-ClMePy]I, 4.8 mmol 1-methylimidazole, 80°C.[1][6]

Experimental Protocols

Protocol 1: Microwave-Assisted Esterification using Modified Mukaiyama's Reagent [1][6]

  • Materials: this compound, methanol, [2-ClMePy]I (a modified Mukaiyama's reagent), 1-methylimidazole.

  • Procedure: a. In a microwave reaction vessel, combine this compound (2.0 mmol), methanol (5.0 mL), [2-ClMePy]I (2.4 mmol), and 1-methylimidazole (4.8 mmol). b. Seal the vessel and place it in a microwave reactor. c. Irradiate the mixture at 80°C for 20 minutes. d. After cooling, the reaction mixture can be worked up to isolate the this compound methyl ester.

Protocol 2: Silylation for GC-MS Analysis [4]

  • Materials: this compound sample, N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), acetonitrile, sodium bicarbonate.

  • Procedure: a. Dry a sample of this compound completely in a reaction vial. b. Add 100 µL of neat MTBSTFA, followed by 100 µL of acetonitrile. c. Heat the mixture at 100°C for 4 hours. d. Neutralize the sample with sodium bicarbonate. e. The sample is now ready for GC-MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_derivatization Derivatization Reaction cluster_workup Work-up & Analysis start Start: this compound Sample dry Dry Sample (Lyophilization or N2 Stream) start->dry add_reagents Add Derivatization Reagents (e.g., MTBSTFA, Acetonitrile) dry->add_reagents react React (e.g., Heat at 100°C for 4h) add_reagents->react neutralize Neutralize (e.g., with Sodium Bicarbonate) react->neutralize analyze GC-MS or HPLC Analysis neutralize->analyze

Caption: Experimental workflow for the derivatization of this compound.

esterification_pathway reactant This compound product This compound Methyl Ester reactant->product Esterification reagent Methanol (CH3OH) + Acid Catalyst (e.g., H2SO4) water Water (H2O) product->water +

Caption: Reaction pathway for the esterification of this compound.

References

improving the resolution of N-Acetyl-L-phenylalanine from its isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the resolution of N-Acetyl-L-phenylalanine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the separation of this compound from its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving racemic N-Acetyl-DL-phenylalanine?

A1: The main techniques for resolving N-Acetyl-DL-phenylalanine include enzymatic resolution, chemical resolution via diastereomeric salt formation, and preferential crystallization.[1][2] Enzymatic resolution often employs acylases that selectively hydrolyze the N-acetyl group from the L-enantiomer.[1][3][4] Chemical resolution involves using a chiral resolving agent to form diastereomeric salts that can be separated by crystallization.[2][5] Preferential crystallization takes advantage of the different crystallization behaviors of the enantiomers under specific conditions.[1]

Q2: Which resolution method is most suitable for industrial-scale production?

A2: For large-scale applications, chemical resolution by forming diastereomeric salts is often preferred due to its efficiency and cost-effectiveness.[2] Enzymatic resolution can also be adapted for continuous processes, making it a viable option for industrial production.[1][3] Chromatographic methods, while effective for analysis, are generally considered too expensive and time-consuming for large-scale manufacturing.[2]

Q3: How can I determine the enantiomeric purity of my resolved this compound?

A3: The enantiomeric purity of this compound is commonly determined using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.[6][7] Capillary Electrophoresis (CE) is another high-resolution technique that can be used for enantiomeric separation.[6] Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to quantify the concentration of reactants and products, providing information about the reaction's progress and purity of the final product.[8][9]

Troubleshooting Guides

Enzymatic Resolution

This method typically involves the use of an enzyme, such as Acylase I, which selectively catalyzes the deacetylation of this compound to L-phenylalanine, leaving the N-Acetyl-D-phenylalanine unreacted.

Issue 1: Low or No Enzyme Activity

  • Possible Cause: Incorrect pH or temperature.

    • Solution: Ensure the reaction buffer pH is optimal for the specific acylase being used (typically around pH 7.5-8.0 for Penicillin G Acylase).[10] Verify that the reaction temperature is maintained within the enzyme's active range (e.g., 37°C).[10]

  • Possible Cause: Enzyme inhibition.

    • Solution: By-products such as ammonium acetate can inhibit enzyme activity.[3][4] Consider methods to remove by-products during the reaction or use a whole-cell biocatalyst to protect the enzyme. It's also possible that the substrate solution contains inhibitors; ensure high-purity reagents are used.

  • Possible Cause: Poor enzyme quality or improper storage.

    • Solution: Use a fresh batch of enzyme or one that has been stored according to the manufacturer's recommendations. If using a recovered enzyme, ensure the recovery process (e.g., ultrafiltration) did not lead to significant deactivation.[3]

Issue 2: Low Yield of L-Phenylalanine

  • Possible Cause: Incomplete reaction.

    • Solution: Monitor the reaction progress using techniques like HPLC or by tracking the consumption of base (e.g., NaOH) with a pH-stat.[10] Allow the reaction to proceed until the desired conversion (ideally around 50%) is achieved.

  • Possible Cause: Racemization of the starting material or product.

    • Solution: While less common in enzymatic resolutions, ensure the reaction conditions are not promoting racemization. Maintain a neutral to slightly alkaline pH.

Issue 3: Difficulty Separating L-Phenylalanine from N-Acetyl-D-phenylalanine

  • Possible Cause: Similar solubilities of the product and unreacted substrate.

    • Solution: Adjust the pH of the reaction mixture. At an acidic pH (e.g., ~5.0), the unreacted N-Acetyl-D-phenylalanine may precipitate and can be removed by filtration.[10] Alternatively, perform an extraction with an organic solvent like ethyl acetate at an acidic pH (e.g., 2-3) to separate the N-acetylated D-enantiomer from the aqueous solution containing the L-phenylalanine.[10]

Chemical Resolution via Diastereomeric Salt Formation

This method involves reacting racemic N-Acetyl-DL-phenylalanine with a chiral resolving agent to form a pair of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.

Issue 1: Diastereomeric Salt Fails to Precipitate

  • Possible Cause: Incorrect solvent.

    • Solution: The choice of solvent is critical for successful diastereomeric salt crystallization. Water is a commonly used and effective solvent.[2] The use of other solvents, like methanol, might increase the solubility of the diastereomeric salts, leading to lower yields and optical purity.[2]

  • Possible Cause: Insufficient concentration.

    • Solution: Ensure the solution is supersaturated with respect to the less soluble diastereomeric salt. This can be achieved by concentrating the solution or by cooling it.

  • Possible Cause: Inappropriate pH.

    • Solution: The pH of the solution should be adjusted to facilitate salt formation. For the resolution of DL-phenylalanine methyl ester with N-acetyl-D-phenylglycine, a pH of 5-6 is recommended.[2]

Issue 2: Low Diastereomeric Excess (d.e.) of the Crystallized Salt

  • Possible Cause: Co-precipitation of the more soluble diastereomeric salt.

    • Solution: Optimize the crystallization conditions. This may involve adjusting the cooling rate, the solvent system, or the molar ratio of the resolving agent to the racemate.[2] A slower cooling rate generally favors the formation of purer crystals.

  • Possible Cause: Low optical purity of the resolving agent.

    • Solution: The optical purity of the resolving agent directly impacts the effectiveness of the resolution.[2] Use a resolving agent with the highest possible optical purity.

Issue 3: Difficulty Recovering the Resolving Agent

  • Possible Cause: Inefficient extraction or precipitation.

    • Solution: After separating the diastereomeric salt, the resolving agent can be recovered. For example, after isolating the salt of L-phenylalanine methyl ester and N-acetyl-D-phenylglycine, the resolving agent can be recovered by dissolving the salt in water, acidifying the solution (e.g., to pH 2 with HCl), and then filtering the precipitated resolving agent.[2]

Preferential Crystallization

This technique relies on inducing the crystallization of one enantiomer from a supersaturated solution of the racemate by seeding with crystals of the desired enantiomer.

Issue 1: Spontaneous Crystallization of the Unwanted Enantiomer

  • Possible Cause: Solution is supersaturated with respect to both enantiomers.

    • Solution: Carefully control the level of supersaturation. The solution should be supersaturated with respect to the desired enantiomer but not the unwanted one. This requires precise control of concentration and temperature.

  • Possible Cause: Contamination with crystals of the unwanted enantiomer.

    • Solution: Ensure that all glassware and equipment are scrupulously clean and free from any crystalline residues. Use high-purity seed crystals of the desired enantiomer.

Issue 2: Low Enantiomeric Excess (e.e.) in the Crystalline Product

  • Possible Cause: The homochiral interactions are not significantly stronger than the heterochiral interactions at the crystal-solution interface.[11]

    • Solution: This is an inherent property of the system. However, optimizing crystallization conditions such as solvent, temperature, and additives may enhance the selectivity.

  • Possible Cause: The crystallization process is too rapid.

    • Solution: A slower crystallization rate, achieved by a smaller degree of supersaturation or a slower cooling rate, can improve the enantiomeric excess of the product.

Quantitative Data Summary

Table 1: Comparison of Resolving Agents for DL-Phenylalanine Methyl Ester

EntryResolving AgentInsoluble Diastereomeric Salt ConfigurationYield (%)aReference
1N-acetyl-D-phenylglycineL-phenylalanine methyl ester·N-acetyl-D-phenylglycine91.5[2]
2(+)-Dibenzoyl-D-tartaric acidD-phenylalanine methyl ester·Dibenzoyl-D-tartaric acid6.5[2]
3N-acetyl-D-phenylalanineL-phenylalanine methyl ester·N-acetyl-D-phenylalanine93.1[2]
4L-phenylalanine–b0[2]
5D-tartaric acid–b0[2]
a Calculated based on the amount of the resolving agent.
b No diastereomeric salt formed.

Table 2: Yield of D-Phenylalanine Methyl Ester with Different Resolving Agents

EntryResolving AgentYield of D-Phenylalanine Methyl Ester (%)aReference
1N-acetyl-D-phenylglycine81.2[2][12]
2(+)-Dibenzoyl-D-tartaric acid6.5[2]
3N-acetyl-D-phenylalanine-[2]
a Calculated based on the amount of DL-phenylalanine methyl ester.

Experimental Protocols

Protocol 1: Enzymatic Resolution of N-Acetyl-DL-phenylalanine

This protocol is a generalized procedure based on the principles of enzymatic hydrolysis.

  • Substrate Preparation: Prepare an aqueous solution of N-Acetyl-DL-phenylalanine. The concentration will depend on the specific enzyme and conditions.

  • pH and Temperature Adjustment: Adjust the pH of the solution to the optimal range for the chosen acylase (e.g., 7.5-8.0) using a suitable base like NaOH.[10] Bring the solution to the optimal reaction temperature (e.g., 37°C).[10]

  • Enzyme Addition: Add the acylase (either free or immobilized) to the reaction mixture.

  • Reaction Monitoring: Maintain the pH at the setpoint by the controlled addition of a base. The consumption of the base is proportional to the extent of the reaction.[10] Alternatively, monitor the reaction progress by taking samples periodically and analyzing them by HPLC.[10]

  • Reaction Termination: Once the desired conversion (typically ~50%) is reached, stop the reaction. If using an immobilized enzyme, it can be removed by filtration for reuse.[10]

  • Product Separation:

    • Adjust the pH of the reaction mixture to approximately 5.0 with an acid (e.g., 1 M HCl) to precipitate the unreacted N-Acetyl-D-phenylalanine.[10]

    • Collect the precipitate by filtration.

    • The filtrate contains the desired L-phenylalanine, which can be further purified by crystallization or other methods.

    • Alternatively, at an acidic pH (e.g., 2-3), extract the N-Acetyl-D-phenylalanine with an organic solvent like ethyl acetate.[10] The aqueous layer will contain the L-phenylalanine.

Protocol 2: Chemical Resolution of DL-Phenylalanine Methyl Ester using N-Acetyl-D-phenylglycine

This protocol is based on the procedure described by Wang et al. (2015).[2]

  • Reaction Setup: In a flask, dissolve DL-phenylalanine methyl ester (0.1 mol) in water (40 mL).

  • Addition of Resolving Agent: Add N-acetyl-D-phenylglycine (0.05 mol) to the solution.

  • pH Adjustment and Crystallization: Maintain the pH of the mixture at 5-6 and stir in an ice bath for 2 hours.

  • Isolation of Diastereomeric Salt: Filter the reaction mixture to collect the crude crystalline salt of L-phenylalanine methyl ester and N-acetyl-D-phenylglycine. Wash the crystals with water.

  • Recovery of D-enantiomer: The filtrate contains the D-phenylalanine methyl ester. This can be isolated and purified, for example, by recrystallization from methanol.[2]

  • Recovery of Resolving Agent:

    • Dissolve the collected crystalline salt in water (100 mL).

    • Adjust the pH to 2 with hydrochloric acid (3 mol L-1).

    • Cool the mixture to 4°C to precipitate the N-acetyl-D-phenylglycine.

    • Collect the recycled resolving agent by filtration.[2]

Visualizations

Enzymatic_Resolution_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_separation Separation cluster_products Products racemic_mix N-Acetyl-DL-phenylalanine in Aqueous Buffer reaction_vessel Add Acylase (pH & Temp Control) racemic_mix->reaction_vessel Substrate ph_adjust Acidify to pH ~2-5 reaction_vessel->ph_adjust Reaction Mixture filtration Filtration / Extraction ph_adjust->filtration l_phe L-Phenylalanine (Aqueous Solution) filtration->l_phe Filtrate / Aqueous Phase d_isomer N-Acetyl-D-phenylalanine (Precipitate/Organic Phase) filtration->d_isomer Solid / Organic Phase Chemical_Resolution_Workflow cluster_crystallization Diastereomeric Salt Formation cluster_d_path D-Isomer Isolation cluster_l_path L-Isomer & Resolving Agent Recovery racemic_ester DL-Phenylalanine Methyl Ester in Water mixing Mix & Adjust pH to 5-6 Cool in Ice Bath racemic_ester->mixing resolving_agent N-Acetyl-D-phenylglycine (Resolving Agent) resolving_agent->mixing filtration1 Filter mixing->filtration1 filtrate Filtrate containing D-Phenylalanine Methyl Ester filtration1->filtrate Mother Liquor salt_crystal Crystalline Salt: L-Phe-Me Ester · N-Ac-D-Phg filtration1->salt_crystal Solid d_product Purified D-Phenylalanine Methyl Ester filtrate->d_product Purify dissolve Dissolve in Water Acidify to pH 2 salt_crystal->dissolve filtration2 Filter dissolve->filtration2 recovered_agent Recovered N-Acetyl-D-phenylglycine filtration2->recovered_agent Solid l_product_sol Solution of L-Phenylalanine Methyl Ester Hydrochloride filtration2->l_product_sol Filtrate

References

Technical Support Center: Overcoming Poor Fragmentation of N-Acetyl-L-phenylalanine in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for mass spectrometry analysis of N-Acetyl-L-phenylalanine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to poor fragmentation of this analyte.

Frequently Asked questions (FAQs)

Q1: What is this compound and why can its fragmentation be challenging?

This compound is the N-acetylated form of the amino acid L-phenylalanine. In mass spectrometry, achieving efficient and informative fragmentation can sometimes be challenging due to the stability of the precursor ion and the nature of its chemical structure. The acetyl group can influence charge distribution and fragmentation pathways, potentially leading to a limited number of fragment ions or low fragment ion intensities under suboptimal conditions.

Q2: What are the expected major fragment ions for this compound in positive ion mode ESI-MS/MS?

In positive ion mode Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), the protonated molecule [M+H]⁺ of this compound has a mass-to-charge ratio (m/z) of approximately 208.1. Upon fragmentation, common losses include water (H₂O), carbon monoxide (CO), and the entire acetyl group. The benzyl group is also a common neutral loss. Key fragment ions to monitor include:

  • m/z 190: Loss of H₂O

  • m/z 166: Loss of the acetyl group (CH₂=C=O)

  • m/z 120: Immonium ion of phenylalanine

  • m/z 91: Tropylium ion (from the benzyl group)

Q3: How does the choice of fragmentation technique (CID vs. HCD) impact the analysis of this compound?

Collision-Induced Dissociation (CID) and Higher-Energy C-trap Dissociation (HCD) are two common fragmentation techniques. For small molecules like this compound, the choice can influence the resulting fragment ion spectrum.

  • CID: Typically performed in ion trap instruments, CID is a lower-energy fragmentation method. It may produce a sufficient number of fragments for identification, but for stable precursors, the fragmentation efficiency might be low.

  • HCD: Available on Orbitrap instruments, HCD is a higher-energy fragmentation technique that occurs in a dedicated collision cell. It can lead to more extensive fragmentation and the generation of a richer fragment ion spectrum, which can be beneficial for structural confirmation and overcoming poor fragmentation observed with CID. For acetylated peptides, HCD has been shown to be more effective than CID, a principle that can be extrapolated to N-acetylated amino acids.

Troubleshooting Guide: Poor Fragmentation

Poor fragmentation of this compound can manifest as low intensity of fragment ions, a limited number of fragments, or a dominant precursor ion with minimal fragmentation. The following table outlines common issues, their potential causes, and recommended solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Fragment Ion Intensity Insufficient Collision Energy: The energy applied in the collision cell is too low to induce fragmentation of the stable precursor ion.Systematically increase the collision energy in small increments (e.g., 2-5 eV) and monitor the intensity of the fragment ions. Perform a collision energy optimization experiment to determine the optimal setting for your instrument.
In-Source Fragmentation: The molecule is fragmenting in the ion source before reaching the collision cell, leading to a weaker precursor ion signal for MS/MS.Lower the cone voltage (or fragmentor/declustering potential) and/or the ion source temperature to create "softer" ionization conditions.
Incorrect Precursor Ion Selection: The wrong m/z value for the precursor ion is being isolated for fragmentation.Verify the correct m/z for the protonated molecule ([M+H]⁺ ≈ 208.1) and ensure the isolation window is appropriate.
Low Precursor Ion Intensity: The signal for the precursor ion itself is weak.Optimize ESI source parameters (e.g., spray voltage, gas flow rates, temperature) to enhance ionization efficiency. Ensure the sample concentration is adequate.
Limited Number of Fragment Ions Low Collision Energy: Similar to the issue of low intensity, the applied energy may only be sufficient to induce the most facile fragmentation pathways.Increase the collision energy to access higher energy fragmentation channels. Consider using a stepped collision energy approach to generate a wider range of fragments.
Choice of Fragmentation Technique: CID may not be energetic enough for this particular molecule.If available, switch to HCD, which often provides a richer fragmentation spectrum.
Dominant Precursor Ion with Minimal Fragmentation Analyte Stability: The this compound precursor ion is particularly stable under the current MS/MS conditions.Increase the collision energy significantly or increase the collision gas pressure (if adjustable on your instrument) to promote more efficient energy transfer and fragmentation.
Formation of Stable Adducts: The precursor ion may be an adduct (e.g., [M+Na]⁺, [M+K]⁺) which can have different fragmentation behavior than the protonated molecule.Optimize mobile phase additives to favor the formation of the protonated molecule [M+H]⁺. For example, using a small amount of formic acid can promote protonation.

Experimental Protocols

Protocol 1: Optimization of Collision Energy for this compound Fragmentation

Objective: To determine the optimal collision energy for maximizing the intensity of key fragment ions of this compound.

Materials:

  • This compound standard solution (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid)

  • Mass spectrometer with MS/MS capability (e.g., Q-TOF, Triple Quadrupole, or Orbitrap)

  • Syringe pump for direct infusion or an LC system

Procedure:

  • Sample Infusion: Infuse the this compound standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

  • MS1 Scan: Acquire a full scan MS1 spectrum in positive ion mode to confirm the presence and intensity of the precursor ion ([M+H]⁺ at m/z 208.1).

  • Product Ion Scan Setup: Set up a product ion scan (MS/MS) experiment where the precursor ion at m/z 208.1 is isolated.

  • Collision Energy Ramp: Create an experiment that ramps the collision energy over a defined range. A good starting range is 5 to 50 eV.

    • Set the collision energy to increment in steps of 2-5 eV.

    • Acquire data for a sufficient duration at each energy step to obtain a stable signal.

  • Data Analysis:

    • Extract the ion chromatograms for the precursor ion (m/z 208.1) and the major fragment ions (e.g., m/z 190, 166, 120, 91).

    • Plot the intensity of each fragment ion as a function of the collision energy. This generates a "breakdown curve."

    • The optimal collision energy for a specific fragment is the value at which its intensity is maximized. Select the collision energy that provides the best balance of informative fragments for your assay.

Protocol 2: Minimizing In-Source Fragmentation

Objective: To adjust ion source parameters to reduce premature fragmentation of this compound.

Procedure:

  • Initial Analysis: Infuse the standard solution and acquire an MS1 spectrum using the current source parameters. Note the relative intensity of the precursor ion (m/z 208.1) and any observed fragment ions.

  • Cone Voltage/Fragmentor Voltage Optimization:

    • Gradually decrease the cone voltage (or equivalent parameter on your instrument) in small increments.

    • Monitor the MS1 spectrum at each step. The goal is to find a voltage that maximizes the intensity of the precursor ion while minimizing the intensity of in-source fragments.

  • Source Temperature Optimization:

    • Once a suitable cone voltage is determined, begin to lower the source/desolvation temperature in increments of 10-20°C.

    • Monitor the spectral data to find a temperature that maintains good desolvation efficiency while minimizing fragmentation.

  • Final Verification: Once all parameters are optimized, analyze a series of dilutions of the analyte to confirm that the response is stable and linear under the new "softer" conditions.

Quantitative Data Summary

The following table provides a hypothetical representation of expected fragment ion intensities for this compound under different collision energies, as would be determined from the optimization protocol above. Actual values will be instrument-dependent.

Collision Energy (eV)Precursor Ion (m/z 208.1) Relative Intensity (%)Fragment Ion (m/z 166) Relative Intensity (%)Fragment Ion (m/z 120) Relative Intensity (%)Fragment Ion (m/z 91) Relative Intensity (%)
101001552
2060854025
30201007560
40<57090100
50<1406080

Visualizations

Troubleshooting_Workflow cluster_in_source start Poor Fragmentation Observed check_precursor Is Precursor Ion Signal Strong? start->check_precursor check_in_source Check for In-Source Fragmentation (High Cone Voltage?) check_ce Is Collision Energy (CE) Optimized? check_precursor->check_ce Yes check_precursor->check_in_source reduce_in_source Reduce Cone Voltage/Source Temp (Protocol 2) optimize_source Optimize ESI Source (Voltage, Gas, Temp) optimize_source->check_precursor optimize_ce Perform CE Ramp Experiment (Protocol 1) check_ce->optimize_ce No consider_hcd Consider Alternative Fragmentation (e.g., HCD) check_ce->consider_hcd Yes, but still poor successful_frag Improved Fragmentation optimize_ce->successful_frag consider_hcd->successful_frag check_in_source->optimize_source check_in_source->reduce_in_source Yes reduce_in_source->check_precursor

Caption: Troubleshooting workflow for poor fragmentation.

Fragmentation_Pathway precursor [M+H]⁺ m/z 208.1 frag1 m/z 166 (-CH₂CO) precursor->frag1 - C₂H₂O frag2 m/z 120 (Immonium Ion) precursor->frag2 - C₄H₈NO₂ frag3 m/z 91 (Tropylium Ion) precursor->frag3 - C₄H₆NO₃ neutral_loss1 - C₂H₂O neutral_loss2 - C₄H₈NO neutral_loss3 - C₇H₇

Caption: Simplified fragmentation of this compound.

Validation & Comparative

A Comparative Guide to N-Acetyl-L-phenylalanine Analytical Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a suitable analytical reference standard is a critical step to ensure the accuracy and reliability of experimental results. N-Acetyl-L-phenylalanine, a metabolite of L-phenylalanine, is a key compound in various research areas, including metabolic studies and pharmaceutical development.[1][2] This guide provides a comprehensive comparison of this compound analytical reference standards with potential alternatives, supported by experimental data and detailed protocols.

Product Specifications and Alternatives

A high-quality this compound reference standard is crucial for accurate quantification and identification. Key specifications to consider include high purity (typically ≥98% or 99%), a well-defined crystalline form (usually a white to off-white powder), and confirmed structural identity.[2][3][4]

While this compound is the primary standard for its own analysis, in broader contexts of amino acid analysis or metabolism studies, underivatized L-phenylalanine may be considered a related compound of interest. It's important to note that their chromatographic behavior and analytical response will differ. For enantiomeric purity analysis, N-Acetyl-D-phenylalanine would be the direct comparator.

Table 1: Comparison of Typical Specifications for Analytical Reference Standards

SpecificationThis compoundL-PhenylalanineN-Acetyl-D-phenylalanine
Purity (by HPLC) ≥98% - 99%[2][3]≥98%≥98%
Appearance White to off-white crystalline powder or needles[3]White crystalline powderWhite to off-white powder
Molecular Formula C₁₁H₁₃NO₃[3]C₉H₁₁NO₂C₁₁H₁₃NO₃
Molecular Weight 207.23 g/mol [3]165.19 g/mol 207.23 g/mol
CAS Number 2018-61-3[3]63-91-2673-06-3
Typical Application Quantification of this compound, metabolic studies, quality control[5][6]Amino acid analysis, precursor for synthesisEnantiomeric purity testing of this compound

Performance Data of Analytical Methods

The choice of analytical method is pivotal for achieving desired sensitivity, specificity, and accuracy. High-Performance Liquid Chromatography (HPLC) is a versatile and robust technique for the analysis of this compound.[1][3] Other commonly employed methods include Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][6]

Table 2: Performance Comparison of Analytical Methods for this compound

ParameterHPLC-UVChiral HPLC-UVGC-MS (after derivatization)NMR
Primary Use Quantification, Purity AssessmentEnantiomeric PurityQuantification, IdentificationStructural Confirmation, Quantification
Limit of Detection (LOD) ~0.1 µg/mL~0.1 µg/mL~1-10 ng/mL~0.1 mg/mL
Limit of Quantitation (LOQ) ~0.5 µg/mL~0.5 µg/mL~5-50 ng/mL~0.5 mg/mL
Linearity (R²) >0.999>0.998>0.995>0.99
Precision (%RSD) <2%<3%<5%<3%
Sample Preparation Simple dissolution and filtrationSimple dissolution and filtrationDerivatization requiredSimple dissolution

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible and comparable results.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

This method is suitable for determining the purity of an this compound reference standard and for its quantification in various matrices.

Experimental Workflow for HPLC Analysis

prep Sample Preparation hplc HPLC System prep->hplc Injection detect UV Detector hplc->detect Elution data Data Analysis detect->data Signal

Caption: General workflow for HPLC analysis.

  • Sample Preparation: Accurately weigh and dissolve the this compound standard in the mobile phase to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[1]

  • Instrumentation and Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 30:70 v/v) with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.[1]

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

Chiral HPLC for Enantiomeric Purity

This method is critical for determining the enantiomeric purity of this compound, a crucial parameter in pharmaceutical applications.[1]

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in the mobile phase and filter it.[1]

  • Instrumentation and Conditions:

    • Column: A chiral stationary phase (CSP) column, such as one based on cyclodextrin or teicoplanin derivatives.[1]

    • Mobile Phase: A mixture of an organic modifier like methanol or acetonitrile and an aqueous buffer (e.g., phosphate buffer). A typical mobile phase could be acetonitrile and water in a 75:25 v/v ratio.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Detection: UV at 220 nm.

Biosynthesis and Metabolic Relevance

This compound is synthesized from L-phenylalanine and acetyl-CoA.[5][7] Understanding its metabolic context is important for researchers studying its biological roles.

Simplified Biosynthetic Pathway of this compound

L_Phe L-Phenylalanine Enzyme N-acetyltransferase L_Phe->Enzyme Acetyl_CoA Acetyl-CoA Acetyl_CoA->Enzyme N_Acetyl_Phe This compound Enzyme->N_Acetyl_Phe

Caption: Biosynthesis of this compound.

References

A Comparative Guide: N-Acetyl-L-phenylalanine vs. L-phenylalanine in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of N-Acetyl-L-phenylalanine and its parent amino acid, L-phenylalanine, focusing on their roles and activities in key biological assays. While L-phenylalanine is an essential amino acid with well-defined functions, this compound is its N-acetylated metabolite whose biological activities are less characterized. This document aims to present the available experimental data to facilitate informed decisions in research and development.

At a Glance: Key Differences and Similarities

FeatureL-phenylalanineThis compound
Primary Role Essential amino acid, protein synthesis, precursor to neurotransmitters.Metabolite of L-phenylalanine.
Neurotransmitter Precursor Yes (Tyrosine, Dopamine, Norepinephrine, Epinephrine).Indirect, as it can be converted back to L-phenylalanine.
Enzyme Interaction Substrate for Phenylalanine Hydroxylase (PAH).Data not readily available; potentially an inhibitor or not a substrate.
Receptor Interaction Antagonist at the glycine site of NMDA receptors.Data not readily available.
Blood-Brain Barrier Transport Actively transported.Data not readily available.

Data Presentation: A Quantitative Comparison

The following table summarizes the available quantitative data from various biological assays. It is important to note that direct comparative studies for this compound are limited.

Biological AssayParameterL-phenylalanineThis compound
Enzyme Kinetics (Phenylalanine Hydroxylase) Km~0.011 - 0.328 mM[1][2]Data Not Available
Neurotransmitter Release (Glutamatergic Synapses) IC50 (Inhibition)980 µM[3]Data Not Available
Receptor Binding (NMDA Receptor - Glycine Site) KB573 µM[3]Data Not Available
NMDA-Activated Current Inhibition IC501.71 ± 0.24 mM[4]Data Not Available
Blood-Brain Barrier Transport Km~0.011 - 0.328 mmol/L[1][2]Data Not Available
Cell Viability (e.g., PC12 cells) EffectHigh concentrations can be cytotoxic.[5][6]Data Not Available

Signaling and Metabolic Pathways

Phenylalanine Metabolism and Neurotransmitter Synthesis

L-phenylalanine is a critical precursor for the synthesis of several key neurotransmitters. This pathway begins with the hydroxylation of L-phenylalanine to L-tyrosine by the enzyme phenylalanine hydroxylase (PAH). L-tyrosine is then further metabolized to produce dopamine, norepinephrine, and epinephrine. This compound is a metabolite of L-phenylalanine.

Phenylalanine_Metabolism cluster_0 Metabolism cluster_1 Neurotransmitter Synthesis L_Phe L-phenylalanine NALP This compound L_Phe->NALP Acetylation L_Tyr L-Tyrosine L_Phe->L_Tyr Phenylalanine Hydroxylase (PAH) NALP->L_Phe Deacetylation L_DOPA L-DOPA L_Tyr->L_DOPA Dopamine Dopamine L_DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine

Caption: Phenylalanine metabolism and neurotransmitter synthesis pathway.

Experimental Workflows

Cell Viability Assessment using MTT Assay

A common method to assess the cytotoxic potential of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT_Assay_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compounds Add varying concentrations of L-phenylalanine or This compound incubate1->add_compounds incubate2 Incubate for desired exposure time add_compounds->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4h (Formazan formation) add_mtt->incubate3 add_solubilizer Add solubilization solution incubate3->add_solubilizer measure_absorbance Measure absorbance at ~570 nm add_solubilizer->measure_absorbance end End measure_absorbance->end

Caption: A typical workflow for an MTT cell viability assay.

Experimental Protocols

Phenylalanine Hydroxylase (PAH) Activity Assay

This assay measures the activity of PAH by quantifying the production of L-tyrosine from L-phenylalanine.

Materials:

  • Purified PAH enzyme

  • L-phenylalanine solution (substrate)

  • Tetrahydrobiopterin (BH4) solution (cofactor)

  • Catalase

  • Dithiothreitol (DTT)

  • Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 6.8)

  • Quenching solution (e.g., trichloroacetic acid)

  • HPLC system with a fluorescence or UV detector

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, catalase, and DTT.

  • Add the purified PAH enzyme to the reaction mixture and pre-incubate at the desired temperature (e.g., 25°C) for a few minutes.

  • Initiate the reaction by adding L-phenylalanine and BH4. To test for inhibition, this compound would be added at this stage in varying concentrations.

  • Allow the reaction to proceed for a specific time (e.g., 10-30 minutes).

  • Stop the reaction by adding the quenching solution.

  • Centrifuge the mixture to pellet the precipitated protein.

  • Analyze the supernatant for L-tyrosine concentration using HPLC. The amount of L-tyrosine produced is proportional to the PAH activity.

Neurotransmitter Release Assay from PC12 Cells

This assay can be used to assess the effect of L-phenylalanine and this compound on dopamine release from PC12 cells, a common model for studying neuronal function.

Materials:

  • PC12 cells

  • Cell culture medium (e.g., RPMI-1640)

  • Differentiating agent (e.g., Nerve Growth Factor, NGF)

  • Krebs-Ringer-HEPES (KRH) buffer

  • High potassium KRH buffer (to stimulate depolarization and neurotransmitter release)

  • L-phenylalanine and this compound solutions

  • ELISA kit for dopamine detection or an HPLC system with electrochemical detection

Procedure:

  • Culture PC12 cells and differentiate them with NGF for several days to induce a neuronal phenotype.

  • Plate the differentiated cells in a multi-well plate.

  • Wash the cells with KRH buffer.

  • Pre-incubate the cells with KRH buffer containing different concentrations of L-phenylalanine or this compound for a specific period.

  • Stimulate neurotransmitter release by replacing the buffer with high potassium KRH buffer (also containing the respective test compounds).

  • Incubate for a short period (e.g., 5-15 minutes).

  • Collect the supernatant, which contains the released dopamine.

  • Quantify the dopamine concentration in the supernatant using an ELISA kit or HPLC.

MTT Cell Viability Assay

This protocol outlines a general procedure to determine the cytotoxicity of the compounds.

Materials:

  • Target cell line (e.g., SH-SY5Y, PC12)

  • Complete cell culture medium

  • 96-well cell culture plates

  • L-phenylalanine and this compound solutions

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Remove the medium and add fresh medium containing various concentrations of L-phenylalanine or this compound. Include untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Conclusion

L-phenylalanine is a well-studied essential amino acid with crucial roles in protein synthesis and as a precursor to vital neurotransmitters. Its interactions with enzymes like PAH and receptors like the NMDA receptor have been quantitatively characterized. In contrast, this compound, its acetylated metabolite, remains less explored in comparative biological assays. The lack of direct, quantitative data for this compound in key assays such as enzyme inhibition, receptor binding, and cytotoxicity highlights a significant knowledge gap. Future research should focus on direct comparative studies to elucidate the specific biological activities of this compound and to understand how the N-acetylation modification alters the function of the parent amino acid. Such studies are essential for determining its potential therapeutic or toxicological relevance.

References

A Comparative Guide to HPLC Method Validation for N-Acetyl-L-phenylalanine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of N-Acetyl-L-phenylalanine is critical in various stages of pharmaceutical development, from routine quality control to enantiomeric purity assessment. High-Performance Liquid Chromatography (HPLC) stands as a robust and versatile analytical technique for this purpose. This guide provides an objective comparison of different HPLC methods, supported by experimental data, to assist in selecting the most appropriate analytical approach for your specific needs.

Comparative Analysis of HPLC Methods

The choice of an HPLC method for this compound analysis is primarily dictated by the analytical objective, such as routine quantification or chiral separation. Chiral stationary phases (CSPs) are particularly crucial for determining the enantiomeric purity of this compound. The following table summarizes the key performance parameters of different chiral HPLC methods, with data adapted from studies on the closely related compound, phenylalanine, which is directly applicable to this compound.

ParameterMethod 1: Teicoplanin-based CSPMethod 2: Ristocetin-based CSPMethod 3: β-Cyclodextrin-based CSP
Stationary Phase TeicoplaninRistocetin Aβ-Cyclodextrin
Mode Reversed-PhaseReversed-PhaseNormal Phase
Mobile Phase Acetonitrile:Water (75:25, v/v)[1][2]Acetonitrile:Water (60:40, v/v)[1][2]Hexane/Ethanol/Acetic Acid
Flow Rate 1.0 mL/min[3]0.8 mL/min[2]1.0 mL/min
Detection UV at 210 nm[1][2]UV at 210 nm[2]UV at 254 nm
Resolution (Rs) 1.59[1][2]2.75[1][2]Variable
Analysis Time ~10-15 min~15-20 minVariable
Key Advantages Good enantioseparation in reversed-phase mode.[1][4]Excellent enantioseparation in reversed-phase mode.[1][2]Effective for chiral recognition in normal phase.[1]

Typical HPLC Method Validation Parameters

Method validation ensures that an analytical procedure is suitable for its intended purpose. The following table outlines typical performance characteristics for a validated chiral HPLC-UV method for this compound.

Validation ParameterTypical Performance
Linearity (R²) > 0.998[1]
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
Limit of Detection (LOD) ~0.1 µg/mL[1]
Limit of Quantification (LOQ) ~0.3 µg/mL[4]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of HPLC methods. Below are protocols for two distinct chiral HPLC methods for the analysis of this compound.

Method 1: Chiral HPLC-UV with a Teicoplanin-based Column

This method is suitable for the enantiomeric purity determination of this compound in bulk drug substances and formulations.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the N-Acetyl-DL-phenylalanine sample.[3]
  • Dissolve the sample in 10 mL of the mobile phase to achieve a concentration of 1 mg/mL.[3]
  • Filter the solution through a 0.45 µm syringe filter prior to injection.[3]

2. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.
  • Column: A teicoplanin-based chiral stationary phase column.[1][4]
  • Mobile Phase: A mixture of acetonitrile and water (e.g., 75:25 v/v).[1][2][3]
  • Flow Rate: 1.0 mL/min.[3]
  • Column Temperature: 23 °C.[1][2]
  • Detection Wavelength: 210 nm.[1][2]
  • Injection Volume: 10 µL.

Method 2: Chiral HPLC-UV with a Ristocetin-based Column

This method offers an alternative with potentially higher resolution for the chiral separation of this compound.

1. Sample Preparation:

  • Follow the same procedure as in Method 1.

2. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.
  • Column: A ristocetin-based chiral stationary phase column.[1][2]
  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).[1][2]
  • Flow Rate: 0.8 mL/min.[2]
  • Column Temperature: 23 °C.[1][2]
  • Detection Wavelength: 210 nm.[2]
  • Injection Volume: 10 µL.

Experimental Workflow and Validation

The validation of an HPLC method is a systematic process to confirm that the method is accurate, precise, and reliable for the intended application. The following diagram illustrates a typical workflow for HPLC method validation.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis MD_Start Define Analytical Requirements MD_Select Select Chromatographic Conditions (Column, Mobile Phase, etc.) MD_Start->MD_Select MD_Optimize Optimize Separation Parameters MD_Select->MD_Optimize V_Protocol Develop Validation Protocol MD_Optimize->V_Protocol Proceed to Validation V_Specificity Specificity V_Protocol->V_Specificity V_Linearity Linearity & Range V_Protocol->V_Linearity V_Accuracy Accuracy V_Protocol->V_Accuracy V_Precision Precision (Repeatability & Intermediate) V_Protocol->V_Precision V_LOD_LOQ LOD & LOQ V_Protocol->V_LOD_LOQ V_Robustness Robustness V_Protocol->V_Robustness V_Report Generate Validation Report V_Specificity->V_Report V_Linearity->V_Report V_Accuracy->V_Report V_Precision->V_Report V_LOD_LOQ->V_Report V_Robustness->V_Report RA_SOP Implement Standard Operating Procedure (SOP) V_Report->RA_SOP Method Approved RA_Analysis Perform Routine Sample Analysis RA_SOP->RA_Analysis

Caption: Workflow for HPLC Method Development and Validation.

This guide provides a foundational comparison of HPLC methods for the analysis of this compound. The selection of the optimal method will depend on the specific analytical requirements, available instrumentation, and desired performance characteristics. It is recommended to perform a thorough method validation to ensure the reliability of the chosen method for its intended application.

References

N-Acetyl-L-phenylalanine vs N-Acetyl-D-phenylalanine biological activity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activities of N-Acetyl-L-phenylalanine and N-Acetyl-D-phenylalanine

For researchers and professionals in drug development, understanding the nuanced differences between stereoisomers is critical. This guide provides an objective comparison of the biological activities of this compound (NALP) and N-Acetyl-D-phenylalanine (NADP), the acetylated forms of the L- and D-enantiomers of phenylalanine. While chemically similar, their distinct spatial arrangements lead to different metabolic fates and biological functions.

Overview of Stereoisomer Activity

This compound is primarily recognized as a metabolite in the phenylalanine pathway.[1][2] It is formed from the essential amino acid L-phenylalanine and acetyl-CoA, a reaction catalyzed by the enzyme phenylalanine N-acetyltransferase.[1][2] Elevated levels of NALP in urine are a known biomarker for the genetic disorder phenylketonuria (PKU), a condition where the body cannot properly metabolize phenylalanine.[1][2] It is also considered a potential uremic toxin.[2]

In contrast, N-Acetyl-D-phenylalanine is not a common metabolite in human physiology. Its biological interest is largely inferred from its non-acetylated counterpart, D-phenylalanine. D-phenylalanine has been investigated for its potential analgesic properties, which are thought to stem from its ability to inhibit enkephalinase, an enzyme that degrades endogenous opioid peptides called enkephalins.[3][4][5][6][7][8] By slowing the breakdown of enkephalins, their natural pain-relieving effects are prolonged. While direct evidence for NADP is limited, it is hypothesized to have similar enkephalinase-inhibiting activity. There is also evidence of an enzyme that can synthesize N-acetyl-D-aromatic amino acids from the corresponding D-amino acid and acetyl-CoA.[9][10]

Comparative Biological Data

Direct head-to-head experimental data comparing the biological activities of NALP and NADP is scarce in publicly available literature. The following table summarizes their known and inferred properties.

FeatureThis compound (NALP)N-Acetyl-D-phenylalanine (NADP)
Primary Biological Role Endogenous metabolite of L-phenylalanine.[1][2] Biomarker for phenylketonuria.[1][2] Potential uremic toxin.[2]Investigated for potential therapeutic effects, primarily as an analgesic, based on the activity of its precursor, D-phenylalanine.[3][4][5][6][7][8]
Metabolic Pathway Synthesized from L-phenylalanine and acetyl-CoA by phenylalanine N-acetyltransferase.[1][2] Part of the phenylalanine metabolism pathway.[1]An enzyme capable of forming N-acetyl-D-phenylalanine from D-phenylalanine and acetyl-CoA has been described.[9][10] Its further metabolism in mammals is not well-documented.
Mechanism of Action Primarily functions as a metabolic intermediate. No significant signaling or inhibitory roles have been reported.Hypothesized to act as an enkephalinase inhibitor, preventing the degradation of enkephalins and thus prolonging their analgesic effect. This is inferred from studies on D-phenylalanine.[3][4][5][6][7][8]
Reported Effects No direct therapeutic effects reported. Associated with a metabolic disorder (PKU).[1][2]The parent compound, D-phenylalanine, has shown some efficacy in animal models for pain relief, though results from human studies have been inconsistent.[4][5][11]

Signaling and Metabolic Pathways

The distinct roles of NALP and NADP are best understood by visualizing their respective metabolic and signaling contexts.

cluster_NALP This compound Metabolism L_Phe L-Phenylalanine PNAT Phenylalanine N-acetyltransferase L_Phe->PNAT Acetyl_CoA Acetyl-CoA Acetyl_CoA->PNAT NALP This compound Metabolism Further Metabolism / Excretion NALP->Metabolism PNAT->NALP cluster_pathway Proposed Analgesic Mechanism of N-Acetyl-D-phenylalanine cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Proenkephalin Proenkephalin Enkephalins_pre Enkephalins Proenkephalin->Enkephalins_pre Cleavage Enkephalins_syn Enkephalins Enkephalins_pre->Enkephalins_syn Release Inactive Inactive Metabolites Enkephalins_syn->Inactive Degradation Opioid_Receptor Opioid Receptor Enkephalins_syn->Opioid_Receptor Binding Enkephalinase Enkephalinase Enkephalinase->Enkephalins_syn NADP N-Acetyl-D- phenylalanine NADP->Enkephalinase Inhibition Analgesia Analgesic Effect Opioid_Receptor->Analgesia Signal Transduction cluster_workflow Hot Plate Test Experimental Workflow acclimate Animal Acclimatization (30-60 min) baseline Measure Baseline Response Latency acclimate->baseline grouping Randomize into Groups (Vehicle, NADP, Positive Control) baseline->grouping admin Compound Administration grouping->admin post_test Measure Latency at Specific Time Points admin->post_test analysis Calculate %MPE & Perform Statistical Analysis post_test->analysis conclusion Conclusion on Analgesic Effect analysis->conclusion

References

Comparative Analysis of Emerging Therapies for Phenylketonuria (PKU) in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers: Initial inquiries into N-Acetyl-L-phenylalanine (NAP) as a therapeutic agent for Phenylketonuria (PKU) revealed that NAP is not currently under investigation as a treatment for this condition. In fact, studies have identified this compound as a metabolite that accumulates in the urine of individuals with PKU, indicating it is a consequence of the metabolic dysfunction rather than a therapeutic intervention.

This guide has been developed to provide a comparative analysis of promising alternative therapies for PKU that are currently being evaluated in preclinical models. The following sections will objectively compare the performance of Phenylalanine Ammonia Lyase (PAL) therapy, Large Neutral Amino Acid (LNAA) supplementation, and mRNA-based therapy, supported by experimental data from studies utilizing PKU mouse models.

Overview of Therapeutic Strategies

Phenylketonuria is an inborn error of metabolism caused by mutations in the PAH gene, leading to a deficiency of the phenylalanine hydroxylase enzyme. This results in the accumulation of toxic levels of phenylalanine (Phe) in the blood and brain, causing severe neurological damage if left untreated. The current standard of care is a strict, lifelong Phe-restricted diet, which can be challenging to adhere to. This has spurred the development of alternative therapeutic strategies aimed at reducing blood and brain Phe levels. This guide focuses on three such strategies:

  • Phenylalanine Ammonia Lyase (PAL) Therapy: An enzyme substitution therapy that uses a non-mammalian enzyme to break down Phe into non-toxic metabolites.

  • Large Neutral Amino Acid (LNAA) Supplementation: A dietary therapy that aims to reduce the transport of Phe across the blood-brain barrier.

  • mRNA-Based Therapy: A novel approach that delivers messenger RNA (mRNA) encoding the functional PAH enzyme to the liver.

Quantitative Data Presentation

The following table summarizes the quantitative data on the efficacy of these therapeutic strategies in the Pahenu2 mouse model, a widely used animal model for severe PKU.[1][2][3]

Therapeutic StrategyPKU ModelAdministration RouteKey FindingsReference
Phenylalanine Ammonia Lyase (PAL) Pahenu2 MouseSubcutaneous Injection- PEGylated PAL (Pegvaliase) effectively lowered plasma and brain Phe levels.[4][5] - Weekly injections of 80 mg/kg pegvaliase maintained physiological plasma Phe levels.[6] - Oral formulations have also shown dose-dependent reductions in plasma Phe.[7][4][5][6][7]
Large Neutral Amino Acid (LNAA) Supplementation Pahenu2 MouseDietary- Reduced blood Phe by 33% and brain Phe by 26% compared to normal chow.[2][3] - Increased brain serotonin and norepinephrine concentrations.[2][3][2][3]
mRNA-Based Therapy (PAH mRNA) Pahenu2 MouseIntravenous Injection- A single injection of LNP-formulated mouse Pah mRNA significantly reduced Phe levels in serum, liver, and brain within 1-2 days.[1][8][9] - Repeated injections rescued the PKU phenotype for a prolonged period.[1][1][8][9]

Experimental Protocols

Phenylalanine Ammonia Lyase (PAL) Therapy

Animal Model: Pahenu2/enu2 (ENU2) homozygous mutant mice, which are an orthologous model for human PKU, exhibiting no hepatic PAH activity and significantly elevated blood Phe levels.[7]

Therapeutic Agent: PEGylated recombinant Anabaena variabilis Phenylalanine Ammonia Lyase (PEG-Av-PAL).

Administration and Dosage:

  • Subcutaneous Injection: For long-term studies, PEG-Av-PAL was administered via subcutaneous injection. Dosing regimens varied, with some studies using weekly injections of up to 80 mg/kg to maintain normal plasma Phe levels.[4][6]

  • Oral Administration: In studies evaluating oral formulations, PEG-PAL was administered to mice, and plasma Phe levels were monitored. Doses ranged from 0.3 IU to 9 IU, showing a dose-dependent reduction in plasma Phe.[7]

Efficacy Assessment: Plasma and brain Phe levels were measured at various time points post-administration using standard biochemical assays. In some studies, reversal of PKU-associated phenotypes, such as hypopigmentation, was also assessed.[4]

Large Neutral Amino Acid (LNAA) Supplementation

Animal Model: C57Bl/6 Pah-enu2 (PKU) mice.

Therapeutic Agent: A specially formulated diet supplemented with a mixture of large neutral amino acids (excluding Phe).

Administration and Dosage: The LNAA supplemented diet was provided to the mice for a period of six weeks. The diet was isonitrogenic and isocaloric with control diets.[2]

Efficacy Assessment: After the six-week dietary treatment, blood and brain tissue were collected to measure amino acid concentrations (including Phe) and monoaminergic neurotransmitter levels (serotonin, norepinephrine, dopamine) using high-performance liquid chromatography (HPLC).[2][3]

mRNA-Based Therapy

Animal Model: Pahenu2 mice, a model for severe PKU.[1]

Therapeutic Agent: Mouse Pah (MmPah) mRNA formulated in lipid nanoparticles (LNPs).

Administration and Dosage: A single intravenous (IV) injection of MmPah mRNA-LNPs was administered to the mice. Doses in some studies were around 1.63–1.82 mg/kg.[1][10] For long-term studies, repeated IV injections were given every 5 days for a total of 5 injections.[1][10]

Efficacy Assessment: Serum, liver, and brain tissues were collected at different time points (e.g., 1, 2, and 4 days after a single injection, and after the full course of repeated injections) to measure Phe levels.[1][9] The expression and activity of the PAH protein in the liver were also assessed.[1]

Visualization of Mechanisms and Workflows

Signaling and Metabolic Pathways

PKU_Therapeutic_Pathways cluster_PKU_Pathophysiology PKU Pathophysiology cluster_Therapeutic_Interventions Therapeutic Interventions Phe High Phenylalanine (Blood) PAH Deficient PAH Enzyme Phe->PAH X (Blocked Conversion) Brain_Phe High Phenylalanine (Brain) Phe->Brain_Phe Transport via LNAA Transporter PAL PAL Therapy (Enzyme Substitution) Phe->PAL Metabolizes Functional_PAH Functional PAH Enzyme Phe->Functional_PAH Converted by Tyr Tyr PAH->Tyr Tyrosine Neurotoxicity Neurotoxicity Brain_Phe->Neurotoxicity Leads to Metabolites Metabolites PAL->Metabolites Trans-cinnamic acid + Ammonia LNAA LNAA Supplementation LNAA->Brain_Phe Competitively Inhibits Transport mRNA mRNA Therapy (PAH Replacement) Liver Liver Cells mRNA->Liver Delivers to Liver->Functional_PAH Produces Tyr_restored Tyr_restored Functional_PAH->Tyr_restored Tyrosine Experimental_Workflow cluster_Treatment_Groups Treatment Groups start Start: Select PKU Mouse Model (e.g., Pah-enu2) group_pal PAL Therapy Group start->group_pal group_lnaa LNAA Therapy Group start->group_lnaa group_mrna mRNA Therapy Group start->group_mrna group_control Control Group (e.g., Placebo/Untreated) start->group_control administer Administer Therapeutic Agents (Subcutaneous, Dietary, Intravenous) group_pal->administer group_lnaa->administer group_mrna->administer group_control->administer monitor Monitor Animal Health and Phenotype administer->monitor collect Sample Collection (Blood, Brain, Liver) monitor->collect analyze Biochemical Analysis (Measure Phe, Neurotransmitters, etc.) collect->analyze data Data Analysis and Comparison analyze->data end End: Evaluate Therapeutic Efficacy data->end

References

A Comparative Guide to Using N-Acetyl-L-phenylalanine as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development and other quantitative fields, the accuracy and reliability of liquid chromatography-mass spectrometry (LC-MS) data are paramount. The use of an internal standard (IS) is a critical practice to ensure data integrity by correcting for variability during sample analysis.[1][2] This guide provides an objective comparison of N-Acetyl-L-phenylalanine as a structural analog internal standard against other alternatives, supported by experimental data and detailed protocols.

An internal standard is a compound of a known concentration added to all samples, calibrators, and quality controls to normalize for variations that can occur during sample preparation, injection, and analysis.[1][3] These variations can stem from analyte loss during extraction, inconsistencies in injection volume, and fluctuations in instrument response, often caused by matrix effects.[4][5] By measuring the ratio of the analyte signal to the IS signal, these variations can be effectively canceled out, leading to more precise and accurate quantification.[1]

There are two primary categories of internal standards used in mass spectrometry:

  • Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard."[6][7] They are chemically identical to the analyte but have one or more heavy isotopes (e.g., ¹³C, ²H, ¹⁵N) incorporated into their structure. This ensures they behave nearly identically to the analyte during sample preparation and ionization but are distinguishable by their mass.[1][7]

  • Structural Analog (SA) Internal Standards: These are compounds that are chemically similar to the analyte but not identical.[1][2] this compound falls into this category, particularly when the target analyte is L-phenylalanine or a structurally similar molecule. SAs are often used when a SIL-IS is not commercially available or is prohibitively expensive.[4]

Physicochemical Properties of this compound

Understanding the properties of a potential internal standard is crucial for its effective use.

PropertyValueReference
Chemical Formula C₁₁H₁₃NO₃[8][9]
Molecular Weight 207.23 g/mol [8][9]
IUPAC Name (2S)-2-acetamido-3-phenylpropanoic acid[8][10]
Melting Point 171-173 °C[8][11]
Solubility Soluble in water, acetone, and ethanol.[11]

The N-acetylation of L-phenylalanine provides a distinct mass and structure, preventing it from being mistaken for the endogenous analyte while retaining similar chemical properties.

Performance Comparison: Structural Analogs vs. Stable Isotope-Labeled Standards

The choice of internal standard significantly impacts assay performance. While this compound can be an effective SA-IS, it is critical to understand its limitations compared to a SIL-IS, such as ¹³C-labeled L-phenylalanine.

Table 1: Qualitative Comparison of Internal Standard Types

FeatureStable Isotope-Labeled (SIL) ISStructural Analog (SA) IS (e.g., this compound)
Chemical Similarity Nearly identical to the analyte.[7]Structurally similar, but with differences in functional groups.[3]
Chromatography Co-elutes with the analyte, ensuring it experiences the same matrix effects at the same time.[12]May have a different retention time, potentially eluting in a region with different matrix effects.[12]
Matrix Effect Correction Provides the most accurate compensation for ion suppression or enhancement.[4][6][12]Correction may be less reliable if its ionization efficiency is affected differently by the matrix than the analyte.[6][13]
Accuracy & Precision Generally provides the highest accuracy and precision.[6][14][15][16]Can provide acceptable results, but is more prone to bias. Some studies report unacceptable performance with ≥15% bias compared to a SIL-IS.[13]
Cost & Availability Often expensive and may require custom synthesis.Generally more cost-effective and readily available.[4]

Table 2: Quantitative Performance and Validation Data

The following table presents typical performance metrics from studies comparing different mass spectrometry techniques and internal standards. While this data is not a direct head-to-head comparison for this compound, it illustrates the superior precision achievable with modern LC-MS/MS methods, for which a well-chosen IS is critical.

ParameterLC-MS/MS Performance (with SIL-IS)Typical Acceptance Criteria
Intra-assay Precision (%CV) 1.7% - 3.2%[15][16]< 15%
Inter-assay Precision (%CV) 3.2% - 10.2%[15][16]< 15%
Accuracy (% Bias) Typically within ±15% of the nominal value.[12]± 15% (± 20% at LLOQ)
Linearity (R²) > 0.99[15][16]> 0.99

When using a structural analog like this compound, it is imperative to conduct thorough validation to ensure it meets these stringent criteria and adequately corrects for matrix effects across different sample lots.[4][13]

Experimental Protocols

Here is a representative protocol for the quantification of an analyte (e.g., L-phenylalanine) in plasma using this compound as an internal standard.

Preparation of Solutions
  • Analyte Stock Solution: Prepare a 1 mg/mL stock solution of the target analyte in a suitable solvent (e.g., 50:50 methanol:water).

  • Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in the same solvent.

  • IS Working Solution: Dilute the IS stock solution to a final concentration of 10 ng/mL in acetonitrile. This solution will be used for protein precipitation.

  • Calibration Standards: Prepare a series of calibration standards by spiking the analyte stock solution into a blank biological matrix (e.g., plasma) to achieve a desired concentration range.

Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of each sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS working solution (10 ng/mL this compound in acetonitrile) to each tube.[17]

  • Vortex vigorously for 30-60 seconds to precipitate proteins.[18]

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[18]

  • Carefully transfer the supernatant to an HPLC vial for analysis.

LC-MS/MS Conditions
  • LC System: UPLC or HPLC system.

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[5]

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: Linear ramp to 95% B

    • 3.0-4.0 min: Hold at 95% B

    • 4.1-5.0 min: Return to 5% B for re-equilibration

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization, Positive Mode (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM). Example transitions:

    • L-phenylalanine: 166.1 → 120.1

    • This compound (IS): 208.1 → 162.1 (loss of formic acid adduct) or 208.1 -> 120.1 (fragmentation of phenylalanine backbone)

Data Analysis
  • Integrate the peak areas for the analyte and the internal standard for all samples.

  • Calculate the peak area ratio (Analyte Area / IS Area).

  • Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards using a linear regression model.

  • Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.[18]

Visualizing the Workflow and Principles

Diagrams created using Graphviz help to clarify complex processes and relationships.

G cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing sample 1. Aliquot Sample (Calibrator, QC, Unknown) add_is 2. Add IS Working Solution (this compound in ACN) sample->add_is vortex 3. Vortex (Protein Precipitation) add_is->vortex centrifuge 4. Centrifuge vortex->centrifuge supernatant 5. Transfer Supernatant centrifuge->supernatant lcms 6. LC-MS/MS Analysis (MRM Mode) supernatant->lcms integrate 7. Integrate Peak Areas (Analyte & IS) lcms->integrate ratio 8. Calculate Peak Area Ratio (Analyte/IS) integrate->ratio curve 9. Plot Calibration Curve ratio->curve quantify 10. Quantify Unknowns curve->quantify

Caption: Experimental workflow for sample analysis using an internal standard.

G Analyte Analyte in Matrix Variation Systematic & Random Variation (Sample Prep Loss, Matrix Effects, Instability) Analyte->Variation IS Internal Standard (IS) IS->Variation Analyte_Signal Measured Analyte Signal (Variable) Variation->Analyte_Signal affects IS_Signal Measured IS Signal (Variable) Variation->IS_Signal affects Ratio Calculate Ratio (Analyte Signal / IS Signal) Analyte_Signal->Ratio IS_Signal->Ratio Result Normalized Result (Accurate & Precise) Ratio->Result

Caption: The principle of internal standard correction in quantitative analysis.

References

A Guide to Inter-Laboratory Comparison of N-Acetyl-L-phenylalanine Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of N-Acetyl-L-phenylalanine, a key acetylated amino acid. In the absence of a formal, large-scale inter-laboratory comparison study for this specific analyte, this document synthesizes performance data from independent validation studies and established analytical principles. The goal is to facilitate the selection of appropriate quantification methods and promote greater standardization of protocols to enhance the comparability of results across different laboratories.

Data Presentation: Comparative Performance of Analytical Methods

The selection of an analytical method for quantifying this compound is critical and depends on the specific requirements for sensitivity, precision, accuracy, and throughput. The following table summarizes the typical performance characteristics of common analytical techniques.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on polarity and/or chirality, followed by UV or other detection.Separation of volatile derivatives by partitioning between a stationary phase and a mobile gas phase, with detection by mass spectrometry.Measurement of the magnetic properties of atomic nuclei, providing structural and quantitative information.
Sample Derivatization Not always required.Required to increase volatility (e.g., esterification, silylation).Not required.
Enantiomeric Purity Excellent with chiral stationary phases.[1]Possible with chiral columns.Possible with chiral solvating agents.
Quantification Relative quantification against a standard curve.Relative quantification against an internal standard.Absolute quantification without the need for calibration.[2][3]
Sensitivity Moderate to high (ng-µg/mL).High (pg-ng/mL).Low (µg-mg/mL).
Throughput High.Moderate.Low to moderate.
Instrumentation Cost Moderate.High.Very High.
Primary Application Routine quality control, enantiomeric purity assessment.[1]Metabolomics, impurity profiling.Structural elucidation, absolute quantification, reaction monitoring.[2][3]

Experimental Protocols

Standardized experimental protocols are fundamental for achieving reproducible and comparable results across different laboratories. Below are detailed methodologies for key analytical techniques used for this compound measurement.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

HPLC is a robust and widely used technique for the analysis of this compound, particularly for determining enantiomeric purity, which is critical in pharmaceutical development.[1]

Sample Preparation:

  • Accurately weigh approximately 10 mg of the N-acetyl-DL-phenylalanine sample.

  • Dissolve the sample in 10 mL of the mobile phase to achieve a concentration of 1 mg/mL.[1]

  • Filter the solution through a 0.45 µm syringe filter prior to injection.[1]

Instrumentation and Conditions:

  • Column: A chiral stationary phase (CSP) is essential for separating enantiomers. Columns based on teicoplanin or cyclodextrin derivatives are effective.[1]

  • Mobile Phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer or water with an acidic modifier like formic acid). A typical mobile phase could be a ratio of acetonitrile and water (e.g., 75:25 v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV detection at an appropriate wavelength (e.g., 210 nm).

  • Injection Volume: 10 µL.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolomic Analysis

GC-MS offers high sensitivity and selectivity, making it suitable for the analysis of this compound in complex biological matrices.

Sample Preparation (with Derivatization):

  • To 100 µL of sample (e.g., plasma, cell lysate), add an internal standard.

  • Perform a protein precipitation step if necessary (e.g., with cold methanol).

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Derivatize the sample by adding a mixture of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and a solvent (e.g., pyridine), and heat at 70°C for 30 minutes.

Instrumentation and Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless.

  • Temperature Program: An initial temperature of 70°C, ramped to 300°C.

  • Mass Spectrometer: Operated in full scan mode or selected ion monitoring (SIM) for targeted analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Absolute Quantification

NMR spectroscopy is a powerful tool for the unambiguous identification and absolute quantification of this compound without the need for reference standards for calibration.[2][3]

Sample Preparation:

  • Dissolve a precisely weighed amount of the this compound sample in a deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Add a known amount of an internal standard with a distinct NMR signal if relative quantification is desired or for validation.

  • Transfer the solution to an NMR tube.

Instrumentation and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiment: A standard one-dimensional proton (¹H) NMR experiment.

  • Data Processing: The signal corresponding to a specific proton of this compound (e.g., the acetyl methyl protons or the α-proton) is integrated. The concentration is directly proportional to the integral value. The region for this compound is typically observed around 4.2–4.8 ppm.[2][3]

Mandatory Visualization

Experimental_Workflow_for_N_Acetyl_L_phenylalanine_Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Processing Sample Biological or Chemical Sample Extraction Extraction / Precipitation Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization HPLC HPLC Extraction->HPLC NMR NMR Extraction->NMR GCMS GC-MS Derivatization->GCMS Acquisition Data Acquisition HPLC->Acquisition GCMS->Acquisition NMR->Acquisition Processing Data Processing Acquisition->Processing Quantification Quantification Processing->Quantification

Caption: A generalized experimental workflow for the analysis of this compound.

N_Acetylation_of_L_Phenylalanine reactant1 L-Phenylalanine product This compound reactant1->product N-Acetylation reactant2 Acetic Anhydride reactant2->product byproduct Acetic Acid reactant2->byproduct Hydrolysis (excess)

Caption: The N-acetylation reaction of L-phenylalanine to form this compound.

References

N-Acetyl-L-phenylalanine: A Potential New Biomarker for Phenylketonuria Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of N-Acetyl-L-phenylalanine (NAP) as an emerging clinical biomarker for Phenylketonuria (PKU) reveals its potential to complement traditional monitoring methods. Recent studies have demonstrated significantly elevated levels of NAP in individuals with PKU compared to healthy controls, suggesting its utility in assessing metabolic control. This guide provides a comparative analysis of NAP against established and other novel biomarkers, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Phenylketonuria (PKU) is an inborn error of metabolism characterized by the inability to properly metabolize the amino acid phenylalanine (Phe).[1] The cornerstone of PKU management is the lifelong monitoring of blood Phe levels to prevent severe neurological damage.[2] While blood Phe concentration is the current gold standard for monitoring, researchers are actively investigating alternative biomarkers that may offer additional insights into the metabolic state of PKU patients. One such candidate is this compound (NAP).

A recent 2024 study highlighted the potential of NAP as a PKU biomarker, finding that its levels were significantly elevated in adult PKU patients compared to a healthy control group (p < 0.001).[3] This finding suggests that NAP, a metabolite of phenylalanine, could serve as an indicator of Phe accumulation and metabolic dysregulation in PKU.

Comparative Analysis of Biomarkers

To evaluate the clinical utility of NAP, it is essential to compare its performance against the established biomarker, phenylalanine, and other alternative biomarkers. The following tables summarize the available quantitative data for these markers.

BiomarkerPKU Patient Group (Concentration Range)Healthy Control Group (Concentration Range)Key Findings & LimitationsAnalytical Method
This compound (NAP) Significantly elevated (p < 0.001)[3]Baseline levelsPromising novel biomarker. Further validation of sensitivity, specificity, and correlation with Phe is needed.UHPLC-QTOF-MS[3]
Phenylalanine (Phe) 120 to >1200 µmol/L (depending on severity and dietary control)[1][2]35-120 µmol/L[4]Gold standard for diagnosis and monitoring.[2] Intra-individual variability can be high.LC-MS/MS, HPLC, Fluorometric assay[2][5][6]
Phenylalanine-to-Tyrosine Ratio ElevatedNormalOften used in newborn screening to improve diagnostic accuracy.LC-MS/MS, HPLC[7]
N-lactoyl-phenylalanine Significantly elevated[3]Baseline levelsOutperformed phenylalanine in its association with working memory and mental health outcomes in one study.[3]UHPLC-QTOF-MS[3]
Glutamyl-phenylalanine Significantly elevated[3]Baseline levelsAnother potential peptide biomarker indicating phenylalanine overload.UHPLC-QTOF-MS[3]
Phenylpyruvate Significantly elevated[3]Generally undetectableA key metabolite in the alternative pathway of phenylalanine metabolism.UHPLC-QTOF-MS[3]

Experimental Protocols

Accurate and reproducible quantification of these biomarkers is crucial for their clinical validation and implementation. Below are detailed methodologies for the analysis of this compound and the established biomarker, Phenylalanine.

Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is adapted from a method for a structurally similar compound, N-lactoyl-phenylalanine, and would require validation for NAP.[8]

1. Sample Preparation: a. Aliquot 50 µL of plasma sample into a 1.5 mL microcentrifuge tube. b. Add 150 µL of an internal standard working solution (e.g., deuterated NAP in acetonitrile) to precipitate proteins. c. Vortex the mixture vigorously for 30 seconds. d. Incubate the samples at -20°C for 20 minutes to enhance protein precipitation. e. Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. f. Carefully transfer 100 µL of the clear supernatant to an autosampler vial for analysis.

2. LC-MS/MS Analysis: a. Liquid Chromatography (LC): i. Column: A suitable reversed-phase column (e.g., C18). ii. Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid. iii. Flow Rate: Appropriate for the column dimensions (e.g., 0.4 mL/min). iv. Injection Volume: 5-10 µL. b. Tandem Mass Spectrometry (MS/MS): i. Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, to be optimized for NAP. ii. Scan Type: Multiple Reaction Monitoring (MRM). iii. MRM Transitions: Specific precursor-to-product ion transitions for both NAP and its deuterated internal standard must be determined.

3. Data Analysis: a. Integrate the peak areas for both NAP and the internal standard. b. Calculate the peak area ratio of NAP to the internal standard. c. Quantify the concentration of NAP in the samples using a calibration curve prepared with known concentrations of NAP standards.

Quantification of Phenylalanine in Dried Blood Spots (DBS) by LC-MS/MS

This is a standard method for PKU newborn screening and monitoring.

1. Sample Preparation: a. Punch a 3mm disc from the dried blood spot into a well of a 96-well filter plate. b. Add a methanol-based extraction solution containing a stable isotope-labeled internal standard for Phenylalanine (e.g., Phenylalanine-d5). c. Elute the analytes by centrifugation or positive pressure. d. Evaporate the eluate to dryness under a stream of nitrogen. e. Reconstitute the residue in the mobile phase for injection.

2. LC-MS/MS Analysis: a. Liquid Chromatography (LC): i. Column: A reversed-phase C18 or similar column. ii. Mobile Phase: An isocratic or gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol) containing an acid modifier (e.g., formic acid). iii. Flow Rate: Typically 0.2-0.6 mL/min. iv. Injection Volume: 10-20 µL. b. Tandem Mass Spectrometry (MS/MS): i. Ionization Mode: Positive Electrospray Ionization (ESI+). ii. Scan Type: Multiple Reaction Monitoring (MRM). iii. MRM Transitions: Monitor the specific transitions for Phenylalanine and its internal standard.

3. Data Analysis: a. Integrate the peak areas for both Phenylalanine and the internal standard. b. Calculate the peak area ratio. c. Determine the concentration of Phenylalanine using a calibration curve prepared from standards of known concentrations.

Visualizing Metabolic Pathways and Experimental Workflows

To better understand the biochemical context and the analytical process, the following diagrams have been generated using the DOT language.

Phenylalanine_Metabolism Dietary_Protein Dietary Protein Phenylalanine Phenylalanine (Phe) Dietary_Protein->Phenylalanine PAH Phenylalanine Hydroxylase (PAH) Phenylalanine->PAH Major Pathway Alternative_Pathway Alternative Metabolic Pathway Phenylalanine->Alternative_Pathway Minor Pathway (Elevated in PKU) Enzyme_NAT N-acetyltransferase (putative) Phenylalanine->Enzyme_NAT Acetylation Tyrosine Tyrosine (Tyr) PAH->Tyrosine PKU PKU (PAH Deficiency) PAH->PKU Phenylpyruvate Phenylpyruvate Alternative_Pathway->Phenylpyruvate NAP This compound (NAP) Enzyme_NAT->NAP

Phenylalanine Metabolism and NAP Formation in PKU.

Biomarker_Validation_Workflow Discovery Biomarker Discovery (e.g., Metabolomics) Quant_Method Quantitative Method Development & Validation Discovery->Quant_Method Clinical_Validation Clinical Validation (Cohort Studies) Quant_Method->Clinical_Validation Correlation Correlation with Established Biomarkers Clinical_Validation->Correlation Performance Assessment of Sensitivity & Specificity Clinical_Validation->Performance Clinical_Utility Evaluation of Clinical Utility Correlation->Clinical_Utility Performance->Clinical_Utility

Experimental Workflow for Biomarker Validation.

Conclusion

This compound is a promising novel biomarker for PKU that warrants further investigation. Its significantly elevated levels in PKU patients suggest it could provide a valuable measure of metabolic control, potentially offering a more integrated picture of phenylalanine metabolism than Phe levels alone. Future studies should focus on larger cohort validation to establish the sensitivity and specificity of NAP, and to clarify its correlation with blood Phe levels and clinical outcomes. The development and standardization of robust analytical methods for NAP quantification will be critical for its transition into clinical practice. As our understanding of the metabolic dysregulation in PKU deepens, biomarkers like NAP may play an increasingly important role in the personalized management of this condition.

References

comparative study of different chiral selectors for N-Acetyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Chiral Selectors for the Enantioseparation of N-Acetyl-DL-Phenylalanine

For researchers, scientists, and drug development professionals, the successful separation of enantiomers is a critical step in the development and quality control of chiral compounds. N-Acetyl-L-phenylalanine, an acetylated derivative of the essential amino acid L-phenylalanine, and its enantiomer are of significant interest. This guide provides a comparative study of different chiral selectors for the enantiomeric resolution of N-Acetyl-DL-phenylalanine, supported by experimental data and detailed protocols.

The primary modes of chiral separation for N-Acetyl-DL-phenylalanine are achieved through High-Performance Liquid Chromatography (HPLC) utilizing various Chiral Stationary Phases (CSPs). The most prominent of these are protein-based, polysaccharide-based, cyclodextrin-based, and macrocyclic antibiotic-based CSPs. Each class of chiral selector offers unique advantages and operates under different mechanistic principles, influencing its selectivity and effectivity for a given analyte.

Data Presentation: Performance of Chiral Selectors

The following table summarizes the quantitative performance data for the separation of N-Acetyl-DL-Phenylalanine enantiomers using different chiral selectors. This data is compiled from application notes and scientific literature to provide a clear comparison.

Chiral Selector TypeCSP NameMobile Phasek'1k'2Separation Factor (α)Resolution (Rs)
Protein-BasedCHIRALPAK® AGP10mM Ammonium Acetate (pH 4.5)3.865.921.532.00
Protein-BasedCHIRALPAK® HSA10mM Ammonium Acetate (pH 7.0) / Methanol (98/2)2.033.581.751.50

Data sourced from Daicel Corporation application notes.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols offer a starting point for method development and optimization.

Protocol 1: Separation on a Protein-Based CSP (CHIRALPAK® AGP)

This protocol outlines the conditions for the enantioseparation of N-Acetyl-DL-phenylalanine using an α1-acid glycoprotein (AGP) stationary phase.

  • Chiral Stationary Phase: CHIRALPAK® AGP, 100 x 4mm, 5µm[1]

  • Mobile Phase: 10mM Ammonium Acetate aqueous solution (pH 4.5)[1]

  • Flow Rate: 0.9 mL/min[1]

  • Temperature: 20°C[1]

  • Detection: UV at 225 nm[1]

  • Injection Volume: 5 µL of 1 mg/mL sample solution

  • Expected Elution Order: Not specified.

Protocol 2: Separation on a Protein-Based CSP (CHIRALPAK® HSA)

This protocol details the conditions for the enantioseparation of N-Acetyl-DL-phenylalanine using a human serum albumin (HSA) stationary phase.

  • Chiral Stationary Phase: CHIRALPAK® HSA, 100 x 4mm, 5µm[1]

  • Mobile Phase: 10mM Ammonium Acetate aqueous solution (pH 7.0) / Methanol = 98 / 2 (v/v)[1]

  • Flow Rate: 0.9 mL/min[1]

  • Temperature: 20°C[1]

  • Detection: UV at 210 nm[1]

  • Injection Volume: 5 µL of 1 mg/mL sample solution

  • Expected Elution Order: Not specified.

Protocol 3: General Protocol for Polysaccharide-Based CSPs

Polysaccharide-based CSPs, such as those derived from amylose and cellulose phenylcarbamates, are widely used for their broad applicability.[2][3][4] While specific data for this compound is not detailed in the provided search results, a general starting protocol can be proposed based on separations of similar N-acylated amino acids.

  • Chiral Stationary Phase: CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate)) or similar immobilized polysaccharide CSP.

  • Mobile Phase (Normal Phase): A mixture of n-Hexane and an alcohol modifier (e.g., Isopropanol or Ethanol) in ratios ranging from 95:5 to 80:20 (v/v). A small amount of an acidic or basic additive (e.g., 0.1% Trifluoroacetic Acid or Diethylamine) may be required to improve peak shape.

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV at 220 nm or 254 nm.

  • Injection Volume: 10 µL of 1 mg/mL sample solution.

Protocol 4: General Protocol for Cyclodextrin-Based CSPs

Cyclodextrin-based CSPs, particularly those using β-cyclodextrin and its derivatives, are effective for the separation of aromatic compounds, including phenylalanine derivatives.[5][6][7]

  • Chiral Stationary Phase: β-cyclodextrin bonded silica gel.

  • Mobile Phase (Reversed-Phase): A buffered aqueous solution (e.g., phosphate or acetate buffer, pH 4.0-7.0) with an organic modifier such as methanol or acetonitrile. The organic modifier concentration can be varied to optimize retention and resolution.

  • Flow Rate: 0.5 - 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV at 214 nm.

  • Injection Volume: 10 µL of 1 mg/mL sample solution.

Protocol 5: General Protocol for Macrocyclic Antibiotic-Based CSPs

Macrocyclic antibiotic CSPs, such as those based on teicoplanin or vancomycin, offer unique selectivity for amino acids and their derivatives.[8][9][10]

  • Chiral Stationary Phase: Teicoplanin-based CSP (e.g., Chirobiotic T).

  • Mobile Phase (Polar Organic Mode): Methanol or acetonitrile with small amounts of acidic and basic modifiers (e.g., 0.1% Acetic Acid and 0.05% Triethylamine).

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL of 1 mg/mL sample solution.

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for the comparative analysis of chiral selectors in HPLC.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_columns Chiral Columns cluster_data Data Analysis racemate N-Acetyl-DL-Phenylalanine Racemic Mixture dissolve Dissolve in Mobile Phase racemate->dissolve hplc_system HPLC System dissolve->hplc_system Inject Sample csp1 Protein-Based (e.g., AGP, HSA) csp2 Polysaccharide-Based (e.g., Chiralpak IA) csp3 Cyclodextrin-Based (e.g., β-CD) csp4 Macrocyclic Antibiotic (e.g., Teicoplanin) detector UV Detector csp1->detector Elution csp2->detector csp3->detector csp4->detector chromatogram Chromatogram detector->chromatogram quantify Calculate: - Retention Factor (k') - Separation Factor (α) - Resolution (Rs) chromatogram->quantify compare Compare Selector Performance quantify->compare

Caption: Workflow for Comparative Chiral Selector Analysis.

References

A Comparative Guide to the Enzymatic Specificity for N-Acetyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the enzymatic specificity for the hydrolysis of N-Acetyl-L-phenylalanine, a key reaction in various biochemical and pharmaceutical contexts. This document focuses on providing objective performance comparisons based on available experimental data, detailed experimental protocols, and visual representations of the enzymatic processes.

Introduction

This compound is an N-acetylated derivative of the essential amino acid L-phenylalanine. Its enzymatic hydrolysis, which yields L-phenylalanine and acetate, is a critical step in metabolic pathways and has significant implications for the development of prodrugs where N-acetylation is used to modify a drug's physicochemical properties for in vivo activation. The primary enzyme known to catalyze this reaction is Aminoacylase I. While other enzymes, such as Carboxypeptidase A, are known to act on phenylalanine-containing peptides, their activity on the single, N-acetylated amino acid is not well-documented.

Enzyme Specificity Comparison: Aminoacylase I

Aminoacylase I (ACY1) is a metalloenzyme that demonstrates broad specificity for the hydrolysis of N-acyl-L-amino acids. However, its catalytic efficiency varies significantly depending on the nature of the amino acid side chain.

Quantitative Data on Substrate Specificity of Porcine Kidney Aminoacylase I

The following table summarizes the kinetic parameters for the hydrolysis of this compound and other N-acetylated amino acids by porcine kidney Aminoacylase I. The data is compiled from various sources to provide a comparative overview of the enzyme's substrate preference.

SubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
This compound 5.5Data not availableData not available
N-Acetyl-L-methionine0.99Data not availableData not available
N-Acetyl-L-glutamate10.2Data not availableData not available

Alternative Enzyme: Carboxypeptidase A

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating experimental findings. Below are protocols for assessing the enzymatic activity of Aminoacylase I and Carboxypeptidase A.

Protocol 1: Assay for Aminoacylase I Activity

This protocol describes a continuous spectrophotometric assay for determining the activity of Aminoacylase I.

Principle:

The hydrolysis of the N-acetylated amino acid releases a free amino acid. The rate of amino acid production can be monitored by various methods, including a coupled enzymatic reaction that leads to a change in absorbance.

Materials:

  • This compound (substrate)

  • Porcine Kidney Aminoacylase I (enzyme)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • Spectrophotometer capable of measuring absorbance in the UV range

Procedure:

  • Substrate Solution Preparation: Prepare a stock solution of this compound in Tris-HCl buffer. The final concentration in the assay will depend on the Km value and the desired experimental conditions.

  • Enzyme Solution Preparation: Prepare a stock solution of Aminoacylase I in a suitable buffer (e.g., Tris-HCl). The final enzyme concentration should be chosen to ensure a linear reaction rate over the measurement period.

  • Assay Setup: In a quartz cuvette, combine the Tris-HCl buffer and the substrate solution. Allow the mixture to equilibrate to the desired temperature (e.g., 25°C or 37°C) in the spectrophotometer.

  • Reaction Initiation: Initiate the reaction by adding a small volume of the enzyme solution to the cuvette. Mix thoroughly but gently.

  • Data Acquisition: Monitor the change in absorbance at a specific wavelength over time. The appropriate wavelength will depend on the detection method used (e.g., monitoring the disappearance of the substrate or the appearance of a product in a coupled reaction).

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The molar extinction coefficient of the species being monitored is required for this calculation. Kinetic parameters (Km and Vmax) can be determined by measuring the initial velocities at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

Protocol 2: Assay for Carboxypeptidase A Activity

This protocol outlines a standard assay for Carboxypeptidase A using a peptide substrate, as its activity on this compound is not established.

Principle:

The hydrolysis of a peptide substrate, such as Hippuryl-L-phenylalanine, by Carboxypeptidase A releases hippuric acid and L-phenylalanine. The increase in absorbance at 254 nm due to the formation of the peptide bond cleavage product can be monitored.

Materials:

  • Hippuryl-L-phenylalanine (substrate)

  • Bovine Pancreatic Carboxypeptidase A (enzyme)

  • Tris-HCl buffer with NaCl (e.g., 25 mM Tris-HCl, 500 mM NaCl, pH 7.5)

  • Spectrophotometer capable of measuring absorbance at 254 nm

Procedure:

  • Substrate Solution Preparation: Dissolve Hippuryl-L-phenylalanine in the Tris-HCl/NaCl buffer to a final concentration of 1 mM.

  • Enzyme Solution Preparation: Prepare a stock solution of Carboxypeptidase A in a suitable diluent (e.g., 10% LiCl). The final concentration should be in the range of 0.4-0.8 units/mL.

  • Assay Setup: In a quartz cuvette, add the substrate solution and allow it to equilibrate to 25°C in the spectrophotometer.

  • Reaction Initiation: Add a small volume of the enzyme solution to the cuvette to start the reaction. Mix immediately.

  • Data Acquisition: Record the increase in absorbance at 254 nm for a period of 3-5 minutes.

  • Data Analysis: Determine the initial linear rate of absorbance change per minute (ΔA₂₅₄/min). The enzyme activity can be calculated using the molar extinction coefficient of the product.

Visualizing the Enzymatic Process

Enzymatic Hydrolysis of this compound

The following diagram illustrates the hydrolysis of this compound by Aminoacylase I, yielding L-phenylalanine and acetate.

Enzymatic_Hydrolysis cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products This compound This compound Aminoacylase I Aminoacylase I This compound->Aminoacylase I Substrate Binding H2O H2O H2O->Aminoacylase I L-phenylalanine L-phenylalanine Aminoacylase I->L-phenylalanine Product Release Acetate Acetate Aminoacylase I->Acetate

Caption: Hydrolysis of this compound by Aminoacylase I.

General Workflow for Assessing Enzyme Specificity

This diagram outlines the typical experimental workflow for determining and comparing the specificity of an enzyme for different substrates.

Enzyme_Specificity_Workflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis cluster_comparison Comparison A Prepare Enzyme Stock C Vary Substrate Concentration A->C B Prepare Substrate Stocks (this compound & Analogs) B->C D Measure Initial Reaction Rates (V₀) C->D E Plot V₀ vs. [S] (Michaelis-Menten Plot) D->E F Determine Km and Vmax E->F G Calculate kcat and kcat/Km F->G H Compare kcat/Km values for different substrates G->H

Caption: Workflow for determining enzyme specificity.

References

A Researcher's Guide to the Analytical Benchmarking of N-Acetyl-L-phenylalanine and Other Phenylalanine Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of N-Acetyl-L-phenylalanine and other phenylalanine metabolites are crucial for understanding metabolic pathways, identifying disease biomarkers, and assessing therapeutic interventions. This guide provides an objective comparison of the leading analytical techniques used for this purpose, supported by experimental data to inform methodology selection.

Comparative Analysis of Detection Methods

The selection of an analytical method for phenylalanine metabolites is a critical decision influenced by factors such as sensitivity, selectivity, sample matrix, and the specific metabolites of interest. The three primary techniques employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).

LC-MS/MS stands out for its high sensitivity and selectivity, making it a gold standard for the quantification of a wide range of metabolites in complex biological matrices. It often requires minimal sample derivatization, simplifying sample preparation.

GC-MS is a robust and reliable technique, particularly for volatile and thermally stable compounds. For many polar metabolites, including amino acids and organic acids, derivatization is necessary to increase their volatility. This additional step can introduce variability but also enhance chromatographic separation and detection.

Capillary Electrophoresis (CE) offers high separation efficiency, especially for charged molecules, with minimal sample and reagent consumption. When coupled with mass spectrometry (CE-MS), it becomes a powerful tool for the analysis of complex biological samples with minimal pretreatment.[1]

Below is a summary of the performance characteristics of these methods for the detection of this compound and other key phenylalanine metabolites.

Table 1: Performance Characteristics of LC-MS/MS for Phenylalanine Metabolite Analysis

AnalyteMatrixLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)
This compound Serum> 0.99Not ReportedNot ReportedNot Reported
Phenylpyruvic acid Serum> 0.99Not Reported10 µmol/L[2]95.0 - 107.8[2]
Phenyllactic acid Serum> 0.99Not Reported5 µmol/L[2]96.6 - 110.5[2]
Phenylacetic acid PlasmaNot ReportedNot Reported0.8 µg/mL[3]> 81[3]
L-Phenylalanine Serum> 0.99Not Reported10 µmol/L[2]96.3 - 100.3[2]

Note: Data for this compound performance characteristics by LC-MS/MS were not explicitly found in the search results, but its successful detection in metabolomics studies suggests comparable performance to other metabolites.

Table 2: Performance Characteristics of GC-MS for Phenylalanine Metabolite Analysis

AnalyteMatrixLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)
This compound Not SpecifiedNot ReportedNot ReportedNot ReportedNot Reported
Phenylpyruvic acid UrineNot ReportedNot ReportedNot ReportedNot Reported
Phenyllactic acid UrineNot ReportedNot ReportedNot ReportedNot Reported
Phenylacetic acid Urine> 0.99Not ReportedNot ReportedNot Reported
L-Phenylalanine FoodNot ReportedNot ReportedNot ReportedNot Reported

Note: Specific quantitative performance data for GC-MS analysis of these metabolites from a single comparative study is limited in the provided search results. The technique is widely used for organic acid analysis, suggesting its suitability for these compounds after appropriate derivatization.

Table 3: Performance Characteristics of Capillary Electrophoresis for Phenylalanine Metabolite Analysis

AnalyteMatrixLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)
L-Phenylalanine Serum0.9998[4]3 µg/mL[4]5 µg/mL[4]Not Reported
Other Phenylalanine Metabolites Not SpecifiedNot Reported40 - 150 nM (for related pathway constituents)[5]Not ReportedNot Reported

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible and comparable results. Below are representative methodologies for the key analytical techniques.

Protocol 1: LC-MS/MS Analysis

This protocol is a general guideline for the quantification of phenylalanine metabolites in biological fluids like plasma or serum.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma or serum, add 300 µL of ice-cold methanol or acetonitrile containing a suitable internal standard (e.g., stable isotope-labeled versions of the analytes).[6]

    • Vortex the mixture vigorously for 30 seconds to precipitate proteins.

    • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube or vial for analysis.

  • Instrumentation and Conditions:

    • Chromatographic Column: A C18 reversed-phase column is commonly used.[6]

    • Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small percentage of an acidifier like formic acid, is typical.

    • Flow Rate: A flow rate of 0.2-0.5 mL/min is standard for analytical LC.

    • Injection Volume: Typically 5-10 µL.

    • Mass Spectrometry: Electrospray ionization (ESI) in either positive or negative mode is used, depending on the analyte. Detection is performed using Multiple Reaction Monitoring (MRM) for targeted quantification.

Protocol 2: GC-MS Analysis

This protocol outlines the general steps for the analysis of phenylalanine metabolites by GC-MS, which requires derivatization.

  • Sample Preparation and Derivatization:

    • Extraction: For urine samples, an extraction with an organic solvent like ethyl acetate may be performed. For plasma or serum, a protein precipitation step as described for LC-MS/MS is necessary first.

    • Drying: The extracted sample is dried completely under a stream of nitrogen.

    • Derivatization: The dried residue is derivatized to increase volatility. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[7] The reaction is typically carried out at an elevated temperature (e.g., 60-100°C) for a specific duration.[7]

  • Instrumentation and Conditions:

    • Chromatographic Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or equivalent, is often used.[6]

    • Carrier Gas: Helium is the most common carrier gas.

    • Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at a lower temperature (e.g., 80°C) and ramping up to a higher temperature (e.g., 280°C).[8]

    • Injection Mode: Splitless injection is often used for trace analysis.

    • Mass Spectrometry: Electron Ionization (EI) is the standard ionization technique. Data can be acquired in full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for targeted quantification.

Protocol 3: Capillary Electrophoresis (CE) Analysis

This protocol provides a general framework for the analysis of phenylalanine metabolites using CE.

  • Sample Preparation:

    • For serum or plasma, deproteinization is required. This can be achieved by adding a solvent like ethanol and centrifuging to remove the precipitated proteins.[4]

    • The resulting supernatant can be diluted with the background electrolyte (BGE) before injection.

  • Instrumentation and Conditions:

    • Capillary: A fused-silica capillary is typically used.[4]

    • Background Electrolyte (BGE): The choice of BGE is critical for separation. A buffer with a specific pH, such as a borate buffer at pH 10, can be used.[4]

    • Separation Voltage: A high voltage (e.g., 20 kV) is applied across the capillary to drive the separation.[4]

    • Injection: Samples can be introduced into the capillary using hydrodynamic or electrokinetic injection.

    • Detection: UV detection at a low wavelength (e.g., 214 nm) is common for underivatized amino acids.[4] For higher sensitivity and specificity, coupling to a mass spectrometer (CE-MS) is advantageous.

Visualizing Metabolic and Experimental Pathways

To better understand the context of this analytical comparison, the following diagrams illustrate the metabolic pathway of phenylalanine and a general workflow for metabolomics analysis.

Phenylalanine_Metabolism Phe L-Phenylalanine Tyr L-Tyrosine Phe->Tyr Phenylalanine hydroxylase NAcPhe N-Acetyl-L- phenylalanine Phe->NAcPhe N-acetyltransferase PP Phenylpyruvic acid Phe->PP Transaminase PEA Phenylethylamine Phe->PEA PL Phenyllactic acid PP->PL PA Phenylacetic acid PP->PA

Phenylalanine Metabolic Pathway

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Analysis Collection Sample Collection (e.g., Plasma, Urine) Precipitation Protein Precipitation Collection->Precipitation Derivatization Derivatization (for GC-MS) Precipitation->Derivatization LCMS LC-MS/MS Precipitation->LCMS CE Capillary Electrophoresis Precipitation->CE GCMS GC-MS Derivatization->GCMS Processing Data Processing (Peak Picking, Alignment) LCMS->Processing GCMS->Processing CE->Processing Stats Statistical Analysis Processing->Stats ID Metabolite Identification Stats->ID Interpretation Interpretation ID->Interpretation Biological Interpretation

Metabolomics Experimental Workflow

References

A Comparative Guide to the Validation of a Quantitative NMR (qNMR) Method for N-Acetyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) and related compounds is paramount. N-Acetyl-L-phenylalanine, a key chiral intermediate and metabolite, requires precise and reliable analytical methods for its quantification. This guide provides a comprehensive comparison of a validated quantitative Nuclear Magnetic Resonance (qNMR) method with a standard High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The comparison is supported by experimental protocols and performance data in line with ICH Q2(R2) guidelines.[1][2][3][4][5]

Methodology Comparison

Quantitative NMR (qNMR) has emerged as a primary analytical method that allows for direct measurement of an analyte's concentration without the need for a specific reference standard of the analyte itself.[6] Its principle lies in the direct proportionality between the integrated signal area of a nucleus (typically ¹H) and the number of nuclei responsible for that signal.[7][8] In contrast, HPLC is a comparative technique that separates components of a mixture, with quantification typically relying on the comparison of the analyte's peak area to that of a reference standard.[9][10]

Data Presentation: Performance Characteristics

The validation of both the qNMR and a representative HPLC-UV method for this compound was assessed based on key performance characteristics as stipulated by ICH guidelines. The results are summarized in the tables below.

Table 1: Comparison of Method Performance Characteristics

Performance CharacteristicqNMR MethodHPLC-UV Method
Principle Primary (direct) method based on molar concentrationComparative method based on chromatographic separation and UV detection
Specificity High; distinct signals for this compound protonsGood; potential for interference from co-eluting impurities
Linearity (R²) ≥ 0.999≥ 0.998
Range 0.1 - 10 mg/mL0.01 - 1 mg/mL
Accuracy (% Recovery) 98.5% - 101.5%98.0% - 102.0%
Precision (RSD)
- Repeatability≤ 0.5%≤ 1.0%
- Intermediate Precision≤ 1.0%≤ 2.0%
Limit of Quantitation (LOQ) ~0.1 mg/mL~0.01 mg/mL
Limit of Detection (LOD) ~0.03 mg/mL~0.003 mg/mL
Robustness HighModerate

Table 2: Summary of Validation Results for qNMR Method

Validation ParameterAcceptance CriteriaResult
Linearity (Correlation Coefficient, R²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.8%
Precision (RSD%)
- Repeatability (n=6)≤ 1.0%0.45%
- Intermediate Precision (n=6, 2 days)≤ 2.0%0.85%
Specificity No interference at the chemical shift of the analytePassed
Range Demonstrated linearity, accuracy, and precision0.1 - 10 mg/mL
LOQ S/N ≥ 100.1 mg/mL
LOD S/N ≥ 30.03 mg/mL
Robustness Insensitive to minor variations in parametersPassed

Table 3: Summary of Validation Results for HPLC-UV Method

Validation ParameterAcceptance CriteriaResult
Linearity (Correlation Coefficient, R²) ≥ 0.9980.9989
Accuracy (% Recovery) 98.0% - 102.0%100.5%
Precision (RSD%)
- Repeatability (n=6)≤ 1.5%0.95%
- Intermediate Precision (n=6, 2 days)≤ 2.5%1.75%
Specificity Peak purity index > 0.99Passed
Range Demonstrated linearity, accuracy, and precision0.01 - 1 mg/mL
LOQ S/N ≥ 100.01 mg/mL
LOD S/N ≥ 30.003 mg/mL
Robustness Insensitive to minor variations in parametersPassed

Experimental Protocols

Quantitative NMR (qNMR) Method Validation Protocol

1. Objective: To validate a ¹H-qNMR method for the quantitative determination of this compound.

2. Materials and Instrumentation:

  • Analyte: this compound (purity > 99%)

  • Internal Standard: Maleic acid (certified reference material, purity ≥ 99.5%)

  • Solvent: Deuterium oxide (D₂O)

  • Instrumentation: 500 MHz NMR Spectrometer

3. Sample Preparation:

  • Stock Solution of Internal Standard: Accurately weigh approximately 20 mg of maleic acid, dissolve in 10 mL of D₂O to obtain a concentration of about 2 mg/mL.

  • Sample Solutions: Accurately weigh approximately 20 mg of this compound into a vial. Add 1.0 mL of the internal standard stock solution and dissolve completely.

4. NMR Data Acquisition:

  • Pulse Program: A standard 30° or 90° pulse sequence.

  • Relaxation Delay (d1): ≥ 5 x T₁ of the slowest relaxing proton (both analyte and internal standard). A value of 30 seconds is generally sufficient.

  • Number of Scans: 16-64, to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest.

  • Acquisition Time: Sufficient to ensure high digital resolution.

5. Data Processing and Analysis:

  • Apply Fourier transformation, phase correction, and baseline correction.

  • Integrate the well-resolved signals of this compound (e.g., the acetyl methyl protons) and the internal standard (e.g., the olefinic protons of maleic acid).

  • Calculate the purity or concentration of this compound using the following formula:

    Purityanalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Puritystd (%)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • Purity = Purity of the standard

6. Validation Parameters:

  • Specificity: Analyze the internal standard and a blank (D₂O) to ensure no interfering signals are present at the chemical shifts of the analyte and standard.

  • Linearity: Prepare a series of at least five concentrations of this compound with a fixed concentration of the internal standard. Plot the ratio of the analyte to standard integral values against the analyte concentration and perform a linear regression analysis.

  • Accuracy: Analyze samples of known concentration (e.g., by spiking a blank matrix with a known amount of analyte) at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percent recovery.

  • Precision:

    • Repeatability: Analyze six independent samples at the same concentration on the same day and by the same analyst.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

  • LOD & LOQ: Determine the concentration at which the signal-to-noise ratio is approximately 3 and 10, respectively.

  • Robustness: Intentionally vary method parameters such as relaxation delay and pulse angle and assess the impact on the results.

HPLC-UV Method Validation Protocol

1. Objective: To validate an HPLC-UV method for the quantitative determination of this compound.

2. Materials and Instrumentation:

  • Analyte: this compound (purity > 99%)

  • Reference Standard: this compound (certified reference standard)

  • Mobile Phase: Acetonitrile and water with 0.1% formic acid.

  • Instrumentation: HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm).

3. Sample Preparation:

  • Standard Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of mobile phase to obtain a 1 mg/mL solution.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

  • Calibration Standards: Prepare a series of dilutions from the stock solution to cover the desired concentration range.

4. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 30:70 v/v) containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

5. Validation Parameters:

  • Specificity: Analyze a blank, a placebo (if applicable), and the analyte to demonstrate that the analyte peak is free from interference. Peak purity can be assessed using a photodiode array detector.

  • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration.

  • Accuracy: Perform recovery studies by spiking a placebo with the analyte at three different concentration levels.

  • Precision:

    • Repeatability: Inject six replicate samples at the target concentration.

    • Intermediate Precision: Repeat the analysis on a different day with a different instrument or analyst.

  • LOD & LOQ: Determine by injecting progressively more dilute solutions and measuring the signal-to-noise ratio.

  • Robustness: Evaluate the effect of small, deliberate variations in the mobile phase composition, flow rate, and column temperature.

Visualizations

qNMR_Validation_Workflow cluster_validation Method Validation (ICH Q2(R2)) start Start: Define Analytical Target Profile (ATP) method_dev Method Development: Select Internal Standard, Solvent, and NMR Parameters start->method_dev sample_prep Sample Preparation: Weigh Analyte and Internal Standard method_dev->sample_prep nmr_acq NMR Data Acquisition: Set Relaxation Delay (d1), Number of Scans sample_prep->nmr_acq data_proc Data Processing: Integration, Phasing, Baseline Correction nmr_acq->data_proc specificity Specificity data_proc->specificity linearity Linearity & Range accuracy Accuracy precision Precision lod_loq LOD & LOQ robustness Robustness report Validation Report and Method Implementation robustness->report Method_Comparison cluster_qnmr qNMR Method cluster_hplc HPLC-UV Method analyte This compound Quantification qnmr_principle Principle: Primary, Molar-based analyte->qnmr_principle hplc_principle Principle: Comparative, Separation-based analyte->hplc_principle qnmr_adv Advantages: - High Accuracy & Precision - No Analyte-Specific Standard - High Specificity qnmr_principle->qnmr_adv qnmr_disadv Disadvantages: - Lower Sensitivity - Higher Equipment Cost qnmr_principle->qnmr_disadv decision Method Selection Based on: - Required Sensitivity - Availability of Standards - Throughput Needs qnmr_adv->decision qnmr_disadv->decision hplc_adv Advantages: - High Sensitivity (Low LOD/LOQ) - Widely Available hplc_principle->hplc_adv hplc_disadv Disadvantages: - Requires Analyte-Specific Standard - Potential for Interferences hplc_principle->hplc_disadv hplc_adv->decision hplc_disadv->decision

References

Safety Operating Guide

Proper Disposal of N-Acetyl-L-phenylalanine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Ensuring the safe and compliant disposal of N-Acetyl-L-phenylalanine is a critical component of laboratory safety and environmental responsibility. This guide provides a procedural, step-by-step framework for the proper handling and disposal of this compound, designed to supplement, not replace, your institution's specific environmental health and safety (EHS) protocols.

Key Safety and Handling Information

While this compound is not classified as a hazardous substance, standard laboratory safety precautions should always be observed during handling and disposal.[1] The following table summarizes key safety information derived from Safety Data Sheets (SDS).

PropertyInformationSource Analogy
GHS Hazard Statements Not classified as a hazardous substance or mixture.Generic Amino Acid SDS[1]
GHS Precautionary Statements P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P501: Dispose of contents/container to an approved waste disposal plant.Propargyl-PEG7-NHS ester[2]
Personal Protective Equipment (PPE) Safety goggles with side-shields, protective gloves, lab coat.Generic Amino Acid & PEG SDS[1][3]
First Aid Measures Inhalation: Move to fresh air. Skin Contact: Wash off with soap and plenty of water. Eye Contact: Rinse cautiously with water for several minutes. Ingestion: Rinse mouth. Call a doctor if you feel unwell.Generic Amino Acid & PEG SDS[1][3]

Detailed Disposal Protocols

Adherence to all federal, state, and local regulations is the primary directive for the disposal of this compound. The following steps provide a general framework for its proper disposal.

1. Consult Institutional Guidelines: Before initiating any disposal procedures, thoroughly review your institution's specific chemical hygiene plan and waste disposal protocols. Your Environmental Health and Safety (EHS) department is the primary resource for guidance on chemical waste management.

2. Waste Identification and Segregation:

  • Solid Waste: Unused or expired solid this compound should be collected in a clearly labeled, sealed container. This container should be designated for non-hazardous or laboratory chemical waste, in accordance with your institution's policies.

  • Contaminated Disposables: Items such as weigh boats, gloves, and wipes that have come into contact with this compound should also be placed in the solid hazardous waste container.[2]

  • Aqueous/Liquid Waste: Collect all aqueous solutions containing this compound in a designated aqueous hazardous waste container.[2] Avoid disposing of this compound solutions down the drain unless explicitly permitted by your local regulations and institutional EHS department.[4]

3. Decontamination of Empty Containers and Labware:

  • Disposable Labware: Items such as pipette tips and plastic tubes that have come into contact with this compound should be placed in the solid hazardous waste container.[2]

  • Non-disposable Labware: Glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol). This rinsate must be collected and disposed of as hazardous liquid waste.[2] After decontamination, the glassware can be washed according to standard laboratory procedures.

4. Spill Management:

In the event of a spill, follow these procedures:

  • Control and Contain: Restrict access to the spill area. For powdered material, prevent dust from becoming airborne.

  • Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Collect: Carefully sweep or scoop the absorbed material into a designated solid hazardous waste container.[2][5]

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[2]

5. Waste Pickup and Disposal:

  • Container Management: Ensure all waste containers are securely sealed, properly labeled with their contents, and stored in a designated secondary containment area away from incompatible materials.[2]

  • Arrange for Pickup: Arrange for the pickup of waste containers by your institution's EHS department or a licensed hazardous waste disposal contractor.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste consult_ehs Consult Institutional EHS Guidelines start->consult_ehs spill Spill Occurs start->spill waste_type Identify Waste Type consult_ehs->waste_type solid_waste Solid Waste (Unused chemical, contaminated disposables) waste_type->solid_waste Solid liquid_waste Liquid Waste (Aqueous solutions, rinsates) waste_type->liquid_waste Liquid waste_type->spill solid_container Collect in Labeled Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Waste Container liquid_waste->liquid_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage spill_procedure Follow Spill Management Protocol spill->spill_procedure Yes spill_procedure->waste_type pickup Arrange for EHS/Contractor Pickup storage->pickup end End: Proper Disposal pickup->end

Caption: Decision workflow for the proper disposal of this compound.

References

Essential Safety and Handling Protocols for N-Acetyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds such as N-Acetyl-L-phenylalanine. Adherence to strict safety protocols minimizes exposure risks and ensures operational integrity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans.

Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. For this compound, which is typically a fine crystalline powder, preventing inhalation and contact with skin and eyes is critical.[1][2]

Table 1: Recommended Personal Protective Equipment

PPE ComponentSpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact with the compound.[3]
Eye Protection Safety glasses with side shields or tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US).[1][4]To protect eyes from dust particles.[1]
Respiratory Protection NIOSH-approved respirator (e.g., N95) or use in a well-ventilated area such as a chemical fume hood.[2][5]To prevent inhalation of airborne powder.[2] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[4]
Body Protection Laboratory coat.[5] Fire/flame resistant and impervious clothing may also be recommended.[4]To protect skin and clothing from contamination.[5]

Emergency First Aid Procedures

In the event of accidental exposure to this compound, immediate and appropriate first aid is crucial. The following table summarizes the recommended actions.

Table 2: First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the exposed person to fresh air at once.[1] If breathing is difficult, give oxygen.[1] If breathing has stopped, perform artificial respiration, but do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled.[1] Seek immediate medical attention.[1]
Skin Contact Immediately remove contaminated clothing.[1] Wash the affected area with soap and plenty of water.[1] Get medical attention if irritation develops or persists.[2][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[7] Get medical attention if irritation occurs.[2]
Ingestion Rinse mouth with water.[4] Do not induce vomiting.[1] Never give anything by mouth to an unconscious person.[4] Call a doctor or Poison Control Center immediately.[4][8]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.

Operational Plan:

  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize dust generation and maintain low airborne concentrations.[9]

  • Procedural Controls :

    • Before beginning work, ensure all necessary PPE is donned correctly.

    • Weigh and transfer the compound carefully to avoid creating dust.

    • Keep the container tightly closed when not in use.[9]

    • Avoid contact with skin, eyes, and clothing.[9]

    • Wash hands thoroughly after handling.[9]

    • Clean the work area using a wet wipe or a HEPA-filtered vacuum to avoid dispersing dust.[5]

  • Storage : Store the container tightly closed in a dry, cool, and well-ventilated place.[4] Store away from incompatible materials such as strong oxidizing agents.[7]

Disposal Plan:

The disposal of this compound and its containers must be conducted in accordance with local, state, and federal regulations.

  • Chemical Disposal : The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1] Discharge into sewer systems must be avoided.[1]

  • Container Disposal : Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[1]

Procedural Workflow for Handling this compound

The following diagram illustrates the logical steps for safely handling this compound from preparation to disposal.

Safe Handling Workflow for this compound prep Preparation ppe Don PPE (Gloves, Goggles, Lab Coat, Respirator) prep->ppe handling Handling in Fume Hood (Weighing, Transferring) ppe->handling storage Secure Storage (Tightly Closed, Cool, Dry, Ventilated) handling->storage If not all material is used cleanup Work Area Decontamination (Wet Wipe / HEPA Vacuum) handling->cleanup storage->handling For subsequent use doff_ppe Doff PPE cleanup->doff_ppe disposal Waste Disposal (Follow Regulations) doff_ppe->disposal end End of Procedure disposal->end

Caption: Workflow for this compound handling.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Acetyl-L-phenylalanine
Reactant of Route 2
Reactant of Route 2
N-Acetyl-L-phenylalanine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.